molecular formula C4H6O4 B583595 L-ERYTHRONO-1,4-LACTONE CAS No. 23732-40-3

L-ERYTHRONO-1,4-LACTONE

Cat. No.: B583595
CAS No.: 23732-40-3
M. Wt: 118.088
InChI Key: SGMJBNSHAZVGMC-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Erythrono-1,4-lactone is a chemical compound of interest in scientific research, particularly in the field of metabolomics. It has been identified as a metabolite in biological systems, for instance, its levels were shown to increase in blood treated with low-dose ozone, suggesting a potential role in oxidative stress responses . The compound has also been characterized in phytochemical studies of certain plant species . Its presence and fluctuation in these contexts make it a point of interest for researchers investigating metabolic pathways, plant biochemistry, and the molecular mechanisms of stress response. As a research tool, it enables the study of biochemical modifications under various experimental conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17675-99-9
Record name rel-(3R,4R)-Dihydro-3,4-dihydroxy-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17675-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

L-ERYTHRONO-1,4-LACTONE chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of L-Erythrono-1,4-lactone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis, stability, biological significance—particularly as an enzyme inhibitor—and the analytical methodologies crucial for its study. The narrative emphasizes the causal relationships behind experimental choices, providing actionable insights for laboratory applications.

Molecular Identity and Physicochemical Landscape

This compound is a naturally occurring gamma-butyrolactone, a class of organic compounds characterized by a five-membered ring containing an ester group.[1][2] Its structure is deceptively simple, featuring two hydroxyl groups that impart significant polarity and stereochemical identity, which are critical to its biological function.

Caption: Chemical structure of this compound.

The molecule's high water solubility and negative logP value are direct consequences of its multiple polar functional groups (two hydroxyls and one ester), which favor partitioning into aqueous phases. This is a critical consideration for drug development professionals designing delivery systems or cellular assays.

Property Value Source
IUPAC Name (3R,4R)-3,4-dihydroxyoxolan-2-one[2]
Synonyms L-Erythronic acid gamma-lactone[3]
Molecular Formula C₄H₆O₄[1]
Average Molecular Weight 118.088 g/mol
CAS Number 23732-40-3[3]
Predicted Water Solubility 1240 g/L[2]
Predicted logP -1.7[2]
Predicted pKa (Strongest Acidic) 11.66 (hydroxyl group)[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Polar Surface Area 66.76 Ų[2]

Synthesis, Stability, and Handling Considerations

Formation and Synthesis

This compound exists in equilibrium with its open-chain form, L-erythronic acid. The lactone is readily formed from the acid, especially under acidic conditions, a phenomenon known as lactonization.[2] This is a crucial point for analytical chemists, as sample preparation methods (e.g., acidification during extraction) can artificially generate the lactone from the parent acid, leading to inaccurate quantification.

Biosynthetically, it can arise from the oxidation of ascorbic acid or through pathways involving L-serine and erythrose 4-phosphate.[3] In the laboratory, syntheses often rely on the oxidation of corresponding sugars or the degradation of more complex precursors like D-ribono-1,4-lactone.[3][4]

Chemical Stability and Degradation Profile

The stability of the lactone ring is a key parameter for its use as a therapeutic agent or research tool. The ester linkage is susceptible to hydrolysis, particularly under basic conditions, which will open the ring to form the corresponding carboxylate salt of L-erythronic acid.

Expert Insight: When designing formulation studies or long-term experiments, it is imperative to control the pH. Buffering solutions to a neutral or slightly acidic pH (e.g., pH 4-6) will favor the lactone form and minimize hydrolytic degradation.

A forced degradation study is essential to understand its intrinsic stability. The workflow below outlines a standard approach compliant with ICH guidelines.[5]

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Stock Lactone Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stock->Base Expose Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Expose Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC-UV/MS Oxidation->HPLC Thermal->HPLC Neutralize->HPLC Quantify Quantify Degradants & Remaining Lactone HPLC->Quantify Identify Identify Major Degradants (LC-MS/MS, NMR) Quantify->Identify If > threshold

Caption: Workflow for forced degradation stability testing.

Protocol: Purification by Sublimation

For obtaining high-purity this compound, sublimation is an effective technique that avoids solvents and thermal degradation associated with distillation. This protocol is adapted from methodologies used for similar small, crystalline lactones.[4]

  • Preparation: Place the crude, dry this compound solid into the bottom of a sublimation apparatus.

  • Assembly: Insert the cold finger and ensure a tight seal. Connect the apparatus to a high-vacuum pump (<1 mmHg). Connect the cold finger to a circulating chiller set to a low temperature (e.g., 0-5°C).

  • Sublimation: Gently heat the bottom of the apparatus using a heating mantle or oil bath (e.g., to 55-65°C). The precise temperature should be just below the melting point to maximize the rate of sublimation without melting the solid.

  • Collection: The pure lactone will sublime from a solid to a gas and then deposit as fine crystals on the cold finger. Allow the process to run for several hours until a sufficient amount of crystalline product has formed.

  • Recovery: Turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.

Biological Activity and Drug Development Potential

While the lactone functional group is associated with a wide array of biological activities, the most well-defined target for this compound is its inhibitory action on D-sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase).[6]

Mechanism of Action & Therapeutic Relevance: Sorbitol dehydrogenase is the second enzyme in the polyol pathway, which converts sorbitol to fructose. In hyperglycemic conditions, such as diabetes, flux through this pathway is significantly increased. The accumulation of sorbitol and subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and cataracts. By inhibiting sorbitol dehydrogenase, this compound can modulate this pathway, making it a valuable lead compound for developing drugs to treat these conditions.

Polyol_Pathway_Inhibition Glucose Glucose AR Aldose Reductase (NADPH -> NADP+) Glucose->AR High Glucose Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH Complications Diabetic Complications (Osmotic Stress, Oxidative Stress) Sorbitol->Complications Fructose Fructose Glycolysis Glycolysis Fructose->Glycolysis Inhibitor This compound Inhibitor->SDH Inhibition AR->Sorbitol SDH->Fructose

Caption: Inhibition of the Polyol Pathway by this compound.

Protocol: In Vitro Sorbitol Dehydrogenase Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound. The assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0-9.0.[7]

    • Substrate Solution: 100 mM D-sorbitol in Assay Buffer.

    • Cofactor Solution: 10 mM NAD⁺ in Assay Buffer.

    • Enzyme Solution: Recombinant human sorbitol dehydrogenase (SDH) diluted in Assay Buffer to a working concentration (determine empirically to give a linear reaction rate for ~10-15 min).

    • Inhibitor Stock: 100 mM this compound in Assay Buffer. Prepare serial dilutions to cover a range from 100 mM to 1 µM.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 140 µL of Assay Buffer.

      • 20 µL of Substrate Solution (D-sorbitol).

      • 10 µL of Inhibitor solution (or buffer for control).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding:

      • 20 µL of Cofactor Solution (NAD⁺).

      • 10 µL of Enzyme Solution (SDH).

    • Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot (slope).

    • Normalize the velocities to the uninhibited control (0% inhibition for control, 100% inhibition for no enzyme).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Analytical Methodologies

Accurate detection and quantification are paramount. Due to its high polarity and lack of a strong chromophore, direct analysis can be challenging.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analysis but requires the analyte to be volatile and thermally stable. This compound, with its free hydroxyl groups, is not suitable for direct GC analysis. It must first be derivatized.

Causality: Derivatization, typically silylation, replaces the acidic protons of the hydroxyl groups with bulky, non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[8][9] This dramatically increases the molecule's volatility and thermal stability while producing characteristic fragmentation patterns in the mass spectrometer, aiding in identification.

Protocol: GC-MS Analysis via Silylation
  • Sample Preparation:

    • Place 50-100 µg of a dried sample of this compound into a 2 mL GC vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or BSTFA + 1% TMCS) and 100 µL of a dry solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Ion Source: 230°C.

    • Scan Range: 50-500 m/z.

  • Data Interpretation:

    • The resulting di-TMS derivative of this compound will have a molecular weight of 262.45 g/mol .[8]

    • Identify the compound by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

Conclusion

This compound is more than a simple sugar derivative; it is a stereochemically defined molecule with significant potential in drug discovery, particularly in the context of metabolic diseases. Its chemical properties—high polarity, pH-dependent stability, and ability to inhibit key enzymes like sorbitol dehydrogenase—define its challenges and opportunities. A thorough understanding of its reactivity, coupled with robust analytical methods for its characterization and quantification, is essential for any researcher or drug development professional seeking to unlock its therapeutic promise.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325915, Erythrono-1,4-lactone. Retrieved from [Link]

  • Human Metabolome Database. (2023). Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

  • Krzemińska, M., et al. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 27(19), 6643. Available at: [Link]

  • ExplorEnz. (n.d.). Enzyme 1.1.1.14. Retrieved from [Link]

  • FooDB. (2015). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

  • NIST. (n.d.). Erythronic acid, 1,4-lactone, TMS. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73807752, Erythrono-1,4-lactone, 2TBDMS derivative. Retrieved from [Link]

  • mzCloud. (2014). Erythrono 1 4 lactone. Retrieved from [Link]

  • Zhang, X., et al. (2024). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Applied Microbiology and Biotechnology, 108(1), 1-13. Available at: [Link]

  • Hough, L., & Richardson, A. C. (1962). DEGRADATION OF D-RIBONO-1 → 4-LACTONE TO D-ERYTHRONO-1 → 4-LACTONE. Canadian Journal of Chemistry, 40(6), 1178-1180. Available at: [Link]

  • ResearchGate. (2024). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Retrieved from [Link]

  • Reddy, B. K., & Kumar, L. (2012). Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. ISRN Pharmaceutics, 2012, 854897. Available at: [Link]

Sources

L-Erythrono-1,4-lactone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of L-Erythrono-1,4-lactone, a crucial carbohydrate derivative with a molecular weight of 118.09 g/mol .[1][2] This document delves into its fundamental physicochemical properties, synthesis, and purification strategies, and state-of-the-art analytical methodologies for its characterization and quantification. Furthermore, this guide explores the burgeoning significance of this compound in biomedical research and drug development, with a particular focus on its role as an enzyme inhibitor and a chiral building block for antiviral nucleoside analogues. The intricate details of its biochemical pathways and mechanism of action are also discussed, providing a holistic understanding of this versatile molecule for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Emerging Significance of this compound

This compound, a seemingly simple four-carbon lactone, has garnered increasing attention within the scientific community for its diverse applications, ranging from a key chiral intermediate in the synthesis of complex pharmaceuticals to a valuable tool in biochemical research for studying carbohydrate metabolism. As a derivative of L-threonic acid, a primary metabolite of Vitamin C, its biological relevance is profound.[3] This guide aims to serve as a definitive resource for professionals in the field, offering not just a compilation of existing knowledge, but a structured narrative that elucidates the causality behind experimental choices and provides a framework for its practical application.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for its key identifiers and properties.

PropertyValueSource(s)
Molecular Weight 118.09 g/mol [1][2]
Molecular Formula C₄H₆O₄[1][2]
CAS Number 23732-40-3[1][2]
IUPAC Name (3R,4R)-3,4-dihydroxyoxolan-2-one[4]
Synonyms L-Erythronic acid gamma-lactone[5]
Appearance White to off-white crystalline powder
Purity >97% (commercially available)[1]
Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and stereochemistry. Spectral data is publicly available on databases such as PubChem.[4]

  • Mass Spectrometry (MS): Mass spectrometry provides accurate mass determination, further confirming the molecular formula. GC-MS and LC-MS data can be found on platforms like PubChem and the Human Metabolome Database.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups, particularly the lactone carbonyl and hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and for quantitative analysis. A common method involves a C18 column with a mobile phase of acetonitrile and water.

Synthesis and Purification: From Precursors to a Pure Compound

The availability of high-purity this compound is critical for its application in sensitive biochemical assays and pharmaceutical synthesis. This section outlines the primary synthetic routes and purification strategies.

Chemical Synthesis from L-Ascorbic Acid

A prevalent and economically viable route for the synthesis of this compound involves the oxidative degradation of L-ascorbic acid (Vitamin C).[5] This process proceeds through the intermediate, L-threonic acid.

Synthesis_Workflow cluster_0 Step 1: Oxidation of L-Ascorbic Acid cluster_1 Step 2: Lactonization cluster_2 Step 3: Purification L-Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Oxidation Oxidation (e.g., H₂O₂) L-Ascorbic_Acid->Oxidation L-Threonic_Acid L-Threonic Acid Oxidation->L-Threonic_Acid Lactonization Acid-catalyzed Lactonization L-Threonic_Acid->Lactonization This compound This compound Lactonization->this compound Purification Column Chromatography This compound->Purification Pure_Lactone Pure this compound Purification->Pure_Lactone

Caption: Chemical synthesis workflow of this compound.

  • Preparation of L-Threonic Acid: L-Ascorbic acid is dissolved in water and treated with an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out at a controlled temperature (e.g., 0-40°C) for several hours.[6] The use of a metal hydroxide can facilitate the reaction and shorten the reaction time.[6]

  • Lactonization: The resulting L-threonic acid solution is acidified (e.g., with a strong acid resin) and heated to promote intramolecular esterification, leading to the formation of the five-membered lactone ring.

  • Purification by Column Chromatography: The crude this compound is purified using column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically employed to elute the pure lactone.

Biosynthesis

In biological systems, this compound is biosynthesized from the amino acid L-serine.[5] This pathway involves the conversion of L-serine to pyruvate and subsequently to erythrose 4-phosphate, which then leads to the formation of the lactone.

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for pharmacokinetic studies, metabolic profiling, and quality control in synthetic processes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape) is typically employed.

  • Detection: UV detection at a wavelength of approximately 210 nm is effective, as the lactone carbonyl group exhibits absorbance in this region.

  • Quantification: Quantification is achieved by constructing a calibration curve using certified reference standards of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a molecule of significant interest in various areas of biomedical research and drug discovery.

Glycosidase Inhibition: A Promising Therapeutic Avenue

Aldonolactones, including this compound, are known to be inhibitors of glycosidases, enzymes that play crucial roles in numerous physiological and pathological processes.[7] The lactone is believed to act as a transition-state analogue for the glycosidase-catalyzed hydrolysis of glycosidic bonds. This inhibitory activity opens up possibilities for the development of therapeutic agents for diseases such as diabetes, viral infections, and cancer.

Glycosidase_Inhibition cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibition by this compound Glycosidase Glycosidase (Active Site) Glycosidic_Substrate Glycosidic Substrate Glycosidase->Glycosidic_Substrate binding Lactone This compound (Transition-State Analogue) Glycosidase->Lactone binding Transition_State Oxocarbenium-like Transition State Glycosidic_Substrate->Transition_State catalysis Hydrolysis_Products Hydrolysis Products Transition_State->Hydrolysis_Products Inhibition Competitive Inhibition Lactone->Inhibition

Caption: Mechanism of glycosidase inhibition by this compound.

Chiral Precursor for Antiviral Nucleoside Analogues

The inherent chirality of this compound makes it an invaluable starting material for the asymmetric synthesis of nucleoside analogues. These modified nucleosides are a cornerstone of antiviral therapy, acting by inhibiting viral polymerases. The stereocenters in this compound can be strategically manipulated to introduce the desired stereochemistry in the final drug molecule, which is often critical for its biological activity and reduced toxicity. The synthesis of novel acyclic nucleoside analogues with anti-retroviral activity has been reported using gamma-lactone acids as precursors.[8]

Biochemical Pathways and Mechanism of Action

This compound is a metabolite of L-ascorbic acid and is involved in carbohydrate metabolism.[3] Its lactone structure is in equilibrium with its open-chain form, L-erythronic acid. This equilibrium is pH-dependent, with the lactone being favored under acidic conditions. Understanding the enzymes that metabolize L-erythronic acid and the signaling pathways it may influence is an active area of research.

Conclusion and Future Perspectives

This compound, with a molecular weight of 118.09 g/mol , has transitioned from a simple carbohydrate derivative to a molecule of significant interest in the scientific and pharmaceutical communities. Its well-defined physicochemical properties, coupled with established synthetic and analytical methods, provide a solid foundation for its further exploration. The demonstrated potential of this compound as a glycosidase inhibitor and a chiral building block for antiviral drugs underscores its importance in drug discovery and development. Future research will likely focus on elucidating its precise mechanisms of action in various biological systems, expanding its therapeutic applications, and developing more efficient and sustainable synthetic methodologies.

References

  • Human Metabolome Database. (2022, May 17). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

  • Google Patents. (n.d.). CN102875362A - Preparation method of L-threonic acid or salts thereof.
  • Krajczyk, A., et al. (2013). Synthesis of novel acyclic nucleoside analogues with anti-retroviral activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4878.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325915, Erythrono-1,4-lactone. Retrieved from [Link]

  • FooDB. (2015, July 21). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

  • Wikipedia. (2023, October 26). Threonic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73807752, Erythrono-1,4-lactone, 2TBDMS derivative. Retrieved from [Link]

  • Levvy, G. A., & Snaith, S. M. (1972). Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. Biochemical Journal, 128(4), 1045–1051.
  • Google Patents. (n.d.). CN1200366A - New L-Threonic Acid Derivatives.
  • Google Patents. (n.d.). NO311219B1 - Process for the preparation of a composition with enhanced vitamin C activity.
  • de Lemos, F. O., et al. (2021).
  • Shao, L.-D., et al. (2014). Synthesis of l-Ascorbic Acid Lactone Derivatives. Natural Products and Bioprospecting, 4(3), 181–188.
  • Herd, J. K., et al. (1982). Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase. Analytical Biochemistry, 126(2), 333-339.
  • Gholami, Z., et al. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 322-327.
  • Zhang, Y., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 66, 140-149.
  • Ceballos, M. C., & Cristea, M. (2014). Synthesis of C-Arylnucleoside Analogues. Molecules, 19(6), 7533–7576.

Sources

An In-depth Technical Guide to the Natural Sources of L-Erythrono-1,4-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers and professionals engaged in drug development and natural product chemistry, the identification and characterization of stereochemically pure bioactive molecules are of paramount importance. L-Erythrono-1,4-lactone, a gamma-lactone with a specific stereochemistry, represents a molecule of significant interest due to its relationship with fundamental biological pathways, notably the metabolism of L-ascorbic acid (Vitamin C). This guide provides a comprehensive technical overview of the known and potential natural sources of this compound, its biosynthetic origins, and robust methodologies for its extraction and analysis. The narrative is structured to provide not just protocols, but the scientific rationale underpinning these experimental choices, ensuring a self-validating system of inquiry for the discerning scientist.

Introduction to this compound: A Molecule at the Crossroads of Metabolism

This compound is the intramolecular ester of L-erythronic acid. As a gamma-lactone, it possesses a five-membered ring structure, which is a common motif in a wide array of biologically active natural products. Its significance stems primarily from its identity as a metabolic product of L-ascorbic acid, a vital antioxidant and enzymatic cofactor in numerous physiological processes.

The presence and concentration of this compound and its precursor, L-threonic acid, can serve as indicators of ascorbic acid turnover and degradation. Understanding its natural distribution is therefore critical for elucidating the metabolic fate of Vitamin C in various organisms and exploring the potential biological activities of its catabolites. It is important to distinguish this molecule from its diastereomer, L-threono-1,4-lactone, and its enantiomer, D-erythrono-1,4-lactone, which has been identified in plants such as Capsicum annuum[1].

Natural Sources and Biosynthetic Pathways

Direct detection of this compound in natural sources is not widely documented in scientific literature. However, strong biochemical evidence points to its likely presence in organisms that metabolize L-ascorbic acid, particularly plants. The primary pathway for its formation is through the oxidative degradation of Vitamin C.

The L-Ascorbic Acid Degradation Pathway: The Principal Biosynthetic Route

The most scientifically supported pathway for the formation of this compound's precursor, L-threonic acid, is the degradation of L-ascorbic acid. This pathway is particularly well-studied in plants.

The key steps are as follows[2][3]:

  • Oxidation of L-Ascorbic Acid: L-ascorbic acid is first oxidized to the unstable intermediate, dehydro-L-ascorbic acid.

  • Hydrolysis: Dehydro-L-ascorbic acid is then irreversibly hydrolyzed to form 2,3-diketo-L-gulonic acid.

  • Cleavage: This intermediate is subsequently cleaved, yielding L-threonic acid (a C4 fragment) and oxalic acid (a C2 fragment).

  • Lactonization: L-threonic acid can then undergo intramolecular cyclization to form this compound. This lactonization is often a spontaneous, pH-dependent equilibrium, favoring the lactone form under acidic conditions. While the potential for enzymatic catalysis exists, this conversion can also occur non-enzymatically during metabolic processes or extraction[4].

L-Ascorbic Acid Degradation Pathway Asc L-Ascorbic Acid DHA Dehydro-L-ascorbic Acid Asc->DHA Oxidation DKG 2,3-diketo-L-gulonic Acid DHA->DKG Hydrolysis Thr L-Threonic Acid DKG->Thr Cleavage Ox Oxalic Acid DKG->Ox Cleavage Lac This compound Thr->Lac Lactonization (pH-dependent)

Caption: Biosynthesis of this compound via L-Ascorbic Acid Degradation.

Plant Sources of the Precursor, L-Threonic Acid

Given the biosynthetic link, plants rich in L-ascorbic acid are primary candidates for containing L-threonic acid and, by extension, this compound. Experimental evidence has confirmed the presence of L-threonic acid as a natural constituent in the leaves of:

  • Pelargonium crispum (Lemon Geranium)[5][6][7]

  • Rumex x acutus (Sorrel)[5][6][7]

In studies on these plants, feeding with radiolabeled L-ascorbic acid led to the formation of labeled L-threonate, confirming the metabolic link[5][6][7]. The metabolism of L-threonate itself has been observed to lead to further products, including L-tartrate in P. crispum and CO2 and sucrose in R. acutus, indicating active downstream pathways that may limit the accumulation of the lactone[5][6][7].

Potential Microbial Sources

While specific microbial production of this compound has not been detailed, the microbial world is a rich source of diverse lactones. Many species of yeasts and bacteria are known to produce gamma-lactones, often as flavor and aroma compounds. The catabolism of L-threonate has been studied in bacteria such as Arthrobacter sp. and Clostridium scindens, which can utilize it as a carbon source[8]. This indicates that while these microbes can process the precursor, they may not be ideal for accumulation of the lactone. However, engineered microbial systems or screening of novel isolates could potentially yield strains capable of producing this compound, possibly from inexpensive carbon sources.

Methodologies for Extraction, Purification, and Analysis

The extraction and analysis of this compound require careful consideration of the equilibrium between the lactone and its open-chain hydroxy acid form, L-threonic acid.

Extraction Protocol: A pH-Centric Approach

The causality behind this protocol is the need to stabilize the desired form of the molecule. To isolate the lactone, acidic conditions are required. Conversely, to analyze the total L-threonic acid content (acid + lactone), the sample should be hydrolyzed under basic conditions before analysis.

Step-by-Step Methodology for Extraction from Plant Material:

  • Sample Preparation: Harvest fresh plant material (e.g., leaves of P. crispum). Immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and grind to a fine powder.

  • Solvent Extraction: Suspend the dried plant powder in a solvent mixture, such as methanol/water (80:20, v/v), acidified with a small amount of formic acid (to a final concentration of 0.1%) to maintain a low pH and favor the lactone form.

  • Homogenization: Sonicate the suspension in an ice bath for 20-30 minutes to ensure thorough extraction.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Concentration: The resulting extract can be concentrated under reduced pressure if necessary for further purification or analysis. Throughout this process, it is critical to maintain acidic conditions to prevent the hydrolysis of the lactone.

Extraction Workflow Start Fresh Plant Material Freeze Freeze in Liquid N2 Start->Freeze Lyophilize Lyophilize & Grind Freeze->Lyophilize Extract Extract with Acidified Methanol/Water Lyophilize->Extract Sonicate Sonicate in Ice Bath Extract->Sonicate Centrifuge Centrifuge at 4°C Sonicate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter End Crude Lactone Extract Filter->End

Caption: Workflow for the Extraction of this compound from Plant Tissue.

Purification

For purification, techniques such as solid-phase extraction (SPE) with a reversed-phase sorbent or preparative High-Performance Liquid Chromatography (HPLC) can be employed. The mobile phases for HPLC should be buffered at an acidic pH (e.g., pH 3-4) to ensure the stability of the lactone during separation.

Analytical Techniques for Identification and Quantification

The identification and quantification of this compound can be achieved using several analytical methods.

Analytical TechniquePrincipleAdvantagesKey Considerations
HPLC-UV/PDA Separation by liquid chromatography and detection by UV absorbance.Robust, widely available.Requires a chromophore for high sensitivity; this compound has weak UV absorbance.
GC-MS Separation of volatile derivatives by gas chromatography, with detection by mass spectrometry.High sensitivity and structural information from mass spectra.Requires derivatization (e.g., silylation) to make the lactone volatile.
LC-MS/MS Separation by HPLC coupled with highly sensitive and specific mass spectrometric detection.High sensitivity and specificity, no derivatization needed, allows for structural elucidation.The method of choice for complex biological matrices.

For definitive identification, comparison with a certified reference standard of this compound is essential.

Biological Significance and Potential Applications

The biological role of this compound is not yet fully elucidated and is an active area of research. Its presence is intrinsically linked to the metabolism of L-ascorbic acid, suggesting a role in redox homeostasis and stress responses, particularly in plants.

One intriguing but not yet fully confirmed link is to dermatan sulfate deficiency. While the direct involvement of this compound is not established, the broader family of lactones and their precursors are involved in the complex pathways of glycosaminoglycan biosynthesis. Further research is needed to clarify any potential connection.

Given the wide range of biological activities exhibited by other natural lactones, including anti-inflammatory, antimicrobial, and cytotoxic effects, this compound represents a promising candidate for further pharmacological investigation[2].

Conclusion and Future Directions

This compound is a molecule of interest at the intersection of primary and secondary metabolism. While its direct isolation from natural sources is not yet a routine procedure, the scientific evidence strongly supports its formation from the degradation of L-ascorbic acid. Plants rich in Vitamin C, such as Pelargonium crispum and Rumex x acutus, are the most promising natural sources of its precursor, L-threonic acid, and likely contain the lactone itself.

Future research should focus on:

  • Direct Metabolomic Detection: Utilizing advanced analytical techniques like LC-MS/MS to screen a wider range of plant and microbial species for the presence of this compound[9][10].

  • Enzymatic Studies: Investigating the potential for specific enzymes (lactonases) that may catalyze the interconversion of L-threonic acid and its lactone in vivo[11].

  • Pharmacological Evaluation: Systematically assessing the biological activities of stereochemically pure this compound to uncover its therapeutic potential.

This guide provides a foundational framework for researchers to pursue the study of this intriguing natural product, from its origins in nature to its potential applications in science and medicine.

References

  • Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365–1368. [Link]

  • Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365-8. [Link]

  • Helsper, J. P., & Loewus, F. A. (1982). Metabolism of L-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Her. ResearchGate. [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]

  • Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. DeepDyve. [Link]

  • FooDB. (2011). Showing Compound Erythrono-1,4-lactone (FDB021972). FooDB. [Link]

  • Human Metabolome Database. (2023). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). HMDB. [Link]

  • Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones. (2023). PubMed Central. [Link]

  • Szczepaniak, L., et al. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. [Link]

  • Edible Plants in Health and Diseases. (2017). ResearchGate. [Link]

  • Guo, L., et al. (2024). In vitro characterization of alternative l-threonate and d-erythronate catabolic pathways. Biochemical and Biophysical Research Communications. [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Preparation method of L-threonic acid or salts thereof.
  • Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis. (2024). bioRxiv. [Link]

  • Fujii, T., et al. (2015). Direct metabolomics for plant cells by live single-cell mass spectrometry. Nature Protocols. [Link]

  • Ntuli, N. R., et al. (2022). Metabolomics for Biomarker Discovery: Key Signatory Metabolic Profiles for the Identification and Discrimination of Oat Cultivars. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Biological Significance of L-Erythrono-1,4-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Subtleties of a Structurally Significant Lactone

In the vast landscape of metabolic intermediates and chiral building blocks, L-erythrono-1,4-lactone emerges not as a primary actor in a major biosynthetic pathway, but as a molecule of nuanced significance. While its isomers, L-gulono-1,4-lactone and L-galactono-1,4-lactone, hold the spotlight as the immediate precursors to L-ascorbic acid (Vitamin C) in animals and plants respectively, the biological relevance of this compound lies in its probable role as a catabolite of ascorbic acid and its utility as a valuable chiral starting material in the synthesis of complex pharmaceuticals. This guide provides an in-depth technical exploration of this compound for researchers, scientists, and drug development professionals, moving beyond its overshadowed role in ascorbate biosynthesis to illuminate its true biological and synthetic importance.

Physicochemical Properties and Structural Context

This compound is a gamma-butyrolactone, a class of organic compounds characterized by a five-membered ring containing an ester group.[1] Its fundamental properties are summarized below:

PropertyValueSource
Molecular Formula C₄H₆O₄[2][3]
Molecular Weight 118.09 g/mol [2][3]
CAS Number 23732-40-3[2][3]
IUPAC Name (3R,4R)-3,4-dihydroxyoxolan-2-one[4]
Appearance White to off-white crystalline powder[5]

The stereochemistry of this compound is critical to its identity and distinguishes it from its diastereomers, such as L-threono-1,4-lactone, and its more famous cousins in the ascorbate pathway. This specific spatial arrangement of its hydroxyl groups dictates its interactions with enzymes and its utility as a chiral template.

The Role of this compound in Ascorbic Acid Metabolism: A Catabolic Perspective

While not a primary precursor, evidence suggests that this compound may be a product of L-ascorbic acid degradation.[6] The oxidation of ascorbic acid is a complex process that can lead to various breakdown products, and the formation of this compound from L-threonic acid, a known ascorbate catabolite, has been proposed.[6][7]

This positions this compound as a potential, albeit under-investigated, biomarker for oxidative stress.[6] In conditions of high oxidative load, the turnover of ascorbic acid increases, potentially leading to elevated levels of its catabolites, including L-erythronic acid and its lactone form. However, it is important to note that the presence of erythrono-1,4-lactone in biological samples like urine has been suggested to be a potential artifact of the extraction process, where acidic conditions can induce the lactonization of erythronic acid.[8]

Diagram: Hypothetical Catabolic Pathway of L-Ascorbic Acid

Ascorbate_Catabolism Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Oxidative_Stress Oxidative Stress (ROS/RNS) Oxidative_Stress->Ascorbic_Acid Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Threonic_Acid L-Threonic Acid Diketogulonic_Acid->Threonic_Acid Decarboxylation Erythronic_Acid L-Erythronic Acid Threonic_Acid->Erythronic_Acid Isomerization (hypothesized) Erythrono_Lactone This compound Erythronic_Acid->Erythrono_Lactone Lactonization (spontaneous or artifactual) Chiral_Synthesis Start D-Erythrono-1,4-lactone (Chiral Pool) Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Lactone Ring Opening Step1->Step2 Step3 Modification of Carbon Backbone Step2->Step3 Step4 Introduction of Nucleobase Step3->Step4 Step5 Deprotection and Final Modification Step4->Step5 End Target Nucleoside Analog (e.g., Antiviral/Anticancer) Step5->End

Caption: Generalized workflow for the synthesis of nucleoside analogs using D-erythrono-1,4-lactone.

Experimental Protocols: Quantification in Biological Matrices

The quantification of this compound in biological samples is crucial for investigating its potential role as a biomarker. Due to its polar nature and the potential for interconversion with its open-chain carboxylic acid form, robust analytical methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitive and specific detection. [9]

Protocol: Sample Preparation and LC-MS/MS Analysis of this compound

Objective: To quantify this compound in a plasma sample.

Causality behind Experimental Choices:

  • Protein Precipitation: Biological samples like plasma contain high concentrations of proteins that can interfere with chromatographic analysis and damage the LC column. Precipitation with a cold organic solvent like acetonitrile is a standard method to remove these proteins.

  • Acidification: To ensure that the analyte is predominantly in its lactone form for consistent chromatographic retention, the sample is typically acidified. This is critical as the lactone-acid equilibrium is pH-dependent. However, care must be taken to account for potential artifactual lactonization of endogenous erythronic acid. [8]* LC-MS/MS: This technique is chosen for its high sensitivity and specificity. The liquid chromatography step separates the analyte from other components in the sample, while the tandem mass spectrometry provides unambiguous identification and quantification based on the mass-to-charge ratio of the parent ion and its specific fragment ions.

Methodology:

  • Sample Collection and Storage:

    • Collect blood in EDTA-containing tubes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separating polar analytes. * Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to elute the analyte.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI), likely in positive mode to detect the protonated molecule [M+H]⁺.

      • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific parent-to-fragment ion transitions for this compound and the internal standard must be determined by infusion and optimization.

Self-Validating System: The inclusion of a stable isotope-labeled internal standard is crucial for a self-validating protocol. This internal standard behaves identically to the analyte during sample preparation and ionization, correcting for any variations in extraction efficiency or matrix effects, thus ensuring the accuracy and precision of the quantification.

Conclusion and Future Directions

This compound, while not a central player in the biosynthesis of L-ascorbic acid, holds a distinct and important place in the landscape of biological molecules. Its potential role as a catabolite of Vitamin C warrants further investigation, particularly in the context of developing novel biomarkers for oxidative stress. The established utility of its D-enantiomer as a chiral building block in pharmaceutical synthesis solidifies its relevance in drug discovery and development. Future research should focus on elucidating the specific enzymatic pathways involved in its formation and degradation in vivo, and on expanding its application in the synthesis of novel therapeutic agents. This deeper understanding will allow researchers and clinicians to fully leverage the subtle but significant biological and chemical properties of this intriguing lactone.

References

[10]Smirnoff, N. (2001). L-ascorbic acid biosynthesis. Vitamins and Hormones, 61, 241-266.

[7]De Tullio, M. C. (2012). Ascorbate as a biosynthetic precursor in plants. Annals of Botany, 110(7), 1335-1348.

[5]Chem-Impex International Inc. (n.d.). D-Erythrono-1,4-lactone.

[1]FooDB. (2011, September 21). Showing Compound Erythrono-1,4-lactone (FDB021972).

[11]Naidu, K. A. (2003). Vitamin C in human health and disease is still a mystery? An overview. Nutrition Journal, 2(1), 7.

[12]Wikipedia. (n.d.). L-gulonolactone oxidase.

Human Metabolome Database. (2023, February 21). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349).

[13]Wheeler, G., Ishikawa, T., Pornsaksit, V., & Smirnoff, N. (2015). Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes. eLife, 4, e06369.

[14]Cruz, J. V., et al. (2006). Ascorbic acid biosynthesis: a precursor study on plants. Brazilian Journal of Plant Physiology, 18(2), 339-345.

[4]National Center for Biotechnology Information. (n.d.). Erythrono-1,4-lactone. PubChem Compound Database.

[15]Baig, M. M., Kelly, S., & Loewus, F. (1970). L-ascorbic Acid Biosynthesis in Higher Plants From L-gulono-1, 4-lactone and L-galactono-1, 4-lactone. Plant physiology, 46(2), 277-280.

[16]Jain, A. K., & Nessler, C. L. (2000). L-gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants. Plant molecular biology, 53(6), 837-844.

[6]Biosynth. (n.d.). This compound.

[17]Cristalli, G., et al. (2001). Synthesis of C-Arylnucleoside Analogues. Current Organic Chemistry, 5(2), 159-185.

[18]Lorenc, F., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(21), 6443.

[2]Dextra Laboratories. (n.d.). This compound.

[19]Sies, H. (2015). Clinical Relevance of Biomarkers of Oxidative Stress. Antioxidants & Redox Signaling, 23(14), 1144-1170.

[8]Huang, S., et al. (2018). Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Frontiers in Plant Science, 9, 1109.

[3]Omicron Biochemicals, Inc. (2021, December 3). D-erythrono-1,4-lactone.

[20]Britton, R., et al. (2020). A short de novo synthesis of nucleoside analogs. Science, 369(6504), 673-678.

[9]BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of Nestoron in Biological Samples.

Sources

L-Erythrono-1,4-Lactone in Metabolic Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of L-erythrono-1,4-lactone and its position within the broader context of aldonolactone metabolism. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causal relationships in metabolic pathways and the rationale behind experimental designs. We will delve into the well-established biosynthetic routes of L-ascorbic acid to provide a comparative framework for understanding the significance—and current research gaps—surrounding this compound.

Introduction to Aldonolactones: A Family of Key Metabolic Intermediates

Aldonolactones are cyclic esters of aldonic acids, formed by the intramolecular esterification of a carboxylic acid group and a hydroxyl group. This class of molecules is of profound biological importance, most notably serving as the immediate precursors to L-ascorbic acid (Vitamin C) in a variety of organisms. Their stereochemistry dictates their biological activity and metabolic fate. This compound is a four-carbon aldonolactone, a butan-4-olide substituted with hydroxy groups at the C-3 and C-4 positions.[1] While its structural analogues, the six-carbon L-gulono-1,4-lactone and L-galactono-1,4-lactone, are central to Vitamin C synthesis, the precise metabolic role of this compound is less defined, making it a subject of significant scientific inquiry.

The Central Role of Aldonolactones in L-Ascorbic Acid Biosynthesis: A Comparative Overview

To appreciate the context of this compound, one must first understand the primary metabolic pathways in which its analogues are the star players. The biosynthesis of L-ascorbic acid varies significantly between different taxa, primarily in the final enzymatic step.

The Mammalian Pathway: A Focus on L-Gulono-1,4-Lactone

In most mammals, L-ascorbic acid is synthesized from UDP-D-glucuronic acid. A key step in this pathway is the oxidation of L-gulono-1,4-lactone by the microsomal enzyme L-gulono-1,4-lactone oxidase (GULO, EC 1.1.3.8).[2][3] This enzyme catalyzes the conversion of L-gulono-1,4-lactone to 2-keto-L-gulono-lactone, which then spontaneously isomerizes to L-ascorbic acid.[4] Notably, humans and other primates have lost the ability to synthesize Vitamin C due to mutations in the GULO gene, rendering it non-functional.[3][5] This makes dietary intake of Vitamin C essential.

Mammalian Ascorbic Acid Pathway UDP_Glucuronic_Acid UDP-D-Glucuronic Acid Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->Glucuronic_Acid UDP-glucuronidase L_Gulonic_Acid L-Gulonic Acid Glucuronic_Acid->L_Gulonic_Acid Aldonolactonase / Glucuronate reductase L_Gulono_Lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_Lactone Keto_Gulono_Lactone 2-Keto-L-gulono-lactone L_Gulono_Lactone->Keto_Gulono_Lactone L-Gulono-1,4-lactone oxidase (GULO) Ascorbic_Acid L-Ascorbic Acid Keto_Gulono_Lactone->Ascorbic_Acid Spontaneous

Caption: Mammalian L-ascorbic acid biosynthesis pathway.

The Predominant Plant Pathway: The Role of L-Galactono-1,4-Lactone

In plants, the primary route to L-ascorbic acid begins with GDP-D-mannose. The final, and rate-limiting, step is the oxidation of L-galactono-1,4-lactone.[2] This reaction is catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH, EC 1.3.2.3), an enzyme located on the inner mitochondrial membrane that utilizes cytochrome c as an electron acceptor.[2][6] GLDH exhibits high specificity for its substrate, L-galactono-1,4-lactone.[7]

Plant Ascorbic Acid Pathway GDP_Mannose GDP-D-Mannose GDP_Galactose GDP-L-Galactose GDP_Mannose->GDP_Galactose GDP-mannose-3',5'-epimerase L_Galactose L-Galactose GDP_Galactose->L_Galactose GDP-L-galactose phosphorylase L_Galactono_Lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_Lactone L-galactose dehydrogenase Ascorbic_Acid L-Ascorbic Acid L_Galactono_Lactone->Ascorbic_Acid L-Galactono-1,4-lactone dehydrogenase (GLDH)

Caption: Predominant L-ascorbic acid biosynthesis pathway in plants.

This compound: Biosynthesis and Metabolic Significance

While not a direct intermediate in the major Vitamin C pathways, this compound is a naturally occurring compound with its own, albeit less characterized, metabolic connections.

Known Biosynthetic Origins

This compound is known to be synthesized from L-threonic acid and D-arabinose.[8] It can also be produced through the oxidation of ascorbic acid.[8] In some plants, a related compound, (-)-2C-methyl-D-erythrono-1,4-lactone, has been identified as a metabolite formed from 1-deoxy-D-xylulose, a precursor of terpenoids.[9]

LErythrono14Lactone_Biosynthesis L_Threonic_Acid L-Threonic Acid L_Erythrono_Lactone This compound L_Threonic_Acid->L_Erythrono_Lactone D_Arabinose D-Arabinose D_Arabinose->L_Erythrono_Lactone Ascorbic_Acid L-Ascorbic Acid Ascorbic_Acid->L_Erythrono_Lactone Oxidation

Caption: Known biosynthetic routes to this compound.

Interaction with Key Metabolic Enzymes

The structural similarity of this compound to L-gulono-1,4-lactone and L-galactono-1,4-lactone makes it an interesting molecule for studying the substrate specificity of enzymes like GULO and GLDH. Research has shown that while rat GULO can use both L-galactono-1,4-lactone and L-gulono-1,4-lactone as substrates, plant GLDHs are highly specific for L-galactono-1,4-lactone, with limited or no activity towards L-gulono-1,4-lactone.[7] Studies on the interaction of this compound with these enzymes are less common in the literature but are crucial for understanding the structural determinants of substrate binding and catalysis. Such studies are essential for designing enzyme inhibitors or engineering novel biocatalysts.

Presence in Biological Systems

This compound has been identified in human urine, where its presence may result from the lactonization of erythronic acid during sample processing. This highlights a critical consideration in metabolomics: the potential for artifact formation during extraction and analysis.

Experimental Protocols for the Analysis of this compound

The study of this compound and its analogues requires robust analytical methodologies. As a Senior Application Scientist, the importance of a well-validated protocol cannot be overstated. The key challenge in lactone analysis is managing the pH-dependent equilibrium between the cyclic lactone and the open-chain hydroxy acid form.

Sample Preparation: Preserving the Lactone Form

The primary goal during sample preparation is to stabilize the lactone form and prevent its hydrolysis to the carboxylate form. This is typically achieved by maintaining acidic conditions and using cold temperatures.

Protocol for Plasma/Urine Sample Preparation:

  • To a 100 µL plasma or urine sample, add 400 µL of cold acetonitrile (-20°C) containing 0.1% formic acid to precipitate proteins and stabilize the lactone.

  • Vortex the sample for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[10]

  • Reconstitute the dry extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of water with 0.1% formic acid) for LC-MS analysis.

Analytical Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for the sensitive and specific quantification of aldonolactones.

ParameterRecommendationRationale
Chromatography Mode Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)RP-HPLC with a C18 column is effective for separating these polar molecules, often with acidic mobile phases to ensure the lactone form predominates. HILIC can provide better retention for highly polar compounds.
Column C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)Provides good resolution and peak shape for small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidThe acidic modifier ensures the analyte remains in its lactone form.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Detection Mass Spectrometry (MS)Offers high sensitivity and selectivity. Electrospray ionization (ESI) in positive or negative mode can be used. For this compound, [M-H]⁻ at m/z 117.0182 has been reported.[1]
Enzyme Activity Assay: A Template for Substrate Specificity Studies

This protocol for L-gulono-1,4-lactone dehydrogenase activity can be adapted to test this compound as a potential substrate or inhibitor for various aldonolactone oxidoreductases.[7]

Protocol for L-Gulono-1,4-lactone Dehydrogenase Activity Assay:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 121 µM cytochrome c, and 100 µM FAD.

  • Add a purified enzyme aliquot to the reaction mixture.

  • Initiate the reaction by adding the substrate (e.g., 50 mM L-gulono-1,4-lactone or this compound).

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm at 25°C.

  • Run a parallel control with a boiled enzyme to subtract any background signal.

  • One unit of activity can be defined as 1 µmol of L-ascorbic acid produced per minute, which corresponds to 2 µmol of cytochrome c reduced.[7]

Enzyme_Assay_Workflow Step1 Prepare Reaction Mixture (Buffer, Cytochrome c, FAD) Step2 Add Purified Enzyme Step1->Step2 Step3 Initiate with Substrate (e.g., this compound) Step2->Step3 Step4 Monitor Absorbance at 550 nm Step3->Step4 Step5 Calculate Activity Step4->Step5

Caption: General workflow for an aldonolactone oxidoreductase activity assay.

Conclusion and Future Perspectives

This compound occupies a fascinating niche in metabolic research. While not a central player in the well-defined pathways of Vitamin C biosynthesis, its structural analogy to key precursors like L-gulono-1,4-lactone and L-galactono-1,4-lactone makes it an invaluable tool for probing enzyme specificity and reaction mechanisms. The current body of knowledge points to its formation from ascorbic acid degradation and other minor pathways, but its ultimate metabolic fate and potential regulatory roles remain largely unexplored.

Future research should focus on:

  • Elucidating dedicated biosynthetic and catabolic pathways for this compound in various organisms using advanced metabolomics and flux analysis.

  • Systematically evaluating its interaction with a broader range of oxidoreductases to identify potential novel enzymatic activities or inhibitory functions.

  • Investigating its potential as a biomarker for specific metabolic states or diseases, given its detection in human biofluids.

By employing the robust analytical strategies outlined in this guide, researchers can begin to unravel the subtle yet potentially significant roles of this compound in the complex web of metabolic pathways.

References

  • Wheeler, G. L., Jones, M. A., & Smirnoff, N. (2001). The biosynthetic pathway of vitamin C in higher plants.
  • Nishikimi, M., Fukuyama, R., Minoshima, S., Shimizu, N., & Yagi, K. (1994). Cloning and chromosomal mapping of the human nonfunctional gene for L-gulono-gamma-lactone oxidase, the enzyme for L-ascorbic acid biosynthesis missing in man. The Journal of biological chemistry, 269(18), 13685–13688.
  • Jain, A. K., & Nessler, C. L. (2003). L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants. Plant molecular biology, 53(6), 837–844.
  • Valpuesta, V., & Botella, M. A. (2004). Biosynthesis of L-ascorbic acid in plants: new pathways for an old antioxidant. Trends in plant science, 9(12), 573–577.
  • Aboobucker, S. I., Eltayeb, N. E., & Lorence, A. (2017). Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis. Frontiers in plant science, 8, 189.
  • PubChem. (n.d.). Erythrono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]

  • Aboobucker, S. I., Su, D., & Lorence, A. (2018). Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Frontiers in plant science, 9, 1109.
  • Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

  • Loewus, F. A., & Baig, M. M. (1970). L-ascorbic Acid Biosynthesis in Higher Plants From L-gulono-1, 4-lactone and L-galactono-1, 4-lactone. Plant physiology, 46(2), 277–280.
  • Alhassane, S., et al. (2018). Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato. Frontiers in Plant Science, 9, 1379. [Link]

  • Rekha, V. B., et al. (2012). Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase in its deficiency. Journal of Applied Pharmaceutical Science, 2(11), 122-127. [Link]

  • Seltmann, H., & Seltmann, G. (1998). (-)-2C-methyl-D-erythrono-1,4-lactone is formed after application of the terpenoid precursor 1-deoxy-D-xylulose. FEBS letters, 437(3), 263–265. [Link]

  • Găman, M. A., et al. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. Journal of Chromatographic Science, 43(4), 209-213. [Link]

Sources

Methodological & Application

Synthesis of L-Erythrono-1,4-Lactone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-Erythrono-1,4-Lactone

This compound, a member of the gamma-butyrolactone family, is a chiral molecule of significant interest in various fields of chemical and biological research.[1][2] Its structure, characterized by a five-membered ring with two hydroxyl groups in a specific stereochemical arrangement, makes it a valuable chiral building block for the synthesis of complex natural products and pharmacologically active molecules. Notably, it is a known degradation product of L-ascorbic acid (Vitamin C) and is involved in various biological processes.[3] This guide provides detailed protocols and expert insights into the chemical and potential biocatalytic synthesis of this compound, aimed at researchers and professionals in drug development and organic synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis, purification, and characterization.

PropertyValueSource
Molecular Formula C₄H₆O₄[4][5]
Molecular Weight 118.09 g/mol [4][5]
Appearance Solid
CAS Number 23732-40-3[4][5]
IUPAC Name (3S,4S)-3,4-dihydroxyoxolan-2-oneAdapted from

Characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the lactone. Predicted spectral data can be found in databases such as the Human Metabolome Database.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Polarimetry: As a chiral molecule, this compound will rotate plane-polarized light, and its specific rotation can be measured to confirm its enantiomeric purity.

Synthetic Strategies: A Comparative Overview

Several synthetic routes to this compound have been explored. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. This guide will detail two primary chemical synthesis approaches and discuss a potential biocatalytic route.

Caption: Overview of synthetic routes to this compound.

Protocol 1: Synthesis from L-Ribono-1,4-lactone via Oxidative Cleavage

This protocol is adapted from a known procedure for the D-enantiomer and relies on the oxidative cleavage of a protected L-ribono-1,4-lactone derivative. The key principle is the selective cleavage of the C4-C5 bond of the protected lactone, followed by reduction of the resulting aldehyde and subsequent deprotection and lactonization.

Experimental Workflow

Workflow_Protocol1 Start L-Ribono-1,4-lactone Protection Protection of 2,3-hydroxyls Start->Protection Cleavage Oxidative Cleavage (NaIO4) Protection->Cleavage Reduction Reduction (NaBH4) Cleavage->Reduction Deprotection_Lactonization Deprotection & Lactonization Reduction->Deprotection_Lactonization Purification Purification Deprotection_Lactonization->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis from L-Ribono-1,4-lactone.

Step-by-Step Methodology

Part A: Preparation of 2,3-O-Isopropylidene-L-ribono-1,4-lactone

  • Reaction Setup: Suspend L-ribono-1,4-lactone in anhydrous acetone. Add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., silver carbonate). Filter the mixture through celite to remove solids.

  • Isolation: Evaporate the filtrate to dryness to obtain the crude 2,3-O-isopropylidene-L-ribono-1,4-lactone, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate).

Part B: Oxidative Cleavage and Reduction

  • Cleavage: Dissolve the protected lactone in a suitable solvent (e.g., aqueous ethanol). Cool the solution in an ice bath and add a solution of sodium metaperiodate (NaIO₄) dropwise. The periodate will selectively cleave the C4-C5 glycol.

  • Reduction: After the cleavage is complete (monitored by TLC), add sodium borohydride (NaBH₄) portion-wise to the reaction mixture to reduce the newly formed aldehyde at C4 to a primary alcohol.

  • Deprotection and Lactonization: The acidic work-up that follows the reduction will lead to the removal of the isopropylidene protecting group and facilitate the spontaneous lactonization to form this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights: The choice of protecting group for the 2,3-hydroxyls is crucial for the success of this synthesis. The isopropylidene group is advantageous due to its ease of introduction and removal under mild acidic conditions. Careful control of the reaction temperature during the periodate cleavage is important to minimize side reactions.

Protocol 2: Synthesis from L-Ascorbic Acid

This two-step approach involves the oxidative degradation of L-ascorbic acid to L-threonic acid, followed by the lactonization of L-threonic acid to yield this compound.

Reaction Mechanism

Mechanism_Protocol2 L_Ascorbic_Acid L-Ascorbic Acid L_Threonic_Acid L-Threonic Acid L_Ascorbic_Acid->L_Threonic_Acid H2O2 Oxidation L_Erythrono_Lactone This compound L_Threonic_Acid->L_Erythrono_Lactone Acid-catalyzed Lactonization

Caption: Reaction pathway from L-Ascorbic Acid.

Step-by-Step Methodology

Part A: Oxidation of L-Ascorbic Acid to L-Threonic Acid

  • Reaction Setup: Dissolve L-ascorbic acid in deionized water. A catalyst, such as a metal salt, may be used to facilitate the reaction.[6]

  • Oxidation: Add hydrogen peroxide (H₂O₂) dropwise to the solution while maintaining a controlled temperature (e.g., 0-40°C).[6] The reaction time can vary from 3 to 6 hours.[6]

  • Work-up: After the reaction is complete, any residual hydrogen peroxide can be decomposed. The resulting solution contains L-threonic acid.[7][8]

Part B: Lactonization of L-Threonic Acid

  • Acidification: Acidify the aqueous solution of L-threonic acid with a strong acid (e.g., hydrochloric acid).

  • Lactonization: Heat the acidified solution. The elevated temperature and acidic conditions promote the intramolecular esterification (lactonization) to form the thermodynamically stable five-membered lactone ring.

  • Isolation and Purification: The this compound can be isolated by evaporation of the solvent followed by purification techniques such as crystallization or column chromatography.

Trustworthiness of the Protocol: This method utilizes readily available and inexpensive starting materials. The oxidation of L-ascorbic acid is a well-established reaction.[9] The lactonization of gamma-hydroxy acids is a fundamental and reliable organic transformation.

A Note on Biocatalytic Synthesis

The development of biocatalytic methods for the synthesis of chiral compounds is a rapidly growing field, offering advantages in terms of stereoselectivity and milder reaction conditions.[10] While a specific, optimized protocol for the direct biocatalytic synthesis of this compound is not yet widely established, the principles of enzymatic oxidation suggest a promising future direction.

A potential biocatalytic route could involve the use of whole-cell biocatalysts or isolated enzymes to oxidize L-erythritol.[1][9] Microorganisms from genera such as Gluconobacter are known to perform selective oxidations of polyols.[11] For instance, the oxidation of erythritol to L-erythrulose has been demonstrated using Gluconobacter frateurii.[11] Further oxidation of the resulting L-erythrulose could potentially yield this compound.

Conceptual Biocatalytic Workflow:

Biocatalytic_Workflow L_Erythritol L-Erythritol Biocatalyst Whole-cell Biocatalyst (e.g., Gluconobacter sp.) or Isolated Enzyme L_Erythritol->Biocatalyst Oxidation Selective Oxidation Biocatalyst->Oxidation Product This compound Oxidation->Product

Caption: Conceptual workflow for a biocatalytic synthesis.

This approach would require screening of various microorganisms or enzymes for their ability to catalyze the desired transformation, followed by optimization of reaction conditions such as pH, temperature, and substrate concentration.

Purification and Final Product Handling

Purification is a critical step to obtain high-purity this compound.

  • Crystallization: This is a common and effective method for purifying sugar lactones. The choice of solvent is crucial and may require some experimentation. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals.

  • Column Chromatography: For smaller scale preparations or for separating closely related impurities, column chromatography on silica gel is a valuable technique.[12][13] A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) needs to be determined by TLC analysis.

Once purified, this compound should be stored in a cool, dry place to prevent hydrolysis of the lactone ring.

References

  • National Center for Biotechnology Information. (n.d.). Erythrono-1,4-lactone. PubChem Compound Database. Retrieved from [Link]

  • Isbell, H. S., & Frush, H. L. (1979). Oxidation of L-ascorbic acid by hydrogen peroxide: preparation of L-threonic acid.
  • Davies, M. B., Austin, J., & Partridge, D. A. (1991). Vitamin C: Its Chemistry and Biochemistry. Royal Society of Chemistry.
  • Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

  • Kuczkowiak, U., et al. (2015). Oxidation of L-Ascorbic Acid with Hydrogen Peroxide in Aqueous Solution. Monatshefte für Chemie - Chemical Monthly, 146(5), 835-840.
  • FooDB. (2011). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

  • Doi, T., et al. (2005). Production of L-Erythrose via L-Erythrulose from Erythritol Using Microbial and Enzymatic Reactions. Journal of Bioscience and Bioengineering, 100(4), 433-438.
  • Massachusetts Institute of Technology. (n.d.). Experiment #1 Kinetics of the Oxidation of Ascorbic Acid by Hexacyanoferrate(III) Ion. Retrieved from [Link]

  • National Genomics Data Center. (2021). Improving the catalytic performance of whole-cell biocatalysts by fermentation process. Retrieved from [Link]

  • NIST. (n.d.). Erythrono-1,4-lactone, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875362A - Preparation method of L-threonic acid or salts thereof.
  • Kuczkowiak, U., et al. (2015). Oxidation of L-Ascorbic Acid with Hydrogen Peroxide in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Riva, S., & Fessner, W. D. (Eds.). (2000). Biocatalysis in the pharmaceutical and biotechnology industries. CRC press.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Rosazza, J. P., & Smith, R. V. (1989). Microbial enzymes for oxidation of organic molecules. Critical reviews in biotechnology, 9(2), 107-142.
  • National Center for Biotechnology Information. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

  • White, J. D., & Reddy, G. N. (2009). Olefinic-Lactone Cyclizations to Macrocycles. Organic letters, 11(16), 3582–3585.
  • Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 13, 1089304.
  • Google Patents. (n.d.). CN1373764A - Method for separating lactone-contg. high-molecular weight compounds.
  • Yunoki, K., & Griffin, A. C. (1960).

Sources

Application Notes & Protocols: Enzymatic Assay of Aldonolactone Oxidoreductases

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Investigating Substrate Specificity for L-Erythrono-1,4-lactone

Introduction and Scientific Context

Aldonolactone oxidoreductases are a family of enzymes crucial in the biosynthesis of vitamin C (L-ascorbic acid) and its analogs in a wide range of organisms.[1][2] A prominent member of this family is D-arabinono-1,4-lactone oxidase (ALO), an FAD-dependent enzyme that catalyzes the final step in the biosynthesis of D-erythroascorbic acid, a five-carbon analog of vitamin C.[3] Found in organisms like the yeast Saccharomyces cerevisiae, ALO is known for its broad substrate specificity, enabling it to oxidize various sugar lactones, including L-galactono-1,4-lactone and L-gulono-1,4-lactone.[3][4]

This application note details a robust enzymatic assay for characterizing the activity of aldonolactone oxidoreductases, using D-arabinono-1,4-lactone oxidase as a model. The protocol is specifically designed as a framework to investigate the enzyme's interaction with alternative substrates, with a particular focus on this compound. Given that this compound is an enantiomer of D-erythrono-1,4-lactone (a structurally related compound to the primary substrate of ALO), this assay allows researchers to determine if it can act as a substrate or an inhibitor. The assay's principle is based on the quantification of hydrogen peroxide (H₂O₂), a byproduct of the oxidase reaction, through a highly sensitive coupled reaction with horseradish peroxidase (HRP).[5][6]

Principle of the Coupled Enzymatic Assay

The quantification of aldonolactone oxidase activity is achieved through a two-step enzymatic cascade. This method offers high sensitivity and is suitable for continuous monitoring of the reaction rate.

Step 1: Oxidation of the Lactone Substrate by ALO

The primary reaction involves the oxidation of a sugar lactone substrate by D-arabinono-1,4-lactone oxidase (ALO). The enzyme utilizes molecular oxygen (O₂) as an electron acceptor, resulting in the formation of the corresponding oxidized lactone and hydrogen peroxide (H₂O₂).

Substrate (e.g., D-arabinono-1,4-lactone) + O₂ ---(ALO)---> Oxidized Product + H₂O₂

Step 2: HRP-Catalyzed Chromogenic Reaction

The hydrogen peroxide produced in the first step serves as a substrate for horseradish peroxidase (HRP). In the presence of a chromogenic substrate, such as Amplex® Red, HRP catalyzes its oxidation, yielding a highly fluorescent product, resorufin, which can be measured spectrophotometrically.[6][7] The rate of color or fluorescence development is directly proportional to the rate of H₂O₂ production, and thus to the ALO activity.

H₂O₂ + Amplex® Red ---(HRP)---> Resorufin (Colored/Fluorescent Product) + 2H₂O

This coupled assay provides a reliable and quantifiable measure of the enzymatic activity of aldonolactone oxidoreductases.

Visualization of Assay Workflow and Substrate Structures

To visually represent the experimental process and the key molecules involved, the following diagrams are provided.

Coupled Enzymatic Assay Workflow cluster_step1 Step 1: ALO Reaction cluster_step2 Step 2: HRP Detection Substrate Lactone Substrate (e.g., D-arabinono-1,4-lactone) ALO D-Arabinono-1,4-lactone Oxidase (ALO) Substrate->ALO O2 O₂ O2->ALO H2O2 Hydrogen Peroxide (H₂O₂) ALO->H2O2 Oxidized_Product Oxidized Lactone ALO->Oxidized_Product Amplex_Red Amplex® Red (Colorless) HRP Horseradish Peroxidase (HRP) Amplex_Red->HRP Resorufin Resorufin (Colored/Fluorescent) HRP->Resorufin Measurement Measurement Resorufin->Measurement Measure at 570 nm H2O2_input->HRP

Caption: Coupled enzymatic assay for aldonolactone oxidase activity.

Substrate Structures cluster_D_arabino D-arabinono-1,4-lactone cluster_L_erythrono This compound D_arabino D_arabino L_erythrono L_erythrono

Caption: Chemical structures of D-arabinono-1,4-lactone and this compound.

Materials and Instrumentation

Reagents and Consumables
  • D-arabinono-1,4-lactone oxidase (ALO) from Saccharomyces cerevisiae

  • Horseradish Peroxidase (HRP), Type VI-A

  • D-arabinono-1,4-lactone (Positive Control Substrate)

  • This compound (Test Compound)

  • Amplex® Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (50 mM, pH 7.5)

  • Hydrogen Peroxide (H₂O₂), 30% solution for standard curve

  • Bovine Serum Albumin (BSA)

  • 96-well microplates, black, flat-bottom for fluorescence measurement

  • Microcentrifuge tubes

  • Pipettes and tips

Instrumentation
  • Spectrophotometer or microplate reader capable of fluorescence measurement (Excitation: ~530-560 nm, Emission: ~590 nm)

  • pH meter

  • Vortex mixer

  • Centrifuge

Detailed Experimental Protocols

Reagent Preparation
  • ALO Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of ALO in 50 mM sodium phosphate buffer (pH 7.5) containing 0.1% BSA. Store in aliquots at -80°C.

  • HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in 50 mM sodium phosphate buffer (pH 7.5). Store in aliquots at -20°C.

  • Amplex® Red Stock Solution: Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light at -20°C.

  • Substrate Stock Solutions: Prepare 100 mM stock solutions of D-arabinono-1,4-lactone and this compound in 50 mM sodium phosphate buffer (pH 7.5). Store in aliquots at -20°C.

  • H₂O₂ Standard Stock Solution (1 M): Prepare by appropriate dilution of 30% H₂O₂. The exact concentration should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

  • Working Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.5.

Protocol 1: Determination of ALO Activity with D-arabinono-1,4-lactone
  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing:

    • 50 µL of 50 mM Sodium Phosphate Buffer (pH 7.5)

    • 10 µL of 10 U/mL HRP

    • 10 µL of 10 mM Amplex® Red

  • Prepare the H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards (e.g., 0, 1, 2, 5, 10, 20 µM) in the assay buffer. Add 10 µL of each standard to separate wells of the 96-well plate.

  • Prepare the Samples:

    • To the appropriate wells of the 96-well plate, add 10 µL of the assay buffer (for blank) or the ALO enzyme solution (diluted to the desired concentration in assay buffer).

    • Add 10 µL of varying concentrations of D-arabinono-1,4-lactone (e.g., 0, 0.5, 1, 2, 5, 10 mM final concentration).

  • Initiate the Reaction: Add the reaction mix to all wells. The final volume in each well should be 100 µL.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at Ex/Em = 540/590 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (Δfluorescence/min). Convert this rate to the rate of H₂O₂ production using the standard curve. One unit of ALO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

Protocol 2: Evaluation of this compound as a Substrate
  • Follow the same procedure as in Protocol 1.

  • In place of D-arabinono-1,4-lactone, use a range of concentrations of this compound.

  • Include a positive control with D-arabinono-1,4-lactone and a negative control with no substrate.

  • Compare the reaction rates obtained with this compound to the positive and negative controls. A significant increase in fluorescence over the negative control indicates that this compound is a substrate for ALO.

Protocol 3: Investigation of this compound as an Inhibitor
  • Follow the same procedure as in Protocol 1, using a fixed, non-saturating concentration of D-arabinono-1,4-lactone (e.g., at its Km value).

  • In separate wells, add varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 mM).

  • Measure the initial reaction rates.

  • A decrease in the reaction rate in the presence of this compound suggests inhibitory activity.

  • To determine the type of inhibition (competitive, non-competitive, etc.), repeat the experiment with several concentrations of the primary substrate (D-arabinono-1,4-lactone) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other kinetic plots.[8][9]

Data Analysis and Expected Results

The raw data (fluorescence units over time) should be plotted to determine the initial reaction velocity (V₀). A standard curve of H₂O₂ concentration versus fluorescence should be generated to convert the fluorescence signal into the amount of H₂O₂ produced.

Enzyme Kinetics

For substrate evaluation, plot the reaction velocity against the substrate concentration. The data can be fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).

Inhibition Analysis

For inhibition studies, the data can be analyzed using various graphical methods, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine the mode of inhibition and the inhibition constant (Ki).[8][9]

Sample Data Table
[Substrate] (mM)[Inhibitor] (mM)Initial Rate (RFU/min)H₂O₂ Production Rate (µM/min)
00500.1
2 (D-arabino)015003.0
2 (L-erythrono)0750.15
2 (D-arabino)1 (L-erythrono)10002.0
2 (D-arabino)5 (L-erythrono)6001.2

Troubleshooting

ProblemPossible CauseSolution
High background fluorescenceAutoxidation of Amplex® RedPrepare fresh Amplex® Red solution; protect from light.
No or low signalInactive enzymeUse a fresh enzyme aliquot; verify storage conditions.
Incorrect buffer pHPrepare fresh buffer and verify pH at the assay temperature.
Non-linear reaction rateSubstrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityAdd BSA to the reaction mix; perform the assay at a lower temperature.
High well-to-well variabilityPipetting errorsUse calibrated pipettes; ensure proper mixing in each well.

References

  • Spectrophotometric Determination of Hydrogen Peroxide in Water and Cream Samples. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]

  • Spectrophotometric Determination of Hydrogen Peroxide Using Leucocrystal Violet in Micellar Medium. Taylor & Francis Online. Available at: [Link]

  • Spectrophotometric Determination of H2O2 in Disinfectant Drug Water by Dibromo-p-methyl-arsenazo Oxidation. Asian Journal of Chemistry. Available at: [Link]

  • Spectrophotometric determination of hydrogen peroxide using potassium titanium(IV) oxalate. Analyst. Available at: [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. Available at: [Link]

  • Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes. PMC. Available at: [Link]

  • Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]

  • D-arabinono-1,4-lactone oxidase. Grokipedia. Available at: [Link]

  • The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. PubMed. Available at: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]

  • Global analysis of enzyme inhibition kinetics. The Journal of Physical Chemistry. Available at: [Link]

  • Peroxidase: Activity Assays. Bio-Techne. Available at: [Link]

  • ALO1 - D-arabinono-1,4-lactone oxidase - Saccharomyces cerevisiae. UniProt. Available at: [Link]

  • The Amplex Red/Horseradish Peroxidase Assay Requires Superoxide Dismutase to Measure Hydrogen Peroxide in the Presence of NAD(P)H. Touro Scholar. Available at: [Link]

  • D-arabinono-1,4-lactone oxidase (P54783). Yeast Metabolome Database. Available at: [Link]

  • Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Scientific Reports. Available at: [Link]

  • Bacterial Production of d-Erythroascorbic Acid and l-Ascorbic Acid through Functional Expression of Saccharomyces cerevisiae d-Arabinono-1,4-Lactone Oxidase in Escherichia coli. ResearchGate. Available at: [Link]

  • EC 1.1.3.37. IUBMB. Available at: [Link]

  • D-arabinono-1,4-lactone oxidase. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for L-Erythrono-1,4-Lactone in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of L-Erythrono-1,4-lactone in cell culture. This document delves into the scientific rationale, mechanism of action, and practical protocols for leveraging this compound, particularly in the context of modulating alkaline phosphatase activity and cellular differentiation processes.

Scientific Foundation: Understanding this compound

This compound is a sugar lactone that has garnered interest in cellular biology primarily as an inhibitor of alkaline phosphatase (ALP).[1] Alkaline phosphatases are a group of enzymes that are crucial in various physiological processes, most notably in bone formation and mineralization, by regulating the concentration of inorganic phosphate.[2]

Mechanism of Action: Inhibition of Alkaline Phosphatase

Alkaline phosphatase facilitates the hydrolysis of phosphate monoesters at alkaline pH. This enzymatic activity is vital for processes such as osteoblast differentiation, where it increases the local concentration of inorganic phosphate, a key component of hydroxyapatite, the mineral component of bone.[2]

This compound acts as a competitive inhibitor of alkaline phosphatase. While the precise kinetics for this compound are not extensively detailed in publicly available literature, the mechanism of competitive inhibition generally involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding.[3][4] This reversible interaction reduces the overall rate of the enzymatic reaction. The effectiveness of such inhibition is typically quantified by the inhibition constant (Ki).

Diagram: Simplified Mechanism of Competitive Inhibition

G cluster_0 Enzyme Action cluster_1 Inhibition E Enzyme (ALP) ES Enzyme-Substrate Complex E->ES Binds S Substrate ES->E Releases P Product ES->P Catalyzes I Inhibitor (this compound) EI Enzyme-Inhibitor Complex (Inactive) I->EI E2 Enzyme (ALP) E2->EI Binds

Caption: Competitive inhibition of Alkaline Phosphatase (ALP).

Applications in Cell Culture

The ability of this compound to inhibit alkaline phosphatase makes it a valuable tool for studying various cellular processes, particularly those involving mineralization and differentiation.

Osteoblast Differentiation and Mineralization

Osteoblasts are bone-forming cells that exhibit high levels of ALP activity during their differentiation and maturation. This increased ALP activity is a hallmark of osteogenesis and is essential for the deposition of a mineralized extracellular matrix. By inhibiting ALP, this compound can be used to investigate the specific role of this enzyme in the intricate process of bone formation. Researchers can utilize this inhibitor to dissect the signaling pathways that are dependent on ALP activity and to understand the consequences of its downregulation on osteoblast function.[5][6]

Stem Cell Differentiation

The differentiation of stem cells into various lineages is a tightly regulated process. In some differentiation pathways, such as osteogenic differentiation of mesenchymal stem cells (MSCs), ALP activity is a critical checkpoint.[7] this compound can be employed to probe the necessity of ALP activity in these differentiation cascades. By observing how the inhibition of ALP affects the expression of lineage-specific markers and the overall cell fate, researchers can gain insights into the molecular switches that govern stem cell differentiation.

Protocols for Cell Culture Applications

The following protocols provide a framework for the use of this compound in cell culture. It is imperative for researchers to empirically determine the optimal conditions for their specific cell type and experimental setup.

Preparation of this compound Stock Solution

Materials:

  • This compound powder (ensure high purity)

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Determine the desired stock concentration. A common starting stock concentration is 100 mM.

  • Calculation:

    • Molecular Weight of this compound: 118.09 g/mol .[8]

    • To prepare a 100 mM (0.1 M) solution, dissolve 11.809 mg of this compound in 1 mL of solvent.

  • Dissolution:

    • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile water or buffer.

    • Vortex gently until the powder is completely dissolved.

  • Sterilization:

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term use, 2-8°C is acceptable.[9]

Determining the Optimal Working Concentration

The effective concentration of this compound will vary depending on the cell type, cell density, and the specific activity of ALP in the culture. A dose-response experiment is crucial to determine the optimal, non-toxic working concentration.

Experimental Workflow:

G cluster_0 Assessments start Seed cells in a multi-well plate treat Treat with a range of This compound concentrations (e.g., 0-10 mM) start->treat incubate Incubate for a defined period (e.g., 24-72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT, PrestoBlue) incubate->viability alp Alkaline Phosphatase Activity Assay incubate->alp analyze Analyze data to determine IC50 and optimal working concentration viability->analyze alp->analyze

Caption: Workflow for determining the optimal working concentration.

Suggested Concentration Range for Initial Screening:

ConcentrationRationale
0 mMNegative Control (vehicle only)
0.1 mMLow concentration to assess sensitivity
0.5 mM
1 mMMid-range concentrations
5 mM
10 mMHigh concentration to establish a dose-response curve and assess toxicity
Protocol for Inhibiting Alkaline Phosphatase in Osteoblast Differentiation

This protocol provides a general guideline for using this compound to study its effects on the differentiation of pre-osteoblastic cell lines (e.g., MC3T3-E1) or mesenchymal stem cells.

Materials:

  • Pre-osteoblastic cells or MSCs

  • Basal growth medium

  • Osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

  • This compound stock solution

  • Multi-well cell culture plates

  • Reagents for ALP activity assay and mineralization staining (e.g., Alizarin Red S)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that allows for differentiation over the desired time course.

  • Induction of Differentiation: Once the cells reach the appropriate confluency, replace the growth medium with osteogenic differentiation medium.

  • Treatment:

    • Prepare different concentrations of this compound in the osteogenic differentiation medium from the stock solution.

    • Include a vehicle control (medium with the same amount of solvent used for the stock solution).

    • Replace the medium in the respective wells with the treatment media.

  • Incubation: Incubate the cells for the desired differentiation period (typically 7 to 21 days), changing the medium with fresh treatment media every 2-3 days.

  • Analysis: At selected time points, perform the following analyses:

    • Alkaline Phosphatase Activity Assay: Measure the enzymatic activity of ALP in cell lysates to confirm inhibition.

    • Gene Expression Analysis: Use qPCR to assess the expression of osteogenic marker genes (e.g., RUNX2, OPN, OCN).

    • Mineralization Assay: Stain the cultures with Alizarin Red S to visualize and quantify calcium deposition.

Data Interpretation and Considerations

  • Specificity: While this compound is known to inhibit ALP, it is good practice to consider potential off-target effects, especially at higher concentrations.

  • Toxicity: Always perform a cell viability assay in parallel with your experiments to ensure that the observed effects are not due to cytotoxicity.

  • Positive Controls: Include a known inhibitor of ALP (e.g., levamisole) as a positive control for inhibition.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data from dose-response experiments and differentiation assays.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of alkaline phosphatase in various cellular contexts.

References

  • ResearchGate. (2025, August 7). Studies of reversible inhibition, irreversible inhibition, and activation of alkaline phosphatase by capillary electrophoresis. Retrieved from [Link]

  • PubMed. (1992). Structure and mechanism of alkaline phosphatase. Retrieved from [Link]

  • PMC. (n.d.). Differential Iron Requirements for Osteoblast and Adipocyte Differentiation. Retrieved from [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

  • PubMed. (2020). A Kinetic Process to Determine the Interaction Type Between Two Compounds, One of Which Is a Reaction Product, Using Alkaline Phosphatase Inhibition as a Case Study. Retrieved from [Link]

  • PubMed. (2017). Lactate induces osteoblast differentiation by stabilization of HIF1α. Retrieved from [Link]

  • PMC. (n.d.). Alkaline phosphatase downregulation promotes lung adenocarcinoma metastasis via the c-Myc/RhoA axis. Retrieved from [Link]

  • PMC. (n.d.). Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity. Retrieved from [Link]

  • The University of Bath's research portal. (2023, October 19). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Retrieved from [Link]

  • PMC. (n.d.). Alkaline Phosphatase: An Overview. Retrieved from [Link]

  • Creative Biolabs. (n.d.). D-Erythrono-1,4-lactone (CAT#: GMS0271S). Retrieved from [Link]

  • PubMed. (2020). Alkaline phosphatase: Structure, expression and its function in bone mineralization. Retrieved from [Link]

  • PubMed. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Retrieved from [Link]

  • PMC. (n.d.). Effects of ADRM1 on osteoblast differentiation and mineralization in osteoporosis. Retrieved from [Link]

Sources

L-Erythrono-1,4-Lactone: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of L-Erythrono-1,4-Lactone

In the landscape of asymmetric synthesis, the strategic selection of chiral starting materials is paramount to the efficient construction of complex, enantiomerically pure molecules. This compound, a carbohydrate-derived building block, has emerged as a powerful and versatile synthon for medicinal chemists and natural product synthesis specialists. Its rigid furanose core, adorned with multiple stereocenters, provides a well-defined three-dimensional architecture that can be manipulated with a high degree of stereocontrol. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of drug discovery and chemical biology.

The inherent chirality of this compound, derived from the natural chiral pool, obviates the need for de novo asymmetric induction in the early stages of a synthetic sequence, thereby streamlining the path to enantiomerically pure targets. Its utility is further enhanced by the differential reactivity of its functional groups: a lactone and two secondary hydroxyl groups. This orthogonality allows for selective transformations, enabling the construction of a diverse array of chiral intermediates.

This document will delve into key synthetic transformations of this compound, including the protection of its hydroxyl groups, diastereoselective reductions, and its application as a precursor to biologically active molecules. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles that govern the observed reactivity and selectivity.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₆O₄
Molecular Weight 118.09 g/mol
Appearance Solid
IUPAC Name (3R,4R)-3,4-dihydroxyoxolan-2-one
CAS Number 23732-40-3Biosynth

Handling and Storage: this compound is a stable, non-hazardous solid. It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For prolonged storage, refrigeration is recommended to maintain its integrity.

Core Synthetic Applications and Protocols

The synthetic utility of this compound stems from its ability to undergo a variety of stereocontrolled transformations. This section details key applications and provides actionable protocols.

Diol Protection: The Gateway to Selective Transformations

The selective protection of the C2 and C3 hydroxyl groups is often the first and most critical step in harnessing the synthetic potential of this compound. The resulting protected lactone serves as a versatile intermediate for a range of downstream modifications. The formation of an acetonide by reacting the diol with acetone or a derivative is a common and efficient strategy.

Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

This protocol, adapted from a robust procedure in Organic Syntheses, details the preparation of the isopropylidene-protected D-enantiomer, which is a key intermediate in the synthesis of various natural products.[1] The principles are directly applicable to the L-enantiomer.

Reaction Scheme:

G start D-Erythorbic Acid intermediate1 D-Erythronolactone start->intermediate1 1. Na₂CO₃, H₂O₂ 2. HCl product 2,3-O-Isopropylidene-D-erythronolactone intermediate1->product 2,2-Dimethoxypropane, Acetone, p-TsOH

A simplified reaction scheme for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone.

Materials:

  • Erythorbic acid (or L-ascorbic acid for the L-enantiomer)

  • Deionized water

  • Anhydrous sodium carbonate

  • 30% Hydrogen peroxide

  • 6 N Hydrochloric acid

  • 2,2-Dimethoxypropane

  • Acetone

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Triethylamine

  • Anhydrous ether

  • Hexane

Step-by-Step Procedure:

  • Preparation of D-Erythronolactone:

    • In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve erythorbic acid (35.2 g, 0.20 mol) in 500 mL of deionized water.

    • Cool the solution in an ice bath and add anhydrous powdered sodium carbonate (42.4 g, 0.40 mol) in small portions.

    • While maintaining cooling, add 31.3% aqueous hydrogen peroxide (44 mL) dropwise over 10 minutes. The temperature will rise; control it to below 30°C.

    • After the addition is complete, warm the mixture to 42°C for 30 minutes.

    • Decompose excess peroxide by adding activated carbon (Norit A, 8 g) and heating on a steam bath for 30 minutes.

    • Filter the hot mixture through a Celite pad and wash the filter cake with deionized water (100 mL).

    • Acidify the combined filtrate and washes to pH 1 with 6 N HCl.

    • Concentrate the solution in vacuo to obtain a solid residue containing D-erythronolactone. Dry thoroughly under high vacuum.

  • Isopropylidene Protection:

    • To the crude D-erythronolactone residue, add 2,2-dimethoxypropane (150 mL, 1.22 mol), acetone (100 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5.0 mmol).

    • Stir the slurry under a nitrogen atmosphere at room temperature for 18 hours.

    • Prepare a solution of triethylamine (61.3 mL, 0.44 mol) in anhydrous ether (500 mL) in a separate flask and cool it to 5°C in an ice bath.

    • Decant the reaction mixture into the triethylamine solution. Rinse the reaction flask with ether and add the rinsing to the quench solution.

    • Filter the resulting mixture through a coarse, sintered-glass funnel and wash the solids thoroughly with anhydrous ether.

    • Concentrate the combined filtrate and washes in vacuo to obtain a solid.

    • Recrystallize the solid from an ether-hexane mixture at 0°C to yield 2,3-O-isopropylidene-D-erythronolactone as a white crystalline solid.[1]

Expected Yield: 60-71%

Causality and Insights:

  • The use of 2,2-dimethoxypropane and an acid catalyst drives the formation of the acetonide by shifting the equilibrium through the removal of methanol and water.

  • Triethylamine is used to neutralize the acidic catalyst and any remaining acidic byproducts, preventing potential degradation of the product during workup.

  • Recrystallization at low temperature is crucial for obtaining a high yield of the pure product.[1]

Selective Reduction of the Lactone Carbonyl

The lactone functionality in this compound and its derivatives can be selectively reduced to the corresponding lactol (hemiacetal), which is a valuable intermediate for C-C bond formation via Wittig-type reactions or other nucleophilic additions to the masked aldehyde. Diisobutylaluminum hydride (DIBAL-H) and lithium triethylborohydride (LTBH) are effective reagents for this transformation.[2]

Protocol 2: Reduction of Protected Erythrono-1,4-lactone to the Corresponding Lactol using LTBH

This protocol details a mild and efficient method for the reduction of a protected sugar lactone to its hemiacetal.[2]

Reaction Scheme:

G start Protected Erythrono-1,4-lactone product Protected Erythrose (Lactol) start->product LiBH(Et)₃ (LTBH), CH₂Cl₂, 0 °C

Reduction of a protected erythrono-1,4-lactone to a lactol.

Materials:

  • 2,3-O-Isopropylidene-L-erythronolactone (or other protected lactone)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Lithium triethylborohydride (LTBH, 1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve the protected this compound (1 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried, round-bottomed flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add LTBH (1.2 mL of a 1.0 M solution in THF, 1.2 equiv.) dropwise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo to afford the crude lactol, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Expected Yield: >90%

Causality and Insights:

  • LTBH is a powerful yet selective reducing agent. At low temperatures and with careful control of stoichiometry, it can reduce the lactone to the hemiacetal without over-reduction to the diol.[2]

  • The use of 1.2 equivalents of LTBH ensures complete conversion of the starting material.[2]

  • Quenching with NH₄Cl is a standard method for decomposing the borohydride reagent and the resulting aluminum salts.

This compound in Natural Product Synthesis: The Case of L-783277

The utility of this compound as a chiral building block is exemplified in the total synthesis of complex natural products. Its protected form, isopropylidene-D-erythrono-1,4-lactone, served as a key starting material in the synthesis of L-783277, a resorcylic acid lactone with potent kinase inhibitory activity.[3]

Synthetic Strategy Overview:

G start Isopropylidene-D-erythrono-1,4-lactone intermediate Chiral Intermediate (Multi-step) start->intermediate 10 steps product L-783277 intermediate->product Suzuki Coupling & Macrolactonization

Synthetic approach to L-783277 from a protected erythronolactone.

While a detailed, step-by-step protocol for the entire synthesis of L-783277 from this compound is beyond the scope of this guide, the initial transformations highlight the strategic application of this chiral building block. The synthesis commenced with the protected lactone, which was elaborated over 10 steps to a key intermediate.[3] This intermediate then participated in a crucial Suzuki coupling and a late-stage macrolactonization to furnish the final natural product.[3]

This example underscores the power of using a pre-existing chiral scaffold to introduce multiple stereocenters into a complex target molecule, significantly reducing the synthetic effort and improving the overall efficiency of the synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral pool synthesis. Its ready availability, well-defined stereochemistry, and versatile reactivity make it an invaluable tool for the modern synthetic chemist. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the unique attributes of this chiral building block in their own synthetic endeavors.

As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the strategic application of chiral synthons like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Cohen, N.; Banner, B. L.; Laurenzano, A. J.; Carozza, L. 2,3-O-ISOPROPYLIDENE-D-ERYTHRONOLACTONE. Org. Synth.1985 , 63, 127. [Link]

  • Chavda, S.; Vyas, P. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. ACS Omega2018 , 3 (11), 15729–15735. [Link]

  • PubChem Compound Summary for CID 5325915, Erythrono-1,4-lactone. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database: Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). [Link]

  • Lee, J. H.; Lee, J.; Choi, E. B.; Kim, E.; Oh, J.; Lee, K. Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules2020 , 25 (21), 5053. [Link]

Sources

Applications of L-Erythrono-1,4-lactone in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of L-Erythrono-1,4-lactone

In the landscape of contemporary drug discovery, the exploration of novel chiral scaffolds that can serve as either direct therapeutic agents or as versatile building blocks for more complex molecules is of paramount importance. This compound, a stereoisomer of the more commonly studied D-erythrono-1,4-lactone, presents an intriguing yet underexplored opportunity for researchers and scientists in the pharmaceutical and biotechnology sectors. This guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a potential enzyme inhibitor and as a chiral synthon for the synthesis of bioactive molecules. Drawing upon established principles of medicinal chemistry and enzymology, this document offers both theoretical insights and practical protocols to empower researchers in their drug development endeavors.

While specific kinetic data for the L-isomer is not extensively available in public literature, the foundational knowledge surrounding sugar lactones provides a strong rationale for its investigation. This guide will, therefore, leverage well-documented examples from related compounds to illustrate the experimental pathways that can be adapted to unlock the full potential of this compound.

I. This compound as a Potential Inhibitor of β-Glucuronidase

A. The Scientific Rationale: Targeting a Key Enzyme in Health and Disease

β-Glucuronidase is a lysosomal hydrolase that plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. It catalyzes the cleavage of β-D-glucuronic acid from glucuronides, a key step in the detoxification and elimination of drugs, toxins, and hormones. However, elevated β-glucuronidase activity has been implicated in the pathogenesis of various diseases, including certain cancers where it can reactivate carcinogens in the gut, and in the adverse effects of some medications. Therefore, the inhibition of β-glucuronidase has emerged as a promising therapeutic strategy.

The structural similarity of sugar lactones to the glucuronic acid moiety makes them prime candidates for competitive inhibition of β-glucuronidase. The pioneering work of Levvy (1952) established that sugar acids and their corresponding lactones can effectively inhibit this enzyme.[1] This principle is well-demonstrated by D-saccharic acid 1,4-lactone, a potent and widely used standard inhibitor of β-glucuronidase. Given this precedent, this compound, as a sugar lactone, is a logical candidate for investigation as a novel β-glucuronidase inhibitor.

Table 1: Physicochemical Properties of Erythrono-1,4-lactone

PropertyValueSource
Molecular FormulaC₄H₆O₄[2][3]
Molecular Weight118.09 g/mol [2][3]
IUPAC Name(3S,4S)-3,4-dihydroxyoxolan-2-one(Based on stereochemistry)
CAS Number23732-40-3[2]
B. Experimental Workflow: Screening and Characterization

The investigation of this compound as a β-glucuronidase inhibitor follows a logical progression from initial screening to detailed kinetic analysis.

workflow cluster_screening Initial Screening cluster_dose_response Dose-Response Analysis cluster_kinetics Kinetic Characterization A Single-Point Inhibition Assay B Determine % Inhibition A->B Measure enzyme activity with and without the compound C Serial Dilution of this compound B->C If significant inhibition is observed D Generate Inhibition Curve C->D E Calculate IC50 Value D->E F Vary Substrate Concentration E->F For potent inhibitors G Measure Reaction Rates at Different Inhibitor Concentrations F->G H Lineweaver-Burk or Michaelis-Menten Plot G->H I Determine Ki and Mechanism of Inhibition H->I

Caption: Experimental workflow for evaluating this compound as a β-glucuronidase inhibitor.

C. Detailed Protocol: In Vitro β-Glucuronidase Inhibition Assay

This protocol is a general guideline and should be optimized for specific laboratory conditions and enzyme sources. It is based on the widely used colorimetric assay employing p-nitrophenyl-β-D-glucuronide (PNPG) as a substrate.

1. Materials and Reagents:

  • This compound

  • β-Glucuronidase from a suitable source (e.g., bovine liver, E. coli)

  • p-Nitrophenyl-β-D-glucuronide (PNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of β-glucuronidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over a reasonable time course.

  • Substrate Solution: Prepare a stock solution of PNPG in phosphate buffer.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Positive Control: D-saccharic acid 1,4-lactone, a known inhibitor.

3. Assay Procedure:

  • To the wells of a 96-well microplate, add:

    • Test wells: A fixed volume of enzyme solution and varying concentrations of this compound solution.

    • Control wells (no inhibitor): The same volume of enzyme solution and buffer/solvent.

    • Blank wells: Buffer/solvent only (no enzyme).

    • Positive control wells: A fixed volume of enzyme solution and a known concentration of D-saccharic acid 1,4-lactone.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a fixed volume of the pre-warmed PNPG substrate solution to all wells except the blank.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the sodium carbonate solution to each well. This will also develop the yellow color of the p-nitrophenol product.

  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • Percentage Inhibition: Calculate the percentage inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] * 100

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Kinetic Analysis: To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (PNPG) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[4][5]

II. This compound as a Chiral Building Block in Drug Synthesis

A. The Strategic Advantage of Chiral Synthons

The therapeutic efficacy and safety of many drugs are critically dependent on their stereochemistry. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry.[6][7][8] Lactones, with their inherent chirality and versatile reactivity, are valuable synthons for the construction of complex molecular architectures found in many natural products and synthetic drugs.

This compound, with its defined stereocenters, offers a unique scaffold for the synthesis of novel chiral molecules. Its functional groups – the lactone ring and two hydroxyl groups – provide multiple points for chemical modification and elaboration into more complex structures.

B. Potential Synthetic Transformations and Applications

The chemical versatility of this compound allows for a range of transformations that can be exploited in drug discovery programs.

synthesis cluster_transformations Key Synthetic Transformations cluster_applications Potential Bioactive Scaffolds A This compound B Lactone Ring Opening A->B C Hydroxyl Group Modification A->C D Stereoselective Reactions A->D G Fragments for Fragment-Based Drug Discovery A->G Direct use as a chiral fragment E Novel Nucleoside Analogs B->E Access to acyclic chiral chains F Chiral Ligands C->F Introduction of pharmacophores H Complex Natural Product Analogs D->H Construction of complex stereochemistry

Caption: Synthetic utility of this compound in generating diverse bioactive scaffolds.

C. General Protocol: Derivatization of this compound for Library Synthesis

This protocol provides a generalized workflow for creating a library of compounds based on the this compound scaffold.

1. Protection of Hydroxyl Groups:

  • Rationale: To enable selective modification of the lactone, the hydroxyl groups often need to be protected.

  • Procedure: React this compound with a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl bromide, in the presence of a base (e.g., imidazole or sodium hydride) and an appropriate solvent (e.g., DMF or THF). The choice of protecting group will depend on the subsequent reaction conditions.

2. Lactone Ring Opening:

  • Rationale: Opening the lactone ring provides access to a linear, chiral backbone that can be further modified.

  • Procedure: The protected lactone can be opened using various nucleophiles. For example, reaction with an amine can yield a chiral amide, while reaction with a Grignard reagent can lead to the formation of a diol with a new carbon-carbon bond.

3. Functional Group Interconversion of Hydroxyl Groups:

  • Rationale: Converting the hydroxyl groups into other functionalities expands the diversity of the resulting library.

  • Procedure: The protected or unprotected hydroxyl groups can be oxidized to ketones, converted to leaving groups (e.g., tosylates or mesylates) for nucleophilic substitution, or inverted in stereochemistry through a Mitsunobu reaction.

4. Deprotection and Final Product Isolation:

  • Rationale: Removal of the protecting groups to yield the final target molecules.

  • Procedure: The choice of deprotection method depends on the protecting group used (e.g., fluoride source for silyl ethers, hydrogenolysis for benzyl ethers). The final products should be purified by standard techniques such as column chromatography or recrystallization and characterized by NMR, mass spectrometry, and other relevant analytical methods.

Conclusion: A Call for Further Investigation

This compound represents a promising, yet largely untapped, resource for drug discovery. Its potential as a β-glucuronidase inhibitor, grounded in the established activity of related sugar lactones, warrants thorough investigation. The protocols and workflows outlined in this guide provide a clear path for researchers to explore this potential. Furthermore, its utility as a chiral building block opens up avenues for the synthesis of novel, stereochemically defined drug candidates. As the demand for innovative therapeutics continues to grow, a deeper exploration of underutilized chiral molecules like this compound is not just an academic exercise, but a critical step towards the development of the next generation of medicines.

References

  • Ho, C. T., & Lin, C. N. (1982). Human hepatic beta-glucuronidase: an enzyme kinetic study. Proceedings of the National Science Council, Republic of China. Part B, Life sciences, 6(3), 329–334. [Link]

  • Levvy, G. A. (1952). The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones. Biochemical Journal, 52(3), 464–472. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5325915, Erythrono-1,4-lactone. Retrieved from [Link]

  • Ballard, S. A., & Tomkins, A. L. (1975). Spectral studies of conformational changes induced in beta-glucuronidase by saccharo-1,4-lactone. The Journal of biological chemistry, 250(7), 2739–2744. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]

  • Levvy, G. A. (1952). The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones. Biochemical Journal, 52(3), 464–472. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of L-Erythrono-1,4-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-Erythrono-1,4-lactone

This compound, a versatile chiral building block, holds considerable importance in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its stereospecific structure makes it a valuable precursor in asymmetric synthesis, enabling the development of complex molecules with precise three-dimensional arrangements.[1] The accurate and reliable detection and quantification of this compound are paramount in various stages of drug development, from pharmacokinetic studies to quality control of final products.

This comprehensive guide provides detailed application notes and protocols for the analytical determination of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. The methodologies presented herein are grounded in established analytical principles and are designed to ensure scientific integrity, robustness, and reproducibility.

A critical aspect to consider in the analysis of this compound is its equilibrium with its corresponding open-chain form, L-erythronic acid. The lactone is favored under acidic conditions, while the open-chain carboxylate form predominates in neutral to basic solutions. This dynamic equilibrium necessitates careful control of sample pH during preparation and analysis to ensure accurate quantification of the desired form.[2][3]

Chromatographic Approaches for this compound Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the cornerstones of quantitative analysis for this compound. The choice between these methods often depends on the sample matrix, required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound.[4] The separation can be achieved using various column chemistries and mobile phase compositions.

Causality in Method Selection:

For a polar compound like this compound, two primary HPLC modes are suitable: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP-HPLC): While seemingly counterintuitive for a polar analyte, RP-HPLC using a C18 column can be effective, especially when analyzing the lactone in the presence of less polar matrix components. The use of a highly aqueous mobile phase with an acidic modifier (e.g., formic acid or phosphoric acid) ensures the stability of the lactone form and provides sufficient retention on the nonpolar stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar analytes. It utilizes a polar stationary phase (e.g., amide or cyano) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This provides strong retention for polar compounds. A UPLC-MS/MS method using a HILIC column has been successfully applied for the quantification of various sugars and sweeteners in urine, demonstrating the suitability of this approach for similar analytes.[5]

Protocol for HPLC-UV/MS Analysis of this compound:

This protocol outlines a general procedure that can be adapted and optimized for specific sample matrices.

1. Sample Preparation:

  • Aqueous Samples (e.g., cell culture media, formulation buffers):

    • Acidify the sample to a pH of approximately 3-4 with a dilute acid (e.g., 0.1 M HCl or formic acid) to ensure the lactone form is predominant.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Biological Fluids (e.g., plasma, urine):

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Column C18, 2.1 x 100 mm, 1.7 µm particle sizeAmide or Cyano, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B over 10 minutes95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min0.3 mL/min
Column Temperature 30 °C30 °C
Injection Volume 5 µL5 µL
Detector UV at 210 nm or Mass SpectrometerMass Spectrometer

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve using standards of known concentrations of this compound. The peak area of the analyte is plotted against its concentration.

Diagram of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous or Biological Sample Acidify Acidification (if needed) Sample->Acidify Precipitate Protein Precipitation (for biological samples) Acidify->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration (0.22 µm) Reconstitute->Filter HPLC HPLC System Filter->HPLC Detector UV or MS Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of this compound, especially at low concentrations. However, due to the low volatility of the lactone, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[4]

Causality in Derivatization:

The hydroxyl groups on the this compound molecule make it non-volatile. Silylation is a common and effective derivatization technique that replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[6] This process significantly increases the volatility of the analyte, making it amenable to GC analysis. A two-step derivatization involving methoximation followed by silylation can be employed to reduce the formation of multiple derivatives from potential tautomers.[4]

Protocol for GC-MS Analysis of this compound:

This protocol is adapted from a method for the analysis of D-erythronic acid and is suitable for this compound.[4]

1. Sample Preparation (from a dried extract):

  • Ensure the sample is completely dry, as moisture will interfere with the derivatization reagents.

2. Derivatization:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 50°C for 90 minutes.[4] This step converts any open-chain keto forms to their methoxime derivatives, preventing the formation of multiple silylated products.

  • Silylation: After cooling to room temperature, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 60 minutes.[4]

3. GC-MS Instrumentation and Conditions:

ParameterSetting
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial 80°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity

4. Data Analysis:

  • Identification of the derivatized this compound is based on its retention time and mass spectrum, which should be compared to a derivatized standard.

  • Quantification is performed using a calibration curve prepared from derivatized standards.

Diagram of GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Dried Sample Extract Methoximation Methoximation Sample->Methoximation Silylation Silylation Methoximation->Silylation GCMS GC-MS System Silylation->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

Enzymatic Assay: A Potential High-Throughput Screening Method

Enzymatic assays offer the potential for high-throughput and specific detection of target molecules. While a specific, commercially available enzymatic assay for this compound is not readily documented, the principle of such an assay can be explored based on enzymes known to act on similar substrates.

Theoretical Basis:

Enzymes such as aldonolactonases or specific dehydrogenases could potentially be utilized for the detection of this compound. For instance, an enzyme that specifically hydrolyzes the lactone to L-erythronic acid could be coupled to a subsequent reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence). Alternatively, an L-erythronic acid dehydrogenase, if available, could be used to oxidize L-erythronic acid (formed from the lactone) with the concomitant reduction of a cofactor like NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

The development of such an assay would require significant research and validation, including:

  • Identification and isolation of a specific enzyme.

  • Optimization of reaction conditions (pH, temperature, substrate and cofactor concentrations).

  • Validation of the assay for specificity, sensitivity, linearity, and precision.

While not a ready-to-use protocol, this approach represents a promising avenue for the development of a rapid and specific assay for this compound in a high-throughput screening context.

Method Comparison and Performance Characteristics

The following table summarizes the key performance characteristics of the described chromatographic methods. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UV/MSGC-MS
Principle Separation based on polaritySeparation based on volatility
Derivatization Not requiredRequired (silylation)
Sensitivity Moderate to high (MS)High to very high
Selectivity Good (MS provides high selectivity)Very high
Throughput HighModerate (due to derivatization)
Sample Matrix Compatibility Excellent for aqueous and biological samplesRequires extraction and drying
Instrumentation Cost Moderate to highHigh

Conclusion: A Multi-faceted Approach to this compound Analysis

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the study, including the nature of the sample, the desired level of sensitivity, and the available resources. HPLC-based methods offer a versatile and robust platform for routine analysis, while GC-MS provides unparalleled sensitivity and selectivity for trace-level quantification. While a specific enzymatic assay is not yet established, the potential for its development offers an exciting prospect for future high-throughput applications. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most suitable method for their analytical needs, ensuring the generation of accurate and reliable data in their pursuit of scientific advancement.

References

  • ResearchGate. (n.d.). Analysis of D-mannono-1,4-lactone under different conditions and... Retrieved from [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

  • PubMed. (2014). An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Retrieved from [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone. Retrieved from [Link]

  • Labtest. (n.d.). ENZYMATIC LACTATE. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Erythrono-1,4-lactone GC-MS (TMS_1_2) - 70eV, Positive (HMDB0000349). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions catalyzed by various aldonolactone oxidoreductases. ( a ) L-Gulono-1,4-lactone oxidase (GUO). Retrieved from [Link]

  • ResearchGate. (2025). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Nature. (2025). Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Retrieved from [Link]

  • Google Patents. (n.d.). EP1773838A1 - Synthesis of aldonolactones, aldarolactones, and aldarodilactones using gas sparging.
  • Bibelametrica. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • SpringerLink. (1989). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • MDPI. (n.d.). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Retrieved from [Link]

  • PubMed. (1998). (-)-2C-methyl-D-erythrono-1,4-lactone is formed after application of the terpenoid precursor 1-deoxy-D-xylulose. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). GC-MS Based Metabolomics and NMR Spectroscopy Investigation of Food Intake Biomarkers for Milk and Cheese in Serum of Healthy Humans. Retrieved from [Link]

Sources

Application Note & Protocols: High-Purity Purification of L-Erythrono-1,4-Lactone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Erythrono-1,4-lactone is a significant chiral molecule and a derivative of L-erythronic acid. Its structural similarity to intermediates in ascorbic acid metabolism makes it a molecule of interest in biochemical and pharmaceutical research.[1] The utility of this compound as a synthetic precursor or a research tool is critically dependent on its purity. Common synthetic routes or its isolation as a degradation product of L-ascorbic acid can introduce impurities that interfere with subsequent applications.[2][3] This guide provides a comprehensive overview and detailed, field-proven protocols for the purification of this compound, designed for researchers, chemists, and drug development professionals. We will explore purification strategies including recrystallization, sublimation, and column chromatography, with a focus on the underlying chemical principles, quality control, and troubleshooting.

Introduction: The Imperative for Purity

This compound (CAS: 23732-40-3) is a gamma-lactone, a five-membered ring containing an ester group.[4] Its stereochemistry and functional groups make it a valuable chiral building block. However, its presence as a potential byproduct or degradation product in complex mixtures necessitates robust purification strategies. For instance, the degradation of Vitamin C (L-ascorbic acid) can yield various byproducts, and isolating the target lactone is non-trivial.[3][5][6] Furthermore, the equilibrium between the lactone and its corresponding open-chain hydroxy acid (L-erythronic acid) is pH-dependent, a crucial factor to consider during purification and handling to prevent unwanted side reactions or product loss. This document serves as a practical guide to achieving high-purity this compound, ensuring reproducibility and reliability in downstream applications.

Physicochemical Properties & Stability

Understanding the fundamental properties of this compound is paramount for selecting an appropriate purification strategy. The molecule's polarity, conferred by two hydroxyl groups and a lactone ring, dictates its solubility and chromatographic behavior.

PropertyValueSource
CAS Number 23732-40-3[1][7]
Molecular Formula C₄H₆O₄[1][7]
Molecular Weight 118.09 g/mol [1][7]
Appearance Solid[8]
Predicted Water Solubility 1240 g/L (High)[4]
Predicted logP -1.5 to -1.7[4]
Stability Sensitive to strongly acidic or basic conditions, which can catalyze hydrolysis of the lactone ring.

Causality Behind Experimental Choices: The high polarity and water solubility suggest that purification via aqueous extraction may be challenging due to product loss. Therefore, methods like crystallization from mixed organic solvent systems, chromatography with polar mobile phases, or sublimation for anhydrous samples are more suitable.

Overview of Purification Strategies

The choice of purification method depends on the initial purity of the sample, the scale of the purification, and the desired final purity. A typical workflow involves a primary purification step (e.g., crystallization) to remove bulk impurities, followed by a secondary, higher-resolution step (e.g., chromatography or sublimation) if necessary.

G Crude Crude this compound (From synthesis or extraction) Option1 Protocol 1: Recrystallization Crude->Option1 Bulk Impurity Removal Option3 Protocol 3: Column Chromatography Crude->Option3 Complex Mixtures Option2 Protocol 2: Vacuum Sublimation Option1->Option2 Further Purification Option1->Option3 Further Purification QC Quality Control & Purity Assessment (TLC, HPLC, MP) Option1->QC Option2->QC Option3->QC Fraction Analysis Pure Pure this compound (>97%) QC->Pure Purity Confirmed

Caption: General workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Principle: This technique relies on the differential solubility of the target compound and impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the lactone at an elevated temperature but not at room temperature or below, leaving impurities either insoluble at high temperatures or soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening (Microscale):

    • Place ~10-20 mg of crude lactone into several test tubes.

    • Add small volumes of different solvents (e.g., ethyl acetate, acetone, ethanol, methanol, or mixtures like methanol-petroleum ether[9]) and observe solubility at room temperature.

    • Heat the soluble systems to boiling. A good solvent will dissolve the compound completely.

    • Allow the solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a suitable solvent system. A paper on a similar lactone derivative found success with methanol-light petroleum.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary to ensure supersaturation upon cooling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Self-Validation: The purity of the recrystallized product should be checked via melting point analysis and TLC against the crude material. A sharp melting point and a single spot on TLC indicate successful purification.

G Start Crude Lactone in Flask AddSolvent Add Minimum Hot Solvent Start->AddSolvent Cool Slow Cooling (Room Temp -> Ice Bath) AddSolvent->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step process flow for purification by recrystallization.

Protocol 2: High-Purity Purification by Sublimation

Principle: Sublimation is the phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase. This technique is highly effective for purifying compounds that have a sufficiently high vapor pressure at temperatures below their melting point and are thermally stable. It is excellent for removing non-volatile impurities. A published procedure reports the successful purification of D-erythrono-1,4-lactone by sublimation.[9]

Step-by-Step Methodology:

  • Apparatus Setup: Use a standard laboratory sublimation apparatus, which consists of a vessel to hold the crude sample, a cold finger (a condenser), and a connection to a high-vacuum pump.

  • Sample Loading: Place the dry, pre-purified (e.g., by recrystallization) this compound at the bottom of the sublimation apparatus.

  • Assembly: Insert the cold finger and ensure all joints are properly sealed. Begin circulating coolant (cold water or a refrigerated coolant) through the cold finger.

  • Evacuation: Gradually apply a high vacuum (e.g., 1-3 mm Hg) to the system.[9]

  • Heating: Gently heat the bottom of the apparatus using a water bath, oil bath, or heating mantle. The temperature should be carefully controlled to be just below the melting point of the lactone to promote sublimation without melting. The literature suggests a temperature of 55-60°C is effective.[9]

  • Deposition: The gaseous lactone will travel up and deposit as pure crystals on the cold surface of the cold finger. This process may take several hours.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully remove the cold finger and scrape the pure, crystalline product onto a clean, dry surface.

Self-Validation: The sublimed material is expected to be of very high purity. Confirm this with melting point analysis and HPLC.

Protocol 3: Purification by Flash Column Chromatography

Principle: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Due to its polarity, this compound will adhere to the polar silica gel and will be eluted by a sufficiently polar mobile phase. Less polar impurities will elute first, while more polar impurities will be retained longer on the column. This is a standard and effective method for purifying lactones from complex reaction mixtures.[10][11]

Step-by-Step Methodology:

  • Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh) using a slurry packing method with a non-polar solvent like hexane or the initial mobile phase.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system. A good system will give the lactone a retention factor (Rf) of ~0.25-0.35. Start with a mixture like ethyl acetate/hexane or dichloromethane/methanol and adjust the polarity to achieve the desired separation.

  • Sample Loading: Dissolve the crude lactone in a minimum amount of the mobile phase or a stronger solvent. Alternatively, create a dry slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G Pack 1. Pack Column with Silica Gel Load 2. Load Crude Sample Pack->Load Elute 3. Elute with Solvent Gradient Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (TLC) Collect->Analyze Combine 6. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Pure Pure Product Combine->Pure

Caption: Workflow for purification by flash column chromatography.

Quality Control and Purity Assessment

No purification is complete without rigorous verification of the final product's purity. The following QC methods are recommended.

QC MethodPrincipleExpected Result for Pure Sample
Melting Point (MP) Pure crystalline solids have a sharp, defined melting point range. Impurities broaden and depress the melting point.A sharp melting point range (e.g., < 2°C). The literature reports a melting point of 68-68.5°C for the D-enantiomer.[9]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning. Purity is indicated by a single spot.A single, well-defined spot with a consistent Rf value in the chosen solvent system.
High-Performance Liquid Chromatography (HPLC) High-resolution separation, often in reverse-phase mode (e.g., C18 column). Purity is determined by peak integration.A single major peak, with purity often calculated as >97% by area.[7][10]
Nuclear Magnetic Resonance (NMR) Provides structural confirmation and detects proton- or carbon-containing impurities.The proton (¹H) and carbon (¹³C) NMR spectra should match the known structure of this compound without significant impurity peaks.
Infrared (IR) Spectroscopy Identifies characteristic functional groups.A strong carbonyl (C=O) stretch for the lactone ring (typically ~1740-1780 cm⁻¹) and a broad O-H stretch for the hydroxyl groups.[9]

Troubleshooting

  • Oiling Out During Crystallization: The compound is coming out of the solution above its melting point. Solution: Use a more dilute solution, a lower-boiling point solvent, or switch to a different solvent system.

  • Poor Separation on Column: Bands are overlapping or smeared. Solution: The mobile phase may be too polar (eluting everything too quickly) or not polar enough. Re-optimize the solvent system using TLC. Ensure the column is packed well and not overloaded with the sample.

  • Low Recovery: Significant product loss during purification. Solution: Re-evaluate each step. For crystallization, ensure the solution was not cooled too rapidly and that the minimum amount of hot solvent was used. For chromatography, check that all pure fractions were combined.

Safety Precautions

Standard laboratory safety practices should be followed at all times.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all organic solvents in a well-ventilated fume hood.

  • Be aware of the flammability of organic solvents and keep them away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

References

  • D. A. T. T. Heliyon, "Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss," Heliyon, vol. 2, no. 1, p. e00053, Jan. 2016.
  • Biosynth, "this compound | 23732-40-3," Biosynth.
  • Google Patents, "Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution," US8193345B2.
  • M. B. T. A. Molecules, "A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards," Molecules, vol. 26, no. 21, p. 6468, Nov. 2021.
  • Semantic Scholar, "Isolation and Purification of Sesquiterpene Lactones from Ixeris sonchifolia (Bunge) Hance by High-Speed Counter," Semantic Scholar.
  • Google Patents, "Lactone purific
  • PubMed, "L-ascorbic acid biosynthesis," PubMed.
  • PubMed, "Vitamin C.
  • Canadian Science Publishing, "DEGRADATION OF D-RIBONO-1 → 4-LACTONE TO D-ERYTHRONO-1 → 4-LACTONE," Canadian Journal of Chemistry, vol. 42, no. 5, pp. 1242-1245, May 1964.
  • MDPI, "Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative," Molecules, vol. 27, no. 19, p. 6667, Oct. 2022.
  • Y. Li et al., "Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics," Journal of Food Science and Technology, vol. 54, no. 9, pp. 2923-2932, Aug. 2017.
  • H. Chen et al., "Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology," Antioxidants, vol. 11, no. 1, p. 155, Jan. 2022.
  • ResearchGate, "Degradation of L-ascorbic acid to dehydroascorbic acid and..."
  • PubChem, "Erythrono-1,4-lactone | C4H6O4 | CID 5325915," PubChem.
  • Human Metabolome Database, "Showing metabocard for Erythrono-1,4-lactone (HMDB0000349)," HMDB.
  • Dextra UK, "this compound," Dextra UK.
  • FooDB, "Showing Compound Erythrono-1,4-lactone (FDB021972)," FooDB.

Sources

Application Note: Robust and Reproducible Analysis of L-Erythrono-1,4-Lactone by GC-MS Following Trimethylsilyl Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of L-erythrono-1,4-lactone using gas chromatography-mass spectrometry (GC-MS) following a robust trimethylsilyl (TMS) derivatization protocol. Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging. This guide details a validated silylation method that converts the analyte into a more volatile and thermally stable TMS derivative, enabling sensitive and reproducible quantification. We will delve into the rationale behind derivatization, provide a step-by-step protocol, and discuss the expected mass spectral characteristics of the derivatized analyte. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the analysis of this important biological molecule.

Introduction: The Significance of this compound

This compound is a naturally occurring gamma-lactone that plays a role in various biological processes. It is structurally related to ascorbic acid (Vitamin C) and is involved in carbohydrate metabolism.[1] Accurate and sensitive quantification of this compound is crucial in various research fields, including metabolomics, food science, and pharmaceutical development, where it can serve as a biomarker or a key intermediate.[2]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique renowned for its high chromatographic resolution and definitive compound identification capabilities.[3] However, the inherent chemical properties of this compound present significant challenges for direct GC-MS analysis.

The Challenge: Why Derivatization is Essential

Direct injection of this compound into a GC-MS system is often unsuccessful due to the following reasons:

  • Low Volatility: The presence of two polar hydroxyl (-OH) groups in the molecule leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and low vapor pressure.[4] This prevents the efficient transfer of the analyte into the gas phase, a prerequisite for GC analysis.

  • Thermal Instability: At the high temperatures typically employed in the GC injector and column, polar molecules like this compound can undergo thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

  • Poor Peak Shape: The polar nature of the analyte can cause interactions with active sites on the GC column, resulting in broad, tailing peaks and poor chromatographic resolution.[5]

To overcome these limitations, a chemical modification step known as derivatization is necessary.[4]

The Solution: Trimethylsilyl (TMS) Derivatization

Silylation is a widely used derivatization technique in GC-MS that replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[6][7] This process effectively masks the polar hydroxyl groups of this compound, leading to a derivative with significantly improved properties for GC-MS analysis.

The key advantages of TMS derivatization are:

  • Increased Volatility: The replacement of polar -OH groups with non-polar TMS ethers reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[7]

  • Enhanced Thermal Stability: The resulting TMS derivative is more thermally stable than the parent compound, minimizing on-column degradation.

  • Improved Chromatographic Performance: The non-polar nature of the derivative reduces interactions with the GC column, resulting in sharper, more symmetrical peaks and improved separation.

The derivatization of this compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) proceeds via a nucleophilic substitution reaction, as illustrated below.

G cluster_reactants Reactants cluster_products Products Lactone This compound (with -OH groups) Reaction Silylation Reaction (Heat) Lactone->Reaction Analyte BSTFA BSTFA (Silylating Agent) BSTFA->Reaction Reagent TMS_Lactone bis-TMS-L-Erythrono-1,4-lactone (Volatile & Stable Derivative) Byproducts Volatile Byproducts Reaction->TMS_Lactone Reaction->Byproducts

Figure 1. Silylation derivatization workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the trimethylsilyl derivatization of this compound and its subsequent analysis by GC-MS.

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Derivatization Gradee.g., Sigma-Aldrich
PyridineAnhydrous, ≥99.8%e.g., Sigma-Aldrich
HexaneGC Gradee.g., Fisher Scientific
GC Vials, 2 mL with inserts and PTFE-lined caps-e.g., Agilent
Heating block or oven--
Micropipettes and tips--
Vortex mixer--

Note: BSTFA is moisture-sensitive. Handle under anhydrous conditions and store in a desiccator.

Sample Preparation and Derivatization Protocol

This protocol is designed for the derivatization of a standard solution of this compound. For biological samples, appropriate extraction and purification steps must be performed prior to derivatization. All samples should be dried completely before the addition of the derivatization reagents, as water will react with the silylating agent.[3]

  • Sample Aliquoting: Accurately transfer a known amount of the dried this compound sample (typically 10-100 µg) into a 2 mL GC vial with an insert.

  • Solvent Addition: Add 50 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine also acts as a catalyst for the reaction.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst, enhancing the silylating power of BSTFA, especially for hindered hydroxyl groups.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set at 70°C for 60 minutes .[4]

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Dilution (Optional): If necessary, dilute the derivatized sample with an appropriate volume of hexane before GC-MS analysis.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. It is recommended to analyze the samples within 24 hours, as TMS derivatives can be susceptible to hydrolysis over time.[6]

G start Start: Dried Sample in GC Vial step1 Add 50 µL Anhydrous Pyridine start->step1 step2 Add 100 µL BSTFA + 1% TMCS step1->step2 step3 Vortex for 30 seconds step2->step3 step4 Heat at 70°C for 60 minutes step3->step4 step5 Cool to Room Temperature step4->step5 end Ready for GC-MS Injection step5->end

Figure 2. Step-by-step derivatization protocol.

GC-MS Instrumental Parameters

The following instrumental parameters have been found to be effective for the analysis of the bis-TMS derivative of this compound. Optimization may be required depending on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
GC Systeme.g., Agilent 7890B GC
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplit (e.g., 30:1 split ratio)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
Mass Spectrometer
MS Systeme.g., Agilent 5977A MSD
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Scan Rangem/z 50-400
Solvent Delay5 min

Data Analysis and Expected Results

Mass Spectral Fragmentation

The electron ionization mass spectrum of the bis-trimethylsilyl derivative of this compound is expected to show characteristic fragment ions that can be used for its identification and quantification. The molecular ion (M+) peak for the bis-TMS derivative (C₁₀H₂₂O₄Si₂) is at m/z 262.[9]

Expected Key Fragment Ions:

m/zInterpretation
247[M-15]⁺, loss of a methyl group (CH₃) from a TMS group
147[Si(CH₃)₃O=CH-CH=O]⁺, a common fragment for silylated diols
103[CH₂=O-Si(CH₃)₃]⁺
73[Si(CH₃)₃]⁺, the characteristic trimethylsilyl cation

The presence of the ion at m/z 73 is a strong indicator of a TMS-derivatized compound. For quantitative analysis, it is recommended to use selected ion monitoring (SIM) mode, focusing on one or more of the characteristic and abundant fragment ions to enhance sensitivity and selectivity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low derivatization efficiency Presence of moisture in the sample or reagents. Incomplete reaction.Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and handle reagents in a dry environment. Increase reaction time or temperature slightly. Ensure the BSTFA reagent is not expired.
Poor peak shape (tailing) Active sites in the GC inlet or column. Insufficient derivatization.Use a deactivated GC liner. Condition the column according to the manufacturer's instructions. Ensure the derivatization reaction has gone to completion.
Multiple peaks for the analyte Incomplete derivatization leading to mono- and bis-TMS derivatives. Isomer formation.Optimize the derivatization conditions (reagent excess, temperature, time) to favor the formation of the bis-TMS derivative. For compounds with carbonyl groups, a two-step methoximation-silylation may be necessary to prevent isomer formation, though not typically required for this compound.[1]
Contamination peaks in the chromatogram Contaminated reagents, solvents, or glassware. Septum bleed.Use high-purity reagents and solvents. Thoroughly clean all glassware. Run a solvent blank to identify sources of contamination. Use high-quality, low-bleed septa.

Conclusion

The trimethylsilyl derivatization method detailed in this application note provides a reliable and robust approach for the GC-MS analysis of this compound. By converting the polar, non-volatile analyte into a more volatile and thermally stable derivative, this method enables accurate and sensitive quantification with excellent chromatographic performance. This protocol can be readily implemented in analytical laboratories for routine analysis of this compound in various sample matrices, contributing to advancements in metabolomics, food science, and pharmaceutical research.

References

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016). PMC - NIH. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2021). The Bumbling Biochemist. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). Metabolites. [Link]

  • Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco.
  • Erythrono-1,4-lactone GC-MS (TMS_1_2) - 70eV, Positive (HMDB0000349). Human Metabolome Database. [Link]

  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. [Link]

  • Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Human Metabolome Database. [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • First-Order Derivative Spectrophotometry for Simultaneous Determination of Vitamin C and Nicotinamide: Application in Quantitative Analysis of Cocrystals. (2024). PMC - NIH. [Link]

  • Analysis of Dietary Sugars in Beverages by Gas Chrom
  • Threono-1,4-lactone, bis-TMS. PubChem. [Link]

  • Mass spectrum obtained by GC-MS of (a) TBDMS-derivatized... ResearchGate. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]

Sources

Application Notes and Protocols for L-Erythrono-1,4-lactone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling, storage, and application of L-Erythrono-1,4-lactone. These protocols and notes are designed for researchers, scientists, and professionals in drug development, offering a framework built on established scientific principles and practical laboratory experience.

Introduction: Understanding this compound

This compound, a dicarboxylic acid, is a key intermediate in various biochemical pathways and a valuable building block in organic synthesis.[1] It is involved in the biosynthesis of important molecules like dermatan sulfates and can be produced through the oxidation of ascorbic acid.[1] Its hygroscopic nature and potential for lactonization under certain conditions necessitate careful handling to ensure experimental reproducibility and maintain compound integrity.[2][3]

This guide moves beyond simple procedural lists to explain the scientific reasoning behind each recommendation, ensuring that every step is a component of a self-validating system for your research.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₄H₆O₄[1][4][5]
Molecular Weight 118.09 g/mol [1][4][5]
Appearance White to off-white crystalline powder[6]
Purity ≥ 97%[5]
Melting Point 102 - 104 °C[6]
Water Solubility 1240 g/L (Predicted)[3]
Optical Rotation [a]D20 = -69 to -74° (c=1 in water)[6]

The high water solubility of this compound is a critical factor in the preparation of aqueous solutions, while its hygroscopic nature demands specific handling procedures to prevent moisture absorption.[2][3]

Safety First: Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard statements for this compound are not extensively documented, general principles of laboratory safety for handling fine chemicals should be strictly followed.

Hazard Identification

As with any fine chemical powder, inhalation of dust and contact with skin and eyes should be avoided.[7] Although no specific pictograms or hazard statements are consistently provided, it is prudent to handle it as a potential irritant.

Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder:

  • Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat will protect from accidental spills.

  • Respiratory Protection: When handling larger quantities or if there is a risk of aerosolization, a properly fitted respirator is recommended. At a minimum, work should be conducted in a well-ventilated area or under a chemical fume hood.[7]

PPE_Workflow Start Handling This compound SmallScale Small Scale (e.g., weighing) Start->SmallScale Quantity? LargeScale Large Scale or Potential for Dust Start->LargeScale Quantity? PPE_Basic Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat SmallScale->PPE_Basic PPE_Enhanced Enhanced PPE: - All Basic PPE - Respirator/Fume Hood LargeScale->PPE_Enhanced

Figure 1. PPE Selection Workflow

Storage and Stability: Preserving Compound Integrity

Proper storage is critical to prevent the degradation of this compound, primarily due to its hygroscopic nature.

Storage Conditions
  • Temperature: Store in a cool, dry place.[8] Supplier recommendations vary, with some suggesting room temperature while others specify 10°C - 25°C.[1][6] For long-term stability, refrigeration at 2-8°C is a prudent measure, especially after the container has been opened.

  • Atmosphere: The primary concern is moisture.[2] Store in a tightly sealed container.[7][8] For added protection, especially in humid environments, place the primary container inside a secondary container with a desiccant, such as silica gel.[9][10]

  • Inert Gas: For highly sensitive applications where any amount of hydrolysis is a concern, consider backfilling the container with an inert gas like argon or nitrogen before sealing.[10]

Storage_Decision_Tree Start New Bottle of This compound Opened Has the bottle been opened? Start->Opened Unopened Store at 10-25°C in a dry location. Opened->Unopened No HighHumidity Is the lab environment highly humid? Opened->HighHumidity Yes Opened_Yes Yes Opened_No No Store_Desiccator Store in a desiccator or secondary container with desiccant. HighHumidity->Store_Desiccator Yes Store_Sealed Ensure container is tightly sealed and store at 10-25°C. HighHumidity->Store_Sealed No Humidity_Yes Yes Humidity_No No

Figure 2. Storage Protocol Decision Tree

Experimental Protocols: From Powder to Application

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol for Weighing Hygroscopic this compound

Causality: The hygroscopic nature of this compound means it will readily absorb atmospheric moisture, leading to inaccurate weight measurements and potential degradation. This protocol is designed to minimize air exposure.[2][10]

Methodology:

  • Preparation: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing Environment: If available, perform weighing inside a glove box with a controlled, low-humidity atmosphere.[10][11] If a glove box is not available, work quickly in a draft-free area.

  • Procedure: a. Tare a clean, dry weighing vessel on the analytical balance. b. Briefly open the container of this compound, remove the desired amount using a clean, dry spatula, and immediately reseal the container. c. Place the weighing vessel with the compound back on the balance and record the weight. d. Proceed immediately to the solubilization step.

Protocol for Preparation of an Aqueous Stock Solution

Causality: Given its high predicted water solubility, preparing aqueous stock solutions is a common practice.[3] However, the stability of the lactone in solution, particularly in relation to pH, must be considered. Lactones can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding open-chain hydroxy acid.[3] This protocol outlines the preparation of a stock solution in a neutral buffer to promote stability.

Methodology:

  • Solvent Selection: Use a high-purity, sterile aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4, for general biochemical applications. The choice of buffer may vary depending on the specific downstream application.

  • Calculation: Determine the mass of this compound required to achieve the desired stock solution concentration.

    • Example: For a 100 mM stock solution, you would need 11.809 mg of this compound per 1 mL of solvent.

  • Dissolution: a. Add the weighed this compound to a sterile conical tube or volumetric flask. b. Add a portion of the chosen buffer to the vessel. c. Gently vortex or sonicate until the solid is completely dissolved. d. Bring the solution to the final desired volume with the buffer.

  • Sterilization (if required): For cell culture or other sterile applications, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C.[9]

Waste Disposal

All waste containing this compound should be treated as chemical waste.

  • Solid Waste: Collect unused powder and any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.[12]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain unless it is explicitly permitted by your institution's Environmental Health and Safety (EHS) department and the solution contains no other hazardous components.[13][14]

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.[12]

Conclusion

The successful use of this compound in a research setting is contingent upon a thorough understanding of its chemical properties and the implementation of meticulous handling and storage procedures. By adhering to the principles of chemical safety, minimizing exposure to atmospheric moisture, and considering the stability of the compound in solution, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. (2010, July 17). Retrieved from Protocol Online. [Link]

  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). Retrieved from TutorChase. [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved from PhytoTech Labs. [Link]

  • How do you handle hygroscopic salts? - HepatoChem. (n.d.). Retrieved from HepatoChem. [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Retrieved from Chromatography Forum. [Link]

  • How To: Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Department of Chemistry. [Link]

  • Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) - Human Metabolome Database. (n.d.). Retrieved from Human Metabolome Database. [Link]

  • Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem. (n.d.). Retrieved from PubChem. [Link]

  • Showing Compound Erythrono-1,4-lactone (FDB021972) - FooDB. (2011, September 21). Retrieved from FooDB. [Link]

  • Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence - MDPI. (n.d.). Retrieved from MDPI. [Link]

  • Erythrono-1,4-lactone, 2TMS derivative - the NIST WebBook. (n.d.). Retrieved from NIST Chemistry WebBook. [Link]

  • Erythrono-1,4-lactone, 2TBDMS derivative | C16H34O4Si2 | CID 73807752 - PubChem. (n.d.). Retrieved from PubChem. [Link]

  • NIH Waste Disposal Guide 2022. (n.d.). Retrieved from National Institutes of Health. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from Northwestern University. [Link]

  • Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions | US EPA. (n.d.). Retrieved from United States Environmental Protection Agency. [Link]

  • The NIH Drain Discharge Guide. (2020, September). Retrieved from National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing L-ERYTHRONO-1,4-LACTONE Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of L-erythrono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to improve synthesis yields. Drawing from established chemical principles and field-proven insights, this document will explain the causality behind experimental choices and provide self-validating protocols.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable chiral building block in the synthesis of various biologically active molecules. Its synthesis, most commonly achieved through the oxidation of L-erythrose, presents several challenges that can lead to suboptimal yields. This guide will address these challenges in a question-and-answer format, providing detailed protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound from the oxidation of L-erythrose is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors, ranging from the quality of the starting material to the specifics of the reaction workup. Here are the primary areas to investigate:

  • Starting Material Purity: L-erythrose is a sugar that can exist in equilibrium with other forms and may contain impurities from its own synthesis or degradation. Using high-purity L-erythrose is critical.

  • Over-oxidation: The aldehyde group of L-erythrose is susceptible to over-oxidation to the corresponding carboxylic acid (L-erythronic acid) and potentially further to shorter-chain acids if the reaction conditions are too harsh.

  • Side Reactions: Aldoses can undergo a variety of side reactions under oxidative conditions, including the formation of other aldonic acids. For example, the oxidation of lactose with bromine has been shown to produce a variety of minor acid products, including threonic and erythronic acids[1][2].

  • Incomplete Lactonization: The formation of the lactone is an intramolecular esterification that is reversible and equilibrium-dependent. The workup conditions must favor the cyclic lactone form.

  • Product Degradation: The lactone product itself may be unstable under certain pH and temperature conditions, leading to hydrolysis back to the open-chain hydroxy acid.

Core Synthesis Protocol: Oxidation of L-Erythrose with Bromine Water

This protocol outlines a standard method for the oxidation of L-erythrose to this compound using bromine water, a mild and relatively selective oxidizing agent for aldoses[3].

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification A Dissolve L-Erythrose in water B Add buffer (e.g., BaCO3) to maintain pH ~5-6 A->B C Cool solution in an ice bath B->C D Slowly add bromine water until a persistent orange color is observed C->D E Stir at 0-5 °C until the color disappears D->E F Monitor reaction by TLC E->F G Remove excess bromine (e.g., with a stream of air or sodium bisulfite) F->G H Remove BaSO4 by filtration G->H I Concentrate the filtrate in vacuo H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for L-erythrose oxidation to this compound.

Detailed Protocol Steps:
  • Preparation: In a flask equipped with a magnetic stirrer, dissolve L-erythrose in distilled water.

  • Buffering: Add a suitable buffer, such as barium carbonate, to maintain the pH of the solution between 5 and 6. This is crucial to prevent side reactions and degradation[3].

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Oxidation: Slowly add a solution of bromine water dropwise with vigorous stirring. Continue the addition until a faint, persistent orange color of bromine remains.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. The disappearance of the bromine color indicates its consumption. The reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, remove the excess bromine. This can be achieved by bubbling air through the solution or by the careful addition of a sodium bisulfite solution until the color dissipates.

  • Filtration: If a solid buffer like barium carbonate was used, remove the resulting barium sulfate by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure at a low temperature (<40 °C) to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Troubleshooting Guide: Addressing Specific Synthesis Issues

Q2: I'm observing the formation of multiple products by TLC. How can I improve the selectivity of the reaction?

The formation of multiple products is a common issue, often due to the lack of selectivity in the oxidation process.

  • pH Control is Paramount: The oxidation of aldoses is highly pH-sensitive. Maintaining a slightly acidic pH (5-6) is optimal for the selective oxidation of the aldehyde group with bromine water[3]. At higher pH, the risk of epimerization and other side reactions increases.

  • Temperature Management: Perform the reaction at low temperatures (0-5 °C) to minimize the rates of side reactions and potential over-oxidation.

  • Slow Reagent Addition: Add the bromine water slowly and with efficient stirring to avoid localized high concentrations of the oxidizing agent, which can lead to less selective reactions.

ParameterRecommended ConditionRationale
pH 5-6Minimizes side reactions and degradation.
Temperature 0-5 °CReduces the rate of side reactions.
Reagent Addition Slow, dropwisePrevents localized high concentrations of oxidant.
Q3: The lactonization step seems inefficient, and I'm isolating the open-chain L-erythronic acid. How can I favor the formation of the lactone?

The cyclization to the lactone is an equilibrium process. To favor the lactone, the removal of water is key.

  • Azeotropic Removal of Water: After the oxidation and initial workup, dissolving the crude L-erythronic acid in a solvent like toluene and removing water azeotropically using a Dean-Stark apparatus can drive the equilibrium towards the lactone.

  • Acid Catalysis: The presence of a catalytic amount of a mild acid can promote the intramolecular esterification. However, care must be taken as strong acidic conditions can also lead to degradation.

  • Drying of the Crude Product: Thoroughly drying the crude L-erythronic acid before attempting lactonization is essential.

Q4: Are there alternative, potentially higher-yielding, methods for this synthesis?

Yes, several other methods have been explored for the synthesis of aldono-1,4-lactones.

  • Catalytic Oxidation: The use of platinum-based catalysts for the selective oxidation of carbohydrates has been investigated[4]. This method can offer high selectivity under the right conditions, but catalyst deactivation can be a challenge.

  • Alternative Starting Materials: this compound can also be synthesized from L-threonic acid[5]. This route avoids the direct oxidation of the sensitive aldehyde group of L-erythrose.

Logical Relationship of Troubleshooting Steps

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Actions A Low Yield of this compound B Poor Selectivity (Multiple Products) A->B C Incomplete Lactonization A->C D Product Degradation A->D E Optimize pH (5-6) B->E F Control Temperature (0-5 °C) B->F G Slow Reagent Addition B->G H Azeotropic Water Removal C->H I Mild Acid Catalysis C->I J Gentle Workup Conditions D->J

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Conclusion

Improving the yield of this compound synthesis requires careful attention to several key experimental parameters. By controlling the reaction conditions, particularly pH and temperature, and by optimizing the workup to favor lactonization, researchers can significantly enhance the efficiency of this important transformation. This guide provides a starting point for troubleshooting and process optimization, grounded in the fundamental principles of carbohydrate chemistry.

References

  • LibreTexts. 9.4 Oxidation and Reduction Reactions of Monosaccharides – Organic Chemistry II. [Link]

  • Isbell, H. S., & Hudson, C. S. (1932). The course of the oxidation of the aldose sugars by bromine water. Bureau of Standards Journal of Research, 8(3), 327.
  • Human Metabolome Database. Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). [Link]

  • Reddit. Ketose ring oxidation into lactone? Is it possible? [Link]

  • Parolis, H., & Parolis, L. A. (1995). Oxidation of lactose with bromine.
  • Vleeming, J. H., Kuster, B. F. M., & Marin, G. B. (1997). Effect of platinum particle size and catalyst support on the platinum catalyzed selective oxidation of carbohydrates.
  • Holbrook, T. (2014, January 9). Carbohydrates 19: Oxidation of Aldoses. YouTube. [Link]

  • Organic Chemistry Tutor. (2023, November 29). Tricky Oxidation of a Diol to a Lactone. YouTube. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • PubChem. Erythrono-1,4-lactone. [Link]

  • Vleeming, J. H., Kuster, B. F. M., & Marin, G. B. (1997). Effect of platinum particle size and catalyst support on the platinum catalyzed selective oxidation of carbohydrates. ResearchGate. [Link]

  • Mizanur, R. M., et al. (2001). Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions. Journal of bioscience and bioengineering, 92(3), 237-241.
  • Rome, L. H., & Cifonelli, J. A. (1976). Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase.
  • Isbell, H. S. (1963). Oxidation of Aldoses With Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 67A(5), 443–449.
  • PubChem. Erythrono-1,4-lactone, 2TBDMS derivative. [Link]

  • Ide, M. S., & Davis, M. E. (2014). Perspectives on the kinetics of diol oxidation over supported platinum catalysts in aqueous solution.
  • Parolis, H., & Parolis, L. A. (1995). Oxidation of lactose with bromine. ResearchGate. [Link]

  • Wikidata. erythrono-1,4-lactone. [Link]

  • ChemRxiv. Catalytic Glutathione Oxidation and Platinum(IV) Prodrug Activation via a Ruthenium-Flavin Catalyst. [Link]

  • ResearchGate. The platinum-group metal based catalysts for oxygen electroreduction reaction. [Link]

  • Scholander, E. (1979). Bromine oxidation of α,α- and β,β-trehalose.

Sources

Technical Support Center: Purification of L-ERYTHRONO-1,4-LACTONE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of L-erythrono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this highly polar and sensitive molecule. The information herein is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

I. Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and challenging problems encountered during the purification of this compound, providing not just solutions, but the scientific reasoning behind them.

Q1: I'm observing a low yield of this compound after my workup and purification. What are the likely causes?

A1: Low recovery is a common issue and can often be attributed to the inherent chemical properties of this compound. The primary culprits are its high polarity and the susceptibility of the lactone ring to hydrolysis.

  • High Polarity: this compound is highly soluble in polar solvents, including water. During aqueous workups, a significant portion of the product may remain in the aqueous phase, leading to substantial losses.

  • Lactone Hydrolysis: The five-membered γ-lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions, which opens the ring to form L-erythronic acid.[1][2] This is often an overlooked source of yield loss. The equilibrium between the lactone and its open-chain hydroxy acid form can be influenced by pH and temperature.

Q2: My purified this compound shows the presence of an additional compound by NMR/LC-MS. What is this impurity?

A2: The most probable impurity is the ring-opened product, L-erythronic acid. This can occur during the synthesis workup or the purification process itself. The presence of water, acid, or base can catalyze this hydrolysis.[1][2] To confirm this, look for a carboxylic acid proton signal in the 1H NMR spectrum and a corresponding mass in the LC-MS analysis.

Another possibility is the presence of starting materials or other byproducts from the synthesis. The nature of these will depend on your specific synthetic route.

Q3: I'm struggling to remove highly polar impurities from my this compound sample. What purification strategy should I employ?

A3: The high polarity of this compound makes the removal of similarly polar impurities challenging. Standard purification techniques need to be carefully optimized.

  • Recrystallization: Finding a suitable solvent system is key. A good solvent will dissolve the compound when hot but have limited solubility at cooler temperatures. Given the polar nature of your compound, you might explore solvent systems like ethanol/ethyl acetate or methanol/diethyl ether. A detailed protocol is provided in the FAQ section.

  • Column Chromatography: Normal-phase chromatography is generally suitable for separating polar compounds.[3][4] A silica gel stationary phase with a mobile phase gradient of increasing polarity (e.g., ethyl acetate/methanol) can be effective. A detailed protocol is provided in the FAQ section.

  • Lyophilization (Freeze-Drying): If your compound is in an aqueous solution, lyophilization can be an effective final step to remove water without heating, which could promote degradation.

Q4: How can I prevent the hydrolysis of the lactone ring during my purification process?

A4: Preventing hydrolysis is critical for maintaining the integrity and yield of your product. Here are key considerations:

  • pH Control: Maintain a neutral or slightly acidic (pH 4-6) environment during workup and purification.[5] Avoid strong acids and bases. If a basic extraction is necessary, perform it quickly and at low temperatures.

  • Temperature Management: Perform all purification steps at low temperatures whenever possible. Avoid excessive heating during solvent removal (e.g., on a rotary evaporator).

  • Anhydrous Conditions: Use dry solvents and minimize exposure to atmospheric moisture, especially during long procedures like column chromatography.

  • Protecting Groups: For multi-step syntheses where the lactone needs to endure harsh conditions, consider protecting the hydroxyl groups as silyl ethers (e.g., TBDMS) which can be removed under mild conditions later.[6][7][8]

II. Frequently Asked Questions (FAQs)

This section provides answers to common practical questions regarding the purification of this compound.

Q5: What is a good starting point for a recrystallization solvent system for this compound?

A5: Due to its polarity, a single solvent may not be ideal. A two-solvent system is often more effective. A good starting point is a polar solvent in which the lactone is soluble, and a less polar solvent in which it is less soluble.

Recommended Solvent Systems to Screen:

Solvent 1 (Good Solvent) Solvent 2 (Poor Solvent) Rationale
EthanolEthyl AcetateBalances polarity to encourage crystal formation.
MethanolDiethyl EtherA common choice for polar compounds.
Hot WaterAcetoneUse with caution due to the risk of hydrolysis.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Slowly add the "poor" solvent (e.g., ethyl acetate) dropwise to the hot solution until turbidity persists.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Q6: Can you provide a detailed protocol for purifying this compound by column chromatography?

A6: Yes, normal-phase column chromatography is a suitable method.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of increasing polarity is recommended. Start with a less polar mixture and gradually increase the polarity. A good starting point is a gradient of ethyl acetate and methanol.

    • Initial Eluent: 100% Ethyl Acetate

    • Final Eluent: 90:10 Ethyl Acetate:Methanol (or higher methanol concentration as needed)

  • Procedure:

    • Prepare the column by packing the silica gel in the initial, less polar eluent.

    • Dissolve the crude this compound in a minimal amount of the final, more polar eluent.

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the column.

    • Begin elution with the initial eluent, collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Q7: How can I monitor the purity of my this compound during and after purification?

A7: Several analytical techniques are suitable for assessing the purity of this compound.

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of a column chromatography separation. Use a silica gel plate and a mobile phase similar to your column conditions. Visualize the spots using a suitable stain, such as potassium permanganate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure and assessing the purity of the final product.[9][10] The absence of impurity signals is a good indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities and confirming the molecular weight of your compound.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the hydroxyl groups, for example with a silylating agent like BSTFA, may be necessary to increase volatility for GC analysis.[11]

III. Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield of this compound check_hydrolysis Check for Hydrolysis (NMR, LC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No optimize_ph Optimize pH (4-6) Avoid Strong Acid/Base hydrolysis_present->optimize_ph reduce_temp Reduce Temperature (Workup & Purification) hydrolysis_present->reduce_temp anhydrous Use Anhydrous Solvents hydrolysis_present->anhydrous check_extraction Review Extraction Protocol (High Polarity) no_hydrolysis->check_extraction extraction_issue Product in Aqueous Layer check_extraction->extraction_issue Yes no_extraction_issue Extraction Appears Efficient check_extraction->no_extraction_issue No back_extraction Consider Continuous Liquid-Liquid Extraction extraction_issue->back_extraction salting_out Utilize 'Salting Out' Effect extraction_issue->salting_out other_issues Investigate Other Loss Points (e.g., transfer losses) no_extraction_issue->other_issues

Caption: A logical workflow for diagnosing and addressing low yields in this compound purification.

Diagram 2: Purification Strategy Selection

PurificationStrategy start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, NMR) start->impurity_analysis polar_impurities Highly Polar Impurities impurity_analysis->polar_impurities Similar Polarity nonpolar_impurities Non-polar/Less Polar Impurities impurity_analysis->nonpolar_impurities Different Polarity column_chrom Column Chromatography (Normal Phase) polar_impurities->column_chrom recrystallization Recrystallization (Two-Solvent System) nonpolar_impurities->recrystallization final_purity_check Assess Purity of Fractions (TLC, NMR, LC-MS) column_chrom->final_purity_check recrystallization->final_purity_check pure Product is Pure final_purity_check->pure Yes impure Impurities Remain final_purity_check->impure No final_product Pure this compound pure->final_product repurify Re-purify using Alternative Method impure->repurify repurify->column_chrom

Caption: A decision tree for selecting the appropriate purification strategy based on impurity profile.

IV. References

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. PubMed. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Chromatography to separate polar molecules? : r/OrganicChemistry. Reddit. Available at: [Link]

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. Available at: [Link]

  • γ-Butyrolactone. Wikipedia. Available at: [Link]

  • L-ascorbic acid biosynthesis. PubMed. Available at: [Link]

  • Lactone Enols Are Stable in the Gas Phase but Highly Unstable in Solution. PubMed. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Recrystallization. University of South Florida. Available at: [Link]

  • Recrystallization-1.pdf. University of Massachusetts. Available at: [Link]

  • GBL or gamma-Butyrolactone: Chemistry and Facts. Safrole. Available at: [Link]

  • Protecting groups. Royal Society of Chemistry. Available at: [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]

  • Erythrono-1,4-lactone | C4H6O4 | CID 5325915. PubChem. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Protection and Deprotection. CEM Corporation. Available at: [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]

  • Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]

  • Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Human Metabolome Database. Available at: [Link]

  • Erythrono-1,4-lactone, 2TMS derivative. NIST WebBook. Available at: [Link]

  • US4259443A - Synthesis of ascorbic acid from lactose. Google Patents. Available at:

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. PubMed. Available at: [Link]

  • NMR Spectroscopy for Metabolomics Research. PMC - NIH. Available at: [Link]

  • THE SYNTHESIS OF l-ASCORBIC ACID IN THE RAT FROM d-GLUCURONOLACTONE AND l-GULONOLACTONE. Semantic Scholar. Available at: [Link]

  • Purification of Sugar. The Canadian Sugar Institute. Available at: [Link]

  • Filtration principles and troubleshooting | sugarindustry.info. Sugar Industry international. Available at: [Link]

  • Troubleshooting in beet sugar manufacture: an overview. ResearchGate. Available at: [Link]

  • Erythrono-1,4-lactone, 2TBDMS derivative | C16H34O4Si2 | CID 73807752. PubChem. Available at: [Link]

  • Isolation and Characterization of Brevibacillus parabrevis S09T2, a Novel Ochratoxin A-Degrading Strain with Application Potential. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Enzymatic Assays with Aldonolactone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the optimization of β-glucuronidase (GUS) enzymatic assays using aldonolactone inhibitors such as L-Erythrono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both robust and reliable.

Core Concept: The Mechanism of Inhibition

β-glucuronidases are glycoside hydrolase enzymes that are crucial in various biological processes, including the metabolism of drugs and endogenous compounds.[1][2] Their activity is a key target in fields like oncology, where inhibiting gut microbial β-glucuronidase can prevent the reactivation of toxic drug metabolites, thereby mitigating side effects.[2][3]

Aldonolactones, such as the well-characterized inhibitor D-saccharo-1,4-lactone, are potent competitive inhibitors of β-glucuronidase.[4][5] They function as transition-state analogs, meaning their shape closely mimics the unstable intermediate state of the substrate as it is being processed by the enzyme. This high-affinity binding to the enzyme's active site effectively blocks the natural substrate from entering, thus inhibiting the reaction.[5] Understanding this mechanism is fundamental to troubleshooting and optimizing your experiments.

Competitive_Inhibition_Mechanism E Free Enzyme (GUS) S Substrate (e.g., Glucuronide) I Inhibitor (this compound) E->I Competes for Active Site ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S->E Binds to Active Site P Product ES->E Releases ES->P Catalysis EI->E Reversible Binding GUS_Inhibition_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (Add Inhibitor Dilutions & Controls) prep->plate enzyme_add 3. Add Enzyme (Pre-incubate with Inhibitor) plate->enzyme_add start_rxn 4. Initiate Reaction (Add Substrate) enzyme_add->start_rxn read 5. Kinetic Measurement (Read Fluorescence over Time) start_rxn->read analyze 6. Data Analysis (Calculate Slopes, % Inhibition, IC50) read->analyze

Caption: Standard experimental workflow for determining inhibitor potency.

Step-by-Step Protocol: Fluorometric GUS Inhibition Assay
  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0) and bring to 37°C.

    • Prepare a 10 mM stock of 4-MUG substrate in Assay Buffer. From this, prepare a 2X working solution (e.g., 500 µM).

    • Prepare a 100 mM stock of this compound in Assay Buffer. Perform serial dilutions to create a range of 2X inhibitor concentrations.

    • Prepare a 2X working solution of β-glucuronidase in Assay Buffer. The final concentration should yield a linear reaction rate for at least 30 minutes.

  • Plate Setup (Total Volume = 200 µL):

    • In a solid black 96-well plate, add 100 µL of each 2X inhibitor dilution to the appropriate wells.

    • For "No Inhibitor" (100% activity) control wells, add 100 µL of Assay Buffer.

    • For "No Enzyme" (background) control wells, add 100 µL of Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of 2X enzyme solution to all wells except the "No Enzyme" controls.

    • Add 50 µL of Assay Buffer to the "No Enzyme" control wells.

    • Gently tap the plate to mix. Incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate and Measure the Reaction:

    • Using a multi-channel pipette, add 50 µL of the 2X substrate solution to all wells to start the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Read the fluorescence (Ex: 360 nm, Em: 445 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V).

    • Calculate the average rate for each condition.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • RayBiotech. (n.d.). Beta-Glucuronidase Activity Assay Kit (Fluorometric). [Link]

  • Assay Genie. (n.d.). β-Glucuronidase Activity Assay Kit (Fluorometric) (BN00746). [Link]

  • BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit. [Link]

  • El-Hawiet, A., et al. (2020). New planar assay for streamlined detection and quantification of β-glucuronidase inhibitors applied to botanical extracts. Analytica Chimica Acta. [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. [Link]

  • Wallace, B. D., et al. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. Current Drug Discovery Technologies. [Link]

  • Myronovskyi, M., et al. (2011). β-Glucuronidase as a Sensitive and Versatile Reporter in Actinomycetes. Applied and Environmental Microbiology. [Link]

  • Human Metabolome Database. (2023). Erythrono-1,4-lactone (HMDB0000349). [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Let's Talk Academy. (2025). Identifying the Incorrect Statement in Competitive Enzyme Inhibition. [Link]

  • FooDB. (2011). Erythrono-1,4-lactone (FDB021972). [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone (CID 5325915). [Link]

  • Levvy, G. A., & Conchie, J. (1952). The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones. Biochemical Journal. [Link]

  • Qu, Y., et al. (2023). Gut microbial beta-glucuronidase: a vital regulator in female estrogen metabolism. Gynecological Endocrinology. [Link]

  • O'Dell, C. D., et al. (1975). Spectral studies of conformational changes induced in beta-glucuronidase by saccharo-1,4-lactone. The Journal of Biological Chemistry. [Link]

  • Chijioke, O. S., et al. (2023). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. ResearchGate. [Link]

  • Wikidata. (n.d.). erythrono-1,4-lactone. [Link]

  • Pellock, S. J., et al. (2018). Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity. Journal of Molecular Biology. [Link]

Sources

Technical Support Center: L-Erythrono-1,4-Lactone Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: L-Erythrono-1,4-lactone is a gamma-butyrolactone that serves as a valuable chemical entity in various research applications.[1] As with many lactones, its chemical stability, particularly in aqueous solutions, is a critical factor that can significantly impact experimental outcomes. The primary challenge arises from the hydrolysis of the lactone's cyclic ester bond, leading to the formation of the corresponding open-ring hydroxy acid, L-erythronic acid. This conversion can result in a loss of biological activity and introduce variability into assays. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers maintain the integrity of this compound throughout their experimental workflows.

The Core Stability Challenge: The Lactone-Hydroxy Acid Equilibrium

The fundamental stability issue of this compound in solution is its participation in a reversible equilibrium with its hydrolyzed form, L-erythronic acid. The position of this equilibrium is highly dependent on pH.

  • Alkaline and Neutral Conditions (pH > 6): These conditions strongly favor the hydrolysis of the lactone ring. The presence of hydroxide ions acts as a catalyst, accelerating the cleavage of the ester bond to form the carboxylate of L-erythronic acid.[2][3]

  • Acidic Conditions (pH < 4): Under acidic conditions, the equilibrium shifts, favoring the ring-closed lactone form. The formation of the lactone from the hydroxy acid (lactonization) is an acid-catalyzed intramolecular esterification.[1][3]

This pH-dependent behavior is the root cause of most stability-related problems encountered in experiments.

Lactone_Equilibrium cluster_main Lactone-Hydroxy Acid Equilibrium Lactone This compound (Closed Ring) Acid L-Erythronic Acid (Open Ring) Lactone->Acid Hydrolysis (Favored at pH > 6.0) Acid->Lactone Lactonization (Favored at pH < 4.0)

Caption: The pH-dependent equilibrium between the active lactone and its inactive hydrolyzed form.

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers in a direct question-and-answer format.

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture.[4][5] Recommended storage temperatures are typically between 10°C and 25°C.[6] The primary risk to the solid compound is atmospheric moisture, which can initiate slow hydrolysis on the surface of the crystals over long-term storage. For maximum longevity, storing under an inert gas like argon or nitrogen is recommended, though not strictly necessary for short-to-medium-term storage.

Q2: I need to make a stock solution. What solvent should I use and how should it be stored?

A2: For long-term storage, stock solutions should be prepared in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents lack the nucleophilic water or alcohol groups that can participate in hydrolysis.

  • Why? Water is a direct reactant in the hydrolysis of the lactone. By using a dry, aprotic solvent, you remove a key component of the degradation reaction, ensuring the stability of the closed-ring lactone.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent condensation of atmospheric moisture upon removal from the freezer.

Q3: My experiment is in an aqueous buffer at physiological pH (~7.4). How can I prevent my compound from degrading?

A3: This is the most common and critical challenge. At pH 7.4, hydrolysis is favored. While you cannot stop it completely, you can minimize its impact by following a strict workflow:

  • Prepare Fresh: Never use pre-diluted aqueous solutions of the lactone that have been stored for hours or days. The lactone should be added to the aqueous buffer immediately before starting the experiment.

  • Time is Critical: Design your experiment to minimize the time the lactone spends in the aqueous buffer. The shorter the exposure, the less degradation will occur.

  • Temperature Control: Perform dilutions and experiments at the lowest practical temperature. While assays are often run at 37°C, avoid prolonged pre-incubation periods at this temperature. Hydrolysis rates increase with temperature.

Q4: My bioassay results are inconsistent. Sometimes the compound is potent, other times it's not. Could this be a stability issue?

A4: Absolutely. Inconsistent results are a classic symptom of lactone hydrolysis. If the time between adding the compound to your aqueous assay medium and measuring the biological endpoint varies between experiments, the concentration of the active, ring-closed lactone will also vary. A 30-minute delay in one experiment compared to another could be enough to cause a significant drop in the effective concentration, leading to lower observed potency.

Q5: Are certain biological buffers better or worse for lactone stability?

A5: The specific buffer components (e.g., phosphate, TRIS, HEPES) are less important than the final pH of the solution . Any buffer that maintains a pH in the neutral to alkaline range will promote hydrolysis. The critical takeaway is to know the pH of your final assay medium and understand that any pH above 6.0 will initiate degradation.

Buffer SystemTypical pH RangeImplication for Lactone Stability
Citrate Buffer3.0 - 6.2Favorable for stability at the lower end of its range.
Phosphate Buffered Saline (PBS)7.2 - 7.6High Risk: Promotes rapid hydrolysis.
TRIS Buffer7.5 - 9.0Very High Risk: Strongly promotes hydrolysis.
HEPES Buffer6.8 - 8.2High Risk: Promotes rapid hydrolysis.

Q6: How can I experimentally verify if my this compound is degrading in my assay media?

A6: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS). You can perform a time-course study by incubating the lactone in your exact assay buffer. Take samples at t=0, 15 min, 30 min, 1 hr, 2 hr, etc., and analyze them.

  • Expected Result: You will see the peak corresponding to this compound decrease in area over time, while a new, more polar peak corresponding to L-erythronic acid will appear and grow. This provides quantitative proof of degradation.[7][8]

Validated Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM Stock Solution

  • Preparation: Work in a fume hood. Use baked glassware or new, sealed plasticware to minimize moisture.

  • Weighing: Accurately weigh 11.81 mg of this compound (MW: 118.09 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the solid.

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting & Storage: Dispense into small-volume, tightly-capped tubes (e.g., 20 µL aliquots). Store immediately at -20°C or -80°C.

Protocol 2: Workflow for Minimizing Degradation in Aqueous Experiments

This protocol outlines a self-validating system designed to ensure consistent compound concentration at the start of every experiment.

Workflow cluster_workflow Experimental Workflow for Aqueous Assays A 1. Thaw a single aliquot of DMSO stock solution on the bench. B 2. Prepare all experimental components (cells, enzymes, assay plates, etc.). A->B C 3. Pre-warm the exact volume of aqueous buffer needed for the final dilution. B->C D 4. Perform the final dilution: Spike the DMSO stock directly into the pre-warmed buffer. C->D E 5. Mix immediately and add to the assay plate WITHOUT DELAY. D->E F 6. Start the experimental timer (t=0) immediately after compound addition. E->F

Caption: A validated workflow to ensure maximal lactone integrity during experiments.

References
  • Human Metabolome Database. (2023). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone. Retrieved from [Link][9]

  • FooDB. (2021). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link][1]

  • Silva, A. F., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Journal of Organic Chemistry, 78(14), 6868-6879. Retrieved from [Link][2]

  • NIST. (2025). Erythrono-1,4-lactone, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link][10]

  • PubChem. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. Retrieved from [Link][11]

  • van der Laar, R., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics, 18(9), 67. Retrieved from [Link][7]

  • Kopylova, M. N., et al. (2021). Stability of Rhodamine Lactone Cycle in Solutions. Molecules, 26(15), 4443. Retrieved from [Link][12]

  • Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work?. YouTube. Retrieved from [Link][3]

Sources

Technical Support Center: L-ERYTHRONO-1,4-LACTONE Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the dedicated technical support guide for L-Erythrono-1,4-lactone. As a key chiral building block and a precursor in various syntheses, including vitamin C analogues, its successful application is paramount.[1][2][3] However, its polyhydroxy, strained-ring nature presents unique challenges. This guide is structured to address the common, and often frustrating, issues encountered during its use. My goal is to move beyond simple procedural steps and delve into the causality—the why—behind each recommendation, empowering you to not only solve current problems but also anticipate and prevent future ones.

Section 1: Stability and Handling FAQs

This section addresses foundational questions about the stability and proper handling of this compound, which are critical for preventing reaction failures before they even begin.

Q1: My this compound appears clumpy and difficult to weigh accurately. Is this normal?

A1: Yes, this is a common observation. This compound is a highly polar, hygroscopic solid due to its multiple hydroxyl groups.[4][5] It readily absorbs atmospheric moisture, leading to clumping.

  • Expert Insight: This isn't just a physical inconvenience; the presence of water can be detrimental to many reactions, especially those involving organometallics, hydrides, or acid/base sensitive reagents.

  • Protocol - Proper Handling:

    • Always handle this compound in a controlled environment, such as a glove box or under a stream of dry inert gas (Nitrogen or Argon).

    • Dry the material under a high vacuum for several hours before use, particularly for moisture-sensitive reactions.

    • Store the vial tightly sealed with paraffin film in a desiccator.

Q2: I'm seeing my starting material disappear from the TLC plate, but no product is forming. What's happening?

A2: The most likely culprit is the hydrolysis of the lactone ring. The ester bond in the γ-lactone is susceptible to cleavage under both acidic and basic conditions, opening the ring to form the corresponding erythronic acid.[6][7][8] This open-chain carboxylic acid is extremely polar and will likely remain at the baseline of your TLC plate, appearing as if the starting material has simply vanished.

  • Causality:

    • Base-Catalyzed Hydrolysis: This is often the more significant issue.[6][9] Trace amounts of base (e.g., from glassware not properly neutralized after cleaning, or using basic reagents like amines without careful consideration) can catalyze rapid ring-opening. The mechanism follows a classic BAC2 pathway.

    • Acid-Catalyzed Hydrolysis: While also possible, it typically requires stronger acidic conditions.[7][10]

  • Preventative Measures:

    • Ensure all glassware is scrupulously clean and, if washed with a basic detergent, is rinsed with a dilute acid solution (e.g., 0.1 M HCl) followed by deionized water and then thoroughly dried.

    • Use anhydrous, neutral solvents. Test the pH of your solvent if you suspect contamination.

    • If your reaction requires a base, choose a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) over alkali hydroxides or primary/secondary amines where possible.

Diagram: Base-Catalyzed Hydrolysis of this compound

G start Low Yield in Silylation check_reagents 1. Check Reagent Quality - TBDMSCl/TMSCl fresh? - Imidazole anhydrous? start->check_reagents check_conditions 2. Assess Reaction Conditions - Anhydrous solvent (DMF, DCM)? - Inert atmosphere? check_reagents->check_conditions check_base 3. Evaluate Base - Imidazole causing hydrolysis? - Side reactions? check_conditions->check_base check_sterics 4. Consider Steric Hindrance - Mono-silylation occurring? - Reaction sluggish? check_conditions->check_sterics solution_base Solution: Switch to a non-nucleophilic base e.g., 2,6-Lutidine or DIPEA check_base->solution_base final_product Improved Yield of Di-silylated Product solution_base->final_product solution_sterics Solution: Use a more reactive silylating agent e.g., TBDMS-triflate (TBDMSOTf) with 2,6-lutidine check_sterics->solution_sterics solution_sterics->final_product

Caption: Troubleshooting workflow for silyl protection reactions.

  • Detailed Protocol - Robust Silylation:

    • Dissolve this compound (1 eq.) in anhydrous Dichloromethane (DCM).

    • Add 2,6-lutidine (2.5 eq.).

    • Cool the mixture to 0 °C in an ice bath under an Argon atmosphere.

    • Add TBDMS-triflate (TBDMSOTf) (2.3 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench carefully with saturated aqueous NaHCO₃ solution. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify by column chromatography. [11] Q4: I am trying to perform a reaction on the hydroxyl groups, but my reagents are decomposing. Could the lactone be the issue?

A4: While the lactone itself is an ester, the free hydroxyl groups have an acidic proton (pKa ~11-12). [5]This acidity is sufficient to quench sensitive reagents.

  • Expert Insight: Reagents like Grignards, organolithiums, or strong hydrides (e.g., LiAlH₄) will be rapidly protonated and destroyed by the hydroxyl groups before any desired reaction on the lactone carbonyl can occur.

  • Solution - Protecting Group Strategy: It is almost always necessary to protect the hydroxyl groups before attempting reactions with highly basic or nucleophilic reagents. Silyl ethers (TBDMS, TIPS) are the most common choice due to their stability and orthogonal removal conditions. [11][12]

    Protecting Group Reagents Key Advantage
    TBDMS TBDMSCl, Imidazole or TBDMSOTf, 2,6-Lutidine Robust, stable to chromatography, removed with fluoride (TBAF).
    Acetonide Acetone or 2,2-DMP, cat. acid (e.g., PTSA) Protects both hydroxyls simultaneously, stable to base, removed with acid.

    | Benzylidene | Benzaldehyde dimethyl acetal, cat. acid | Can introduce complexity and side reactions but useful in specific synthetic routes. [13]|

Section 3: Troubleshooting Guide - Purification

The high polarity of this compound and its derivatives makes purification a significant challenge.

Q5: My product is highly polar and streaks badly on a silica gel column. How can I purify it effectively?

A5: This is the most common purification issue. The multiple polar functional groups lead to very strong interactions with the silica stationary phase, causing poor separation and band broadening.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and form strong hydrogen bonds with the hydroxyl and carbonyl groups of your molecule. This causes it to "stick" to the column.

  • Protocol - Strategies for Purifying Polar Compounds:

    • Solvent System Modification:

      • Instead of standard Ethyl Acetate/Hexane systems, use more polar mobile phases like Dichloromethane/Methanol or even Acetonitrile/Water.

      • Add a small amount of a competitive hydrogen-bonding agent to the mobile phase. For example, adding 1-2% acetic acid can help protonate the silanol groups and improve the peak shape of acidic compounds. Conversely, adding 1% triethylamine can help with basic compounds.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase (e.g., C18 silica) is often a better choice. The stationary phase is nonpolar, and you elute with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol). Your polar compound will elute earlier.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are too polar for normal-phase but not well-retained in reverse-phase. [14]It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. [14]Water acts as the strong eluting solvent. [14]

References

  • Valpuesta, M., & Suero, R. (2017). L-Ascorbic Acid Biosynthesis. IntechOpen. [Link]

  • Wheeler, G. L., Jones, M. A., & Smirnoff, N. (1998). The biosynthetic pathway of vitamin C in higher plants. Nature, 393(6683), 365–369. [Link]

  • Human Metabolome Database. (n.d.). Erythrono-1,4-lactone (HMDB0000349). HMDB. [Link]

  • Kasai, T., Inoue, K., Komatsubara, H., & Tsujimura, M. (1993). Synthesis and antiscorbutic activity of vitamin C analogue: L-threo-hex-2-enaro-1,4-lactone ethyl ester in the guinea pig. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 63(3), 208–211. [Link]

  • Baig, M. M., Kelly, S., & Loewus, F. (1970). l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1, 4-lactone and l-Galactono-1, 4-lactone. Plant Physiology, 46(2), 277–280. [Link]

  • Isbell, H. S., & Frush, H. L. (1940). Synthesis of vitamin C from pectic substances. Journal of Research of the National Bureau of Standards, 24(2), 125. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of organic chemistry, 78(14), 6868–6879. [Link]

  • National Center for Biotechnology Information. (n.d.). Erythrono-1,4-lactone. PubChem Compound Database. [Link]

  • FooDB. (n.d.). Erythrono-1,4-lactone (FDB021972). FooDB. [Link]

  • NIST. (n.d.). Erythrono-1,4-lactone, 2TMS derivative. NIST Chemistry WebBook. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Wikipedia. (n.d.). γ-Lactone. Wikipedia. [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • ResearchGate. (2018). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of organic chemistry, 78(14), 6880–6889. [Link]

  • National Institutes of Health. (n.d.). Epoc group: transformable protecting group with gold(iii)-catalyzed fluorene formation. NIH. [Link]

  • National Institutes of Health. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. NIH. [Link]

  • ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of organic chemistry, 78(14), 6868–6879. [Link]

  • Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in acidic conditions. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. PubChem Compound Database. [Link]

  • Piras, M., Sanna, C., & Carta, A. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules (Basel, Switzerland), 26(21), 6447. [Link]

  • MDPI. (n.d.). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. [Link]

  • The Organic Chemistry Tutor. (2017). Reactions of Lactones and Lactams (Ring Closure). YouTube. [Link]

  • Sagner, S., Zenk, M. H., & Fellermeier, M. (1998). (-)-2C-methyl-D-erythrono-1,4-lactone is formed after application of the terpenoid precursor 1-deoxy-D-xylulose. FEBS letters, 437(3), 278–280. [Link]

  • Piras, M., Sanna, C., & Carta, A. (2009). 2-C-Phenythis compound. Acta crystallographica. Section E, Structure reports online, 65(Pt 12), o3130. [Link]

Sources

preventing lactonization of erythronic acid during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with erythronic acid. This guide is designed to provide in-depth troubleshooting and practical advice to address a common challenge encountered during the extraction of erythronic acid: its conversion to erythronic γ-lactone. Our goal is to equip you with the knowledge and protocols necessary to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is lactonization and why is it a problem when extracting erythronic acid?

A: Lactonization is an intramolecular esterification reaction where a hydroxy acid cyclizes to form a lactone, which is a cyclic ester. Erythronic acid, being a γ-hydroxy acid (possessing a hydroxyl group at the fourth carbon), is particularly susceptible to this transformation, forming the stable five-membered ring of erythrono-1,4-lactone.[1]

This conversion is a significant issue during extraction for several reasons:

  • Inaccurate Quantification: Analytical methods are typically calibrated for the free acid form. If lactonization occurs, it leads to an underestimation of the total erythronic acid content.[2]

  • Altered Physicochemical Properties: The lactone is generally less polar than the open-chain acid, which affects its solubility and chromatographic behavior. This can complicate purification and analysis.

Q2: What are the primary factors that promote the lactonization of erythronic acid?

A: The equilibrium between erythronic acid and its γ-lactone is highly sensitive to environmental conditions. The primary factors that drive lactonization are:

  • Acidic pH: An acidic environment is the main catalyst for lactonization.[1][2] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal hydroxyl group.

  • High Temperatures: Elevated temperatures accelerate the rate of this chemical reaction.[1][2]

  • Extended Storage/Processing Times: Prolonged exposure to unfavorable conditions (especially acidic pH) will shift the equilibrium towards the lactone form.[2]

The reversible equilibrium between erythronic acid and its lactone is depicted below.

Caption: Reversible equilibrium between erythronic acid and erythronic γ-lactone.

Troubleshooting Guide: Preventing Lactonization During Extraction

This section provides solutions to common problems encountered during the extraction of erythronic acid from aqueous solutions.

Issue 1: Low yield of erythronic acid after extraction.

Probable Cause: Significant conversion to erythronic γ-lactone due to overly acidic conditions during the liquid-liquid extraction. Standard protocols for carboxylic acid extraction often recommend lowering the pH to ~2 to ensure complete protonation.[3] However, for γ-hydroxy acids like erythronic acid, this strongly favors lactonization.

Solution: pH-Controlled Extraction

The key is to maintain a delicate pH balance. The pH should be low enough to protonate the carboxylic acid (making it soluble in organic solvents) but not so low as to aggressively catalyze lactone formation. For similar γ-hydroxy acids, a pH range of 4.0 to 5.0 has been shown to be effective at keeping the acid in its free form.[2]

Recommended Protocol: pH-Controlled Liquid-Liquid Extraction

  • Initial pH Adjustment: Cool the aqueous sample containing erythronic acid to 4°C to minimize thermal effects. Slowly add a dilute acid (e.g., 0.1 M phosphoric acid or citric acid) while monitoring with a calibrated pH meter until the pH is stable within the 4.5 - 5.0 range .

  • Solvent Selection: Use a polar organic solvent that is immiscible with water. Ethyl acetate is a good first choice.[4]

  • Extraction: Perform the extraction quickly and at a low temperature. Add an equal volume of cold (4°C) ethyl acetate to the pH-adjusted aqueous sample. Shake gently for 1-2 minutes. Allow the layers to separate.

  • Phase Separation: Carefully collect the organic layer. To maximize recovery, repeat the extraction on the aqueous layer two more times with fresh, cold ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the solvent under reduced pressure at a low temperature (e.g., <30°C).

Issue 2: Presence of an unexpected, less polar peak in my HPLC/GC analysis.

Probable Cause: This is likely the erythronic γ-lactone. The lactone is less polar than the parent hydroxy acid and will therefore have a different retention time in reverse-phase chromatography.

Solution: Analytical Confirmation and Lactone Hydrolysis

First, confirm the identity of the unexpected peak using a standard of erythronic γ-lactone if available, or by mass spectrometry. If lactonization has occurred, you can convert the lactone back to the open-chain acid form.

Protocol: Mild Basic Hydrolysis to Reverse Lactonization

  • Dissolution: Dissolve the dried extract in a minimal amount of a suitable solvent.

  • Base Treatment: Add a dilute solution of a mild base, such as 0.1 M sodium bicarbonate or sodium hydroxide, and stir at room temperature.[2] The basic conditions will promote the hydrolysis of the lactone ring back to the carboxylate salt.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to determine when the lactone has been fully converted.

  • Re-acidification and Extraction: Once hydrolysis is complete, carefully re-acidify the solution to the optimal pH range of 4.5-5.0 and re-extract the erythronic acid as described in the protocol above.

Data Summary Table
ParameterRecommended ConditionRationale
Extraction pH 4.5 - 5.0Balances protonation of the carboxylic acid with minimizing acid-catalyzed lactonization.[2]
Temperature 4°C (or as low as practical)Reduces the rate of the lactonization reaction.[1][2]
Extraction Solvent Ethyl AcetateGood polarity for extracting the partially polar erythronic acid.[4]
Lactone Hydrolysis pH > 8.0 (mild base)Basic conditions favor the ring-opening of the lactone to the carboxylate.[2]
Experimental Workflow Diagram

The following diagram outlines the recommended workflow to minimize lactonization during extraction.

Extraction Workflow start Aqueous Sample (Erythronic Acid) cool Cool to 4°C start->cool adjust_ph Adjust pH to 4.5-5.0 with dilute acid cool->adjust_ph extract Extract 3x with cold Ethyl Acetate adjust_ph->extract separate Collect & Combine Organic Layers extract->separate dry Dry with Na2SO4 separate->dry evaporate Evaporate solvent (<30°C, reduced pressure) dry->evaporate check_lactone Analyze for Lactone (e.g., HPLC, GC-MS) evaporate->check_lactone end Isolated Erythronic Acid (minimized lactone) check_lactone->end Lactone absent hydrolyze Mild Basic Hydrolysis (e.g., 0.1M NaHCO3) check_lactone->hydrolyze Lactone present re_acidify Re-adjust pH to 4.5-5.0 hydrolyze->re_acidify re_acidify->extract Re-extract

Sources

Technical Support Center: Synthesis of L-Erythrono-1,4-Lactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of L-erythrono-1,4-lactone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in your experiments.

This compound is a valuable chiral building block in organic synthesis. A common and efficient route to its preparation involves the oxidation of L-ascorbic acid (Vitamin C). While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity. This guide provides practical, experience-driven insights to help you optimize your synthesis and overcome common obstacles.

Troubleshooting Guide: Navigating Common Issues

This section addresses specific problems you may encounter during the synthesis of this compound from L-ascorbic acid.

Problem 1: Low Yield of this compound

Question: My reaction is consistently resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are often multifactorial, stemming from incomplete reaction, degradation of the starting material or product, or competing side reactions. Let's break down the potential culprits:

  • Incomplete Oxidation of L-Ascorbic Acid: The conversion of L-ascorbic acid to this compound proceeds through the intermediate dehydroascorbic acid.[1] Inefficient oxidation will leave unreacted starting material, directly reducing your theoretical yield.

    • Troubleshooting:

      • Optimize Oxidant Stoichiometry: Ensure you are using the correct molar equivalents of your chosen oxidizing agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can promote over-oxidation.

      • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). The reaction may require a longer duration or gentle heating to go to completion. However, be cautious as excessive heat can promote degradation.[2]

  • Degradation of L-Ascorbic Acid: L-ascorbic acid is sensitive to heat, light, and alkaline pH, which can lead to its degradation before it can be oxidized.[2][3]

    • Troubleshooting:

      • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.

      • Maintain Acidic to Neutral pH: L-ascorbic acid is more stable in acidic conditions.[4] Ensure your reaction medium is not basic.

      • Control Temperature: Avoid excessive heating. If your oxidation procedure requires elevated temperatures, use the lowest effective temperature and monitor the reaction closely.

  • Hydrolysis of the Lactone Ring: The desired product, this compound, is a cyclic ester and can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the open-chain L-erythronic acid.[5][6]

    • Troubleshooting:

      • Control pH During Workup: During the workup and purification steps, maintain a neutral or slightly acidic pH to minimize hydrolysis.

      • Anhydrous Conditions: While the oxidation is often performed in aqueous media, subsequent purification steps should be carried out under anhydrous conditions where possible to prevent hydrolysis.

Problem 2: Presence of an Unexpected Side Product with a Similar Polarity to the Desired Lactone

Question: During purification by column chromatography, I'm observing a persistent impurity that co-elutes with my this compound. What could this be and how can I separate it?

Answer:

A common side product in this reaction is the epimer, L-threo-1,4-lactone. The formation of this diastereomer can occur under certain reaction conditions.

  • Epimerization at C2: The stereocenter at the C2 position of this compound can be susceptible to epimerization, particularly in the presence of base or prolonged heating.

    • Troubleshooting Separation:

      • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most effective method for separating diastereomers. You may need to screen different chiral columns and mobile phases to achieve baseline separation.

      • Fractional Crystallization: If both your product and the impurity are crystalline, fractional crystallization can sometimes be employed to enrich one diastereomer. This is often a trial-and-error process.

    • Preventing Epimerization:

      • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pH) to minimize the risk of epimerization.

      • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress and quench it once the starting material is consumed.

Problem 3: Formation of Dark-Colored Byproducts

Question: My reaction mixture turns dark brown or black, and this coloration is difficult to remove during purification. What is causing this and how can I prevent it?

Answer:

The formation of dark-colored byproducts is often due to the degradation of dehydroascorbic acid, the intermediate in the oxidation of L-ascorbic acid.[2]

  • Degradation Pathway: Dehydroascorbic acid can undergo further irreversible hydrolysis to 2,3-diketogulonic acid, which can then decompose into a variety of smaller, often colored, compounds.[2][7][8]

    • Troubleshooting:

      • Control Reaction Temperature: As with other side reactions, elevated temperatures can accelerate the degradation of dehydroascorbic acid. Maintain a controlled and, if possible, low temperature.

      • Rapid Workup: Once the oxidation is complete, proceed with the workup and purification steps promptly to minimize the time the product is in a potentially reactive environment.

      • Use of Activated Carbon: During the workup, a treatment with a small amount of activated carbon can help to adsorb some of the colored impurities. Be aware that this may also lead to some loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents used for the synthesis of this compound from L-ascorbic acid?

A1: A variety of oxidizing agents can be used, with some of the most common being:

  • Hydrogen Peroxide with a Catalyst: Catalytic amounts of metal salts, such as iron(II) or copper(II), can be used with hydrogen peroxide.[4][9]

  • Air/Oxygen with a Catalyst: Catalytic oxidation using metal complexes in the presence of air or oxygen is also a viable method.[10][11]

  • Hexacyanoferrate(III): Potassium hexacyanoferrate(III) is another effective oxidizing agent for this transformation.[12]

The choice of oxidant will depend on factors such as reaction scale, desired reaction time, and available resources.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a polar solvent system (e.g., ethyl acetate/methanol) to differentiate the more polar L-ascorbic acid from the less polar this compound. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What is the best method for purifying this compound?

A3: The most common and effective method for purifying this compound is silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will typically provide good separation. As mentioned in the troubleshooting section, if diastereomeric impurities are present, chiral HPLC may be necessary.

Q4: How should I store this compound to ensure its stability?

A4: this compound should be stored in a cool, dry, and dark place.[13] It is best kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Oxidation with Hydrogen Peroxide

Materials:

  • L-Ascorbic Acid

  • Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve L-ascorbic acid (1.0 eq) in deionized water in a round-bottom flask.

  • Add a catalytic amount of iron(II) sulfate heptahydrate (e.g., 0.01 eq).

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the L-ascorbic acid is consumed, extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizing Reaction Pathways

Main Reaction Pathway

main_reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A L-Ascorbic Acid B Dehydroascorbic Acid A->B Oxidation C This compound B->C Rearrangement

Caption: Synthesis of this compound from L-Ascorbic Acid.

Common Side Reactions

side_reactions cluster_main Main Pathway cluster_side Side Reactions A L-Ascorbic Acid B Dehydroascorbic Acid A->B Oxidation C This compound B->C Desired Rearrangement D 2,3-Diketogulonic Acid B->D Irreversible Hydrolysis F L-Erythronic Acid C->F Lactone Hydrolysis G L-threo-1,4-lactone C->G Epimerization E Degradation Products (Colored Impurities) D->E Decomposition

Caption: Overview of potential side reactions.

References

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Alkali-metal ion catalysis of the oxidation of L-ascorbic acid by hexacyanoferrate(III) in strongly acidic media. RSC Publishing. Retrieved from [Link]

  • PubMed Central. (n.d.). Reaction Rates and Mechanism of the Ascorbic Acid Oxidation by Molecular Oxygen Facilitated by Cu(II)-Containing Amyloid-β Complexes and Aggregates. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemistry of ascorbic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of L-Ascorbic Acid in the Presence of the Copper-Binding Compound from Methanotrophic Bacteria Methylococcus capsulatus (M). PMC. Retrieved from [Link]

  • MDPI. (n.d.). Copper (II)-Catalyzed Oxidation of Ascorbic Acid: Ionic Strength Effect and Analytical Use in Aqueous Solution. Retrieved from [Link]

  • PubMed. (n.d.). L-ascorbic acid biosynthesis. Retrieved from [Link]

  • PubMed. (n.d.). Catalytic oxidation of ascorbic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of L-ascorbic acid oxidation and dehydro-L-ascorbic acid reduction on a mercury electrode. I. Acid medium. Retrieved from [Link]

  • National Institutes of Health. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). Oxidative and non-oxidative degradation pathways of L-ascorbic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vitamin C Degradation Products and Pathways in the Human Lens. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation mechanism of vitamin C (L-ascorbic acid). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of D-Erythroascorbic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Manufacture of L-ascorbic acid and D-erythorbic acid.
  • PubMed. (1998). Spontaneous conversion of L-dehydroascorbic acid to L-ascorbic acid and L-erythroascorbic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Ascorbate as a Biosynthetic Precursor in Plants. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

  • PubMed. (1998). (-)-2C-methyl-D-erythrono-1,4-lactone is formed after application of the terpenoid precursor 1-deoxy-D-xylulose. Retrieved from [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. Retrieved from [Link]

  • NIST WebBook. (n.d.). Erythrono-1,4-lactone, 2TMS derivative. Retrieved from [Link]

  • PubMed. (2004). Production of L-ascorbic acid by metabolically engineered Saccharomyces cerevisiae and Zygosaccharomyces bailii. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Erythrono-1,4-lactone. PubChem. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]

  • MDPI. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]

  • YouTube. (2025). How Does Lactone Hydrolysis Work?. Chemistry For Everyone. Retrieved from [Link]

  • Wikidata. (n.d.). erythrono-1,4-lactone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Metabolomics Workbench. (n.d.). ME137595. NIH Data Repository. Retrieved from [Link]

Sources

Technical Support Center: Resolution of L-Erythrono-1,4-Lactone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the resolution of L-erythrono-1,4-lactone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the separation of these critical chiral molecules. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of this compound enantiomers important?

The enantiomers of a chiral molecule, such as this compound, can exhibit significantly different pharmacological and toxicological profiles. In drug development, isolating the desired enantiomer is often crucial for efficacy and safety. This compound and its derivatives are key building blocks in the synthesis of various biologically active compounds.[1] Therefore, obtaining enantiomerically pure forms is a critical step.

Q2: What are the primary methods for resolving this compound enantiomers?

The main strategies for separating the enantiomers of this compound fall into three categories:

  • Chiral Chromatography: This is a direct method that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.[2][3][4]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic lactone with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[5][6][7]

  • Enzymatic Resolution: This technique employs enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[8][9][10]

Q3: I am getting poor separation (low enantiomeric excess). What are the common causes?

Low enantiomeric excess (ee) is a frequent issue and can arise from several factors depending on the method used.[11] For diastereomeric crystallization, it could be due to an inappropriate resolving agent or solvent, or non-ideal crystallization conditions. In chiral chromatography, suboptimal mobile phase composition, flow rate, or temperature can lead to poor resolution. For enzymatic resolutions, the choice of enzyme, reaction conditions (pH, temperature), and reaction time are critical.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[2][3][12][13] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Common Issues & Solutions

Problem Potential Cause Troubleshooting Steps
Poor or no separation of enantiomers Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). Lactones can often be resolved on cellulose or amylose-based columns.[3][14]
Suboptimal mobile phase composition.Vary the ratio of polar (e.g., isopropanol, ethanol) and non-polar (e.g., hexane) solvents. Small changes can significantly impact selectivity.
Incorrect flow rate.Optimize the flow rate. A lower flow rate can sometimes improve resolution by allowing for better equilibration.
Peak tailing or broadening Secondary interactions with the stationary phase.Add a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or a basic modifier for basic compounds, to reduce unwanted interactions.
Column overload.Reduce the injection volume or the concentration of the sample.
Irreproducible retention times Changes in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature.

Experimental Protocol: Analytical Chiral HPLC

  • Column Selection: Start with a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative as the CSP.

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). Filter and degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Optimization: If separation is not optimal, systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexane:isopropanol) and the flow rate (e.g., 0.5-1.5 mL/min).

Workflow for Chiral HPLC Method Development

G start Start: Racemic this compound csp_selection Select Chiral Stationary Phase (CSP) e.g., Polysaccharide-based start->csp_selection mobile_phase Choose Initial Mobile Phase e.g., Hexane/Isopropanol (90:10) csp_selection->mobile_phase hplc_run Perform Initial HPLC Run mobile_phase->hplc_run evaluation Evaluate Resolution hplc_run->evaluation good_resolution Good Resolution Achieved evaluation->good_resolution Yes poor_resolution Poor Resolution evaluation->poor_resolution No optimization Optimize Mobile Phase & Flow Rate optimization->hplc_run new_csp Try a Different CSP optimization->new_csp poor_resolution->optimization new_csp->mobile_phase

Caption: Workflow for developing a chiral HPLC method.

Diastereomeric Crystallization

This method involves the formation of diastereomeric salts by reacting the racemic lactone (after hydrolysis to the corresponding hydroxy acid) with a chiral resolving agent.[6][7] The resulting diastereomers have different solubilities, allowing for their separation by fractional crystallization.[5][15]

Common Issues & Solutions

Problem Potential Cause Troubleshooting Steps
Low yield of crystallized diastereomer Poor choice of resolving agent.Screen a variety of chiral resolving agents (e.g., chiral amines like (R)- or (S)-1-phenylethylamine for the acidic form of the lactone).[16]
Unsuitable solvent system.Test a range of solvents or solvent mixtures to find one where the diastereomers have a significant difference in solubility.
Low enantiomeric excess of the resolved product Co-crystallization of both diastereomers.Optimize the crystallization conditions: slow cooling, controlled evaporation, and appropriate seeding can improve selectivity.[11]
Racemization during the process.Ensure that the pH and temperature conditions used for salt formation and cleavage do not cause racemization of the stereocenters.
Difficulty in cleaving the diastereomeric salt Incomplete reaction or stable salt formation.Use appropriate acidic or basic conditions to cleave the salt and recover the resolved lactone. Ensure complete removal of the resolving agent.

Experimental Protocol: Diastereomeric Resolution

  • Hydrolysis of Lactone: Hydrolyze the racemic this compound to the corresponding sodium salt of L-erythronic acid using a stoichiometric amount of sodium hydroxide in water.

  • Salt Formation: To the aqueous solution of the sodium erythonate, add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine hydrochloride).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Cleavage and Lactonization: Dissolve the isolated diastereomeric salt in water and acidify to liberate the free erythonic acid. The resolving agent can be recovered from the filtrate. Gently heat the acidic solution to promote lactonization back to the enantiomerically enriched this compound.

  • Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or polarimetry.

Logical Flow of Diastereomeric Resolution

G racemate Racemic this compound hydrolysis Hydrolysis to L-erythronic acid racemate->hydrolysis resolving_agent Add Chiral Resolving Agent hydrolysis->resolving_agent diastereomers Formation of Diastereomeric Salts resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers crystallization->separation cleavage Cleavage of Salt & Lactonization separation->cleavage enantiomer2 Enantiomer 2 (in solution) separation->enantiomer2 enantiomer1 Enantiomer 1 cleavage->enantiomer1

Caption: The process of diastereomeric resolution.

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes, often lipases, to catalyze a reaction on only one of the enantiomers in a racemic mixture.[8][9][10] This results in a mixture of the unreacted enantiomer and the product of the enzymatic reaction, which can then be separated.

Common Issues & Solutions

Problem Potential Cause Troubleshooting Steps
Low or no enzyme activity Inappropriate enzyme.Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or other hydrolases.[10][17]
Suboptimal reaction conditions (pH, temperature).Optimize the pH and temperature for the specific enzyme being used. Most lipases work well in organic solvents at room temperature.
Low enantioselectivity (low ee) The chosen enzyme is not highly selective for the substrate.In addition to screening other enzymes, consider modifying the substrate (e.g., by creating an ester derivative) to improve enzyme recognition.
Reaction has proceeded too far.Monitor the reaction progress over time and stop it at approximately 50% conversion for optimal yield and ee of both enantiomers.
Difficulty in separating the product from the unreacted starting material Similar physical properties.Use standard chromatographic techniques (e.g., column chromatography) to separate the more polar product (e.g., the hydrolyzed acid) from the less polar unreacted lactone.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Enzyme and Substrate Preparation: Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether). Add the chosen lipase (often immobilized for easy removal).

  • Reaction Initiation: Add an acyl donor (for transesterification, e.g., vinyl acetate) or water (for hydrolysis).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Reaction Quench: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted lactone enantiomer from the product (the acylated or hydrolyzed lactone) using column chromatography.

  • Analysis: Determine the enantiomeric excess of the recovered starting material and the product.

Decision Tree for Enzymatic Resolution Troubleshooting

G start Low Enantiomeric Excess (ee) in Enzymatic Resolution check_conversion Is conversion ~50%? start->check_conversion check_enzyme Is the enzyme active? check_conversion->check_enzyme Yes stop_earlier Stop reaction earlier check_conversion->stop_earlier No, >50% proceed_longer Allow reaction to proceed longer check_conversion->proceed_longer No, <50% optimize_conditions Optimize pH, temperature, solvent check_enzyme->optimize_conditions No screen_enzymes Screen different enzymes check_enzyme->screen_enzymes Yes success Improved ee optimize_conditions->success screen_enzymes->success stop_earlier->success proceed_longer->success

Caption: Troubleshooting low ee in enzymatic resolution.

References

  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Biosynth. (n.d.). This compound.
  • Shimotori, Y., et al. (2015). Preparation of Optically Pure δ-Lactones Using Diastereomeric Resolution with Amino Acid as Resolving Agent. Journal of Oleo Science, 64(1), 75-90. Retrieved from [Link]

  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988-4991. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Separation of Isomeric Byproducts in Lactone Synthesis.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Yasa, H., & Yusufoglu, S. (2018). Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. JOTCSA, 5(2), 539-550. Retrieved from [Link]

  • Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(21), 5021. Retrieved from [Link]

  • Kasperec, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-165. Retrieved from [Link]

  • Shimotori, Y., et al. (2015). Preparation of optically pure δ-lactones using diastereomeric resolution with amino acid as resolving agent. Journal of Oleo Science, 64(1), 75-90. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolution experiments.
  • Skrobisz, K., et al. (2020). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 25(23), 5732. Retrieved from [Link]

  • Fryszkowska, A., et al. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 24(17), 3103. Retrieved from [Link]

  • LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

Sources

Technical Support Center: Navigating Cell Permeability Challenges with L-ERYTHRONO-1,4-LACTONE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-erythrono-1,4-lactone. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the cell permeability of this potent β-glucuronidase inhibitor. As a small, hydrophilic molecule, ensuring its efficient entry into cells is paramount for achieving desired experimental outcomes. This resource combines theoretical knowledge with practical, field-proven insights to help you overcome common hurdles in your research.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a butan-4-olide, characterized by a five-membered ring containing a lactone and substituted with two hydroxyl groups.[1][2] This structure confers a high degree of polarity, making it readily soluble in aqueous solutions but inherently poor at passively diffusing across the lipid bilayer of cell membranes.[3][4] The primary mechanism for the cellular entry of such hydrophilic molecules is often reliant on specific transport proteins or paracellular pathways, which can be cell-type dependent and easily saturated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆O₄[5]
Molecular Weight 118.09 g/mol [5]
Structure (3R,4R)-3,4-dihydroxyoxolan-2-one[1]
Predicted LogP -1.7[2]
Predicted Water Solubility 1240 g/L[2]

The negative LogP value and high water solubility underscore the hydrophilic nature of this compound, which is the root cause of its cell permeability challenges.

Troubleshooting Guide: Addressing Common Permeability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: I'm not observing the expected level of β-glucuronidase inhibition in my cell-based assay. Could this be a permeability issue?

Answer:

Yes, a lack of intracellular activity is a classic indicator of poor cell permeability. If this compound cannot efficiently cross the cell membrane to reach its cytosolic or lysosomal target, β-glucuronidase, its inhibitory effect will be diminished or absent.

Causality: The hydrophilic nature of this compound hinders its ability to passively diffuse across the lipid-rich cell membrane.[3] The observed effect in your assay is therefore limited by the rate of its uptake.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Action: Verify the purity and stability of your this compound stock solution. Degradation can lead to a loss of activity.

    • Rationale: Lactones can be susceptible to hydrolysis, especially at non-neutral pH. Ensure your stock is properly stored and freshly diluted for experiments.

  • Optimize Assay Conditions:

    • Action: Increase the incubation time and/or the concentration of this compound in your assay.

    • Rationale: For compounds with slow uptake kinetics, a longer exposure or a higher concentration gradient can lead to a greater intracellular concentration over time.[6] However, be mindful of potential cytotoxicity at higher concentrations.

  • Assess Cell Health:

    • Action: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your inhibition experiment.

    • Rationale: Poor cell health can lead to compromised membrane integrity and altered enzyme activity, confounding your results.[6]

  • Directly Measure Intracellular Concentration:

    • Action: If you have access to analytical techniques like LC-MS/MS, attempt to quantify the intracellular concentration of this compound.

    • Rationale: This provides direct evidence of whether the compound is entering the cells and accumulating to a sufficient concentration.[7]

Question 2: My results are inconsistent across different experiments or cell types. What could be the cause?

Answer:

Variability in results often points to differences in cellular uptake mechanisms or experimental conditions.

Causality: The expression of transporters that may facilitate the entry of this compound can vary significantly between different cell types and even between different passages of the same cell line.[6] Experimental parameters such as cell density and media composition can also influence uptake.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Action: Use cells within a consistent and narrow passage number range. Ensure consistent seeding densities for all experiments.

    • Rationale: Cell lines can undergo phenotypic changes over multiple passages, potentially altering the expression of membrane transporters.[6] Over-confluent or sparsely plated cells can also exhibit different uptake characteristics.[8]

  • Evaluate the Impact of Serum:

    • Action: Compare the efficacy of this compound in serum-free versus serum-containing media.

    • Rationale: Serum proteins can sometimes bind to small molecules, reducing the free concentration available for cellular uptake.[9]

  • Characterize Transporter Involvement:

    • Action: Investigate if known transporters are involved in the uptake of this compound. For example, some small polar molecules are substrates for monocarboxylate transporters (MCTs).[10] You could test for competitive inhibition of uptake with known MCT substrates.

    • Rationale: Identifying the specific uptake mechanism can help in selecting appropriate cell models and interpreting results.

Question 3: How can I improve the cellular uptake of this compound in my experiments?

Answer:

Several strategies can be employed to enhance the intracellular delivery of hydrophilic compounds like this compound.

Strategies for Enhancing Permeability:

  • Permeabilization Agents (for endpoint assays):

    • Action: For terminal experiments where maintaining membrane integrity is not critical for the final readout, consider using a mild permeabilizing agent like digitonin or saponin.

    • Rationale: These agents create pores in the cell membrane, allowing for the direct entry of small molecules into the cytoplasm. This is a useful control to confirm that the compound is active once inside the cell.

  • Prodrug Approach:

    • Action: A more advanced strategy involves modifying this compound into a more lipophilic prodrug. This typically involves masking the hydroxyl groups with lipophilic moieties that can be cleaved by intracellular enzymes to release the active compound.[11][12]

    • Rationale: The increased lipophilicity of the prodrug facilitates its passive diffusion across the cell membrane.[13]

    Caption: Prodrug strategy for enhanced cell permeability.

  • Formulation with Permeation Enhancers:

    • Action: Co-administer this compound with known permeation enhancers, such as certain surfactants or fatty acids.

    • Rationale: These molecules can transiently disrupt the organization of the lipid bilayer, increasing its permeability to hydrophilic compounds.[14] This approach should be used with caution and validated for cytotoxicity.

Frequently Asked Questions (FAQs)

  • Q1: What is the likely mechanism of cellular uptake for this compound?

    • A: Given its small size and polar nature, the primary mechanism is likely facilitated diffusion via a transporter protein or, to a lesser extent, paracellular transport (movement through the tight junctions between cells).[14] Passive diffusion across the lipid bilayer is expected to be very slow.[3]

  • Q2: Is this compound expected to be cytotoxic?

  • Q3: How stable is this compound in typical cell culture media?

    • A: The stability of lactones can be pH-dependent. While it is generally stable, it's good practice to prepare fresh working solutions from a frozen stock for each experiment to minimize the potential for hydrolysis in buffered media over time.

Experimental Protocols for Assessing Cell Permeability

For researchers wishing to quantitatively assess the permeability of this compound, the following are generalized protocols for standard in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses passive diffusion across an artificial lipid membrane and can provide a baseline for the lipophilicity-driven permeability of a compound.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare the Acceptor Plate: Add buffer to the wells of a 96-well acceptor plate.

  • Prepare the Donor Plate: Coat the membrane of a 96-well filter plate with an artificial membrane solution (e.g., lecithin in dodecane).

  • Assemble the PAMPA Sandwich: Place the coated filter plate onto the acceptor plate.

  • Add Compound: Add the this compound solution to the donor wells.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Disassemble and Sample: Separate the plates and collect samples from both the donor and acceptor wells.

  • Quantify: Analyze the concentration of this compound in the samples using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) based on the change in concentration over time.

Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can assess both passive and active transport.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on permeable filter inserts in a multi-well plate and culture for 21-28 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Assay Initiation:

    • For apical-to-basolateral (A-B) transport (absorption): Add this compound to the apical (upper) chamber and fresh media to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) transport (efflux): Add this compound to the basolateral chamber and fresh media to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points, collect samples from the receiver chamber and replace with fresh media.

  • Quantification: Determine the concentration of this compound in the samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

References

  • Enzo Life Sciences. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Silva, A. C., et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel). [Link]

  • Silva, A. C., et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • ResearchGate. (n.d.). Strategies exploring prodrug approaches to improve PROTAC permeability. [Link]

  • Lee, C. B., et al. (2025). Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy. Progress in Drug Research. [Link]

  • Silva, A. C., et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]

  • Taylor & Francis Online. (n.d.). Passive diffusion – Knowledge and References. [Link]

  • Wallace, B. D., et al. (2010, November 5). Targeting the Gut Microbiome to Counter Drug-Induced Diarrhea. Science. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • von Itzstein, M. (2008). Optimization of small molecule drugs binding to highly polar target sites: lessons from the discovery and development of neuraminidase inhibitors. Current Pharmaceutical Design. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). [Link]

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]

  • ABPI. (2021, October 11). Passive transport across cell membranes. [Link]

  • Wikipedia. (n.d.). Passive transport. [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. [Link]

  • Brouwer, K. L. R., et al. (2013). Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. Clinical Pharmacology & Therapeutics. [Link]

  • Parmar, R., et al. (2021, April 15). Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. Nucleic Acid Therapeutics. [Link]

  • Khan Academy. (n.d.). Passive transport and active transport across a cell membrane article. [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone. [Link]

  • Vaidyanathan, S., et al. (2016). Rapid Measurement of Intracellular Unbound Drug Concentrations. Journal of Medicinal Chemistry. [Link]

  • bioRxiv. (2025, April 10). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. [Link]

  • Osa, T. C., et al. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European Journal of Medicinal Chemistry. [Link]

  • CONICET Digital. (2024, March 7). Analytical Methods. [Link]

  • FooDB. (2011, September 21). Showing Compound Erythrono-1,4-lactone (FDB021972). [Link]

  • Gerlt, J. A., et al. (2012). A targeted metabolomics method for extra- and intracellular metabolite quantification covering the complete monolignol and lignan synthesis pathway. Analytical and Bioanalytical Chemistry. [Link]

  • Lin, W., et al. (2011). Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology. PLoS ONE. [Link]

  • Levvy, G. A., & Conchie, J. (1975). Spectral studies of conformational changes induced in beta-glucuronidase by saccharo-1,4-lactone. Biochemical Journal. [Link]

  • Barua, S., & Rege, K. (2013). Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery. RSC Advances. [Link]

  • ResearchGate. (2021, September 4). Analytical techniques for biomass-restricted metabolomics. [Link]

  • Wikipedia. (n.d.). Drug metabolism. [Link]

  • Myrvik, Q. N., & Russell, P. J. (1978). Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase. Methods in Enzymology. [Link]

  • Thorstensen, K., & Romslo, I. (1990). The role of transferrin in the mechanism of cellular iron uptake. Biochemical Journal. [Link]

  • Lane, D. J. R., et al. (2015). Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Herd, J. K., et al. (1982). Synthesis of L-Idaro-1,4-Lactone, an Inhibitor of α-L-Idosiduronase. Analytical Biochemistry. [Link]

  • Onetto, A. J., & Sharif, S. (2023). Drug Distribution. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Hagiwara, T., et al. (2006). Mechanism of L-lactic acid transport in L6 skeletal muscle cells. Biological & Pharmaceutical Bulletin. [Link]

Sources

Technical Support Center: Overcoming Solubility and Stability Challenges with L-Erythrono-1,4-Lactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for L-Erythrono-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility and stability challenges encountered during experimentation. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Foundational Understanding of this compound

This compound is a hydrophilic, polar organic compound, classified as a gamma-butyrolactone. Its structure, featuring hydroxyl groups, contributes to its high affinity for aqueous environments.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄H₆O₄[1]
Molecular Weight 118.09 g/mol [1]
Appearance White to off-white crystalline powder[2]
Predicted Water Solubility 1240 g/L
Predicted logP -1.5 to -1.7
Storage Temperature 10°C - 25°C (Room Temperature)

The high predicted water solubility and negative logP value indicate that this compound is readily soluble in aqueous solutions. Therefore, most challenges encountered are not related to its intrinsic solubility but rather to its stability , particularly its susceptibility to hydrolysis.

The Critical Role of pH: Lactone Hydrolysis

The most significant challenge when working with this compound in aqueous solutions is the pH-dependent hydrolysis of the lactone ring. The cyclic ester is cleaved to form the open-chain L-erythronate. This is a reversible reaction, with the equilibrium position being highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 7): The lactone form is favored. Hydrolysis still occurs, but at a much slower rate.

  • Neutral to Alkaline Conditions (pH ≥ 7): The equilibrium shifts towards the hydrolyzed, open-ring carboxylate form (L-erythronate). This hydrolysis is significantly accelerated as the pH increases.

For a structurally similar compound, gamma-butyrolactone (GBL), the hydrolysis is completely converted to the open-ring form within minutes at a pH of 12.[3][4][5] In pure water, it can take months to reach equilibrium, while in a solution at pH 2, equilibrium is reached within days.[3][4][5] This illustrates the profound impact of pH on the stability of the lactone ring.

G Lactone This compound (Closed Ring - Active Form) Erythronate L-Erythronate (Open Ring - Inactive/Different Activity) Lactone->Erythronate Hydrolysis (Accelerated at pH ≥ 7) Erythronate->Lactone Lactonization (Favored at pH < 7)

Caption: Equilibrium between this compound and its hydrolyzed form, L-Erythronate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in a question-and-answer format.

Dissolution Issues

Question 1: "My this compound is not dissolving in water, or is dissolving very slowly. What should I do?"

Causality: While this compound is highly water-soluble, the rate of dissolution can be influenced by the physical form of the powder and the mixing conditions. For hydrophilic compounds, the dissolution process involves the hydration of the crystal lattice.[6][7]

Troubleshooting Steps:

  • Increase Agitation: Ensure the solution is being adequately stirred. Use a magnetic stirrer for uniform mixing.

  • Gentle Warming: Gently warm the solution to 30-40°C. An increase in temperature generally increases the rate of dissolution for most solids.[8]

  • Particle Size Reduction: If you are working with a coarse powder, gently grinding it in a mortar and pestle can increase the surface area and accelerate dissolution.

  • Sonication: Using a bath sonicator can help to break up aggregates and speed up the dissolution process.[8]

Question 2: "I've prepared a solution of this compound in a neutral buffer (e.g., PBS pH 7.4), but I'm getting inconsistent results in my bioassays. Why?"

Causality: This is a classic stability issue being misinterpreted as a solubility problem. At neutral pH, the lactone ring is likely hydrolyzing to L-erythronate.[3][4][5] The rate of this hydrolysis can lead to varying concentrations of the active, closed-ring form of the compound over the course of your experiment, leading to poor reproducibility.

Solution Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_verify Verification (Optional) Stock Prepare a concentrated stock solution in slightly acidic water (pH 4-5) or an organic solvent (DMSO/Ethanol). Dilute Immediately before use, dilute the stock solution into your neutral pH experimental buffer. Stock->Dilute Minimizes hydrolysis during storage Analyze Analyze samples at different time points using HPLC to monitor for the appearance of the hydrolyzed form. Dilute->Analyze Confirms stability in assay conditions

Caption: Recommended workflow for preparing solutions of this compound for use in neutral pH assays.

Detailed Protocol for Preparing a Stock Solution:

This protocol provides a method for preparing a stable, concentrated stock solution.[9][10][11][12][13][14][15]

  • Solvent Selection:

    • Primary Recommendation: Use slightly acidified water (pH 4.0-5.0, adjusted with dilute HCl). This maintains the stability of the lactone ring.

    • Alternative: If your experimental system can tolerate small amounts of organic solvents, Dimethyl Sulfoxide (DMSO) or Ethanol are suitable alternatives.

  • Calculation: Determine the mass of this compound required for your desired stock concentration and volume.

    • Mass (g) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight (118.09 g/mol)

  • Dissolution:

    • Weigh the calculated mass of this compound.

    • Add it to a volumetric flask.

    • Add a portion of your chosen solvent (acidified water, DMSO, or ethanol) and mix until fully dissolved. Gentle warming or sonication can be used if needed.

    • Once dissolved, bring the solution to the final volume with the solvent.

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended to minimize freeze-thaw cycles.

Stability and Degradation

Question 3: "My aqueous solution of this compound has become cloudy over time. What is happening?"

Causality: While this compound itself is very water-soluble, the cloudiness could be due to the formation of less soluble degradation products or interaction with buffer components.

Troubleshooting Steps:

  • Verify pH: Check the pH of your solution. If it has drifted towards neutral or alkaline, hydrolysis is the likely cause.

  • Forced Degradation Study: To confirm that the cloudiness is due to degradation, you can perform a forced degradation study.[16][17][18] This involves exposing your solution to stress conditions (e.g., elevated temperature, high pH) and monitoring for the appearance of precipitates and the loss of the parent compound by HPLC.

  • Analyze Precipitate: If possible, isolate the precipitate and analyze it to identify its composition.

Question 4: "How can I enhance the solubility of this compound in a non-aqueous or mixed solvent system?"

Causality: While highly water-soluble, you may need to dissolve this compound in systems with a higher organic content for specific applications. The principle of "like dissolves like" applies, and using a co-solvent can modify the polarity of the solvent system to better match the solute.[19]

Co-Solvent Systems:

  • Ethanol/Water or Propylene Glycol/Water Mixtures: These are common co-solvent systems used in pharmaceutical formulations. The addition of these water-miscible organic solvents can enhance the solubility of compounds that have some degree of both polar and non-polar character.

  • DMSO: this compound is expected to be soluble in DMSO, a polar aprotic solvent.

Experimental Protocol for Solubility Enhancement with a Co-Solvent:

  • Prepare a series of co-solvent mixtures (e.g., 10%, 20%, 50% Ethanol in water).

  • Add an excess amount of this compound to a known volume of each mixture.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method like HPLC.

Verification and Quantification

To effectively troubleshoot solubility and stability issues, you must be able to accurately quantify the concentration of this compound in your solutions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended method for both quantification and stability assessment, as it can separate the parent lactone from its hydrolyzed form and other degradation products.[20][21][22][23]

Typical HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water, pH ~3) and a polar organic solvent (acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a low wavelength (e.g., 210-220 nm), as the lactone does not have a strong chromophore.
Injection Volume 10-20 µL

Method Validation: A robust HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[20][21][22][23]

UV-Vis Spectroscopy

For a quick estimation of concentration, UV-Vis spectroscopy can be used, provided there are no interfering substances in the sample matrix. This compound is expected to have a UV absorbance maximum at a low wavelength, typical for esters. A full spectrum should be run to determine the λmax for quantification.

Concluding Remarks

Successfully working with this compound hinges on recognizing its inherent high water solubility and, more critically, its susceptibility to pH-dependent hydrolysis. By controlling the pH of your stock solutions and being mindful of the stability in your experimental media, you can overcome most of the challenges associated with this compound. Always prepare aqueous solutions of this compound fresh, and for stock solutions, an acidic environment is recommended for prolonged stability.

References

  • Bonacucina, G., Cespi, M., & Palmieri, G. F. (2009). Evaluation of dissolution kinetics of hydrophilic polymers by use of acoustic spectroscopy. Journal of Pharmaceutical Sciences, 98(6), 2173-2182.
  • Behera, A. L., Sahoo, S. K., & Patil, S. V. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre, 2(2), 310-318.
  • BenchChem. (2025). Troubleshooting RP 001 hydrochloride instability in aqueous solutions.
  • Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001). The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of forensic sciences, 46(6), 1315–1323.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • Bal, T., & Grodziska, P. (1979). Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2, (3), 351-355.
  • JoVE. (2024). Video: Factors Influencing Drug Absorption: Drug Dissolution.
  • BenchChem. (2025).
  • Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Neolinine Instability in Aqueous Solutions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Chandira, R. M., et al. (2009). Comparative study on the effect of hydrophilic and hydrophobic polymers on the dissolution rate of a poorly water soluble drug. International Journal of PharmTech Research, 2(4), 2508-2513.
  • Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001). The chemical interconversion of GHB and GBL.
  • MDPI. (2023).
  • Blackburn, G. M., & Dodds, H. L. H. (1974). Strain effects in acyl transfer reactions. Part III. Hydroxide and buffer-catalysed hydrolysis of small and medium ring lactones. Perkin Trans. 2, 377-381.
  • Singh, R., & Kumar, R. (2016).
  • SWGDRUG.org. (2005).
  • BioPharm International. (2014).
  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed.
  • PubChem. (n.d.). Erythrono-1,4-lactone.
  • Lab Manager. (2026). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • NIST. (n.d.).
  • Chem-Impex. (n.d.). D-Erythrono-1,4-lactone.
  • Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Wikid
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions.
  • Dextra UK. (n.d.). This compound.
  • Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in acidic conditions.
  • Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349).
  • PubChem. (n.d.).
  • Flinn Scientific. (n.d.).
  • JOCPR. (2024).
  • Chemistry LibreTexts. (2019). Chapter 12.1: Preparing Solutions.
  • PMC. (2021).
  • JOCPR. (n.d.). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone.

Sources

Validation & Comparative

A Comparative Guide to L-erythrono-1,4-lactone and D-erythrono-1,4-lactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biochemical research and pharmaceutical development, the stereochemistry of a molecule can dictate its biological activity. This guide provides an in-depth, objective comparison of L-erythrono-1,4-lactone and its enantiomer, D-erythrono-1,4-lactone. While structurally similar, these stereoisomers exhibit distinct roles and potential activities within biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds, supported by available data and detailed experimental protocols.

Introduction: Chirality and its Biological Significance

This compound and D-erythrono-1,4-lactone are stereoisomers of a γ-lactone derived from erythronic acid. Their core chemical structure is identical, but they are non-superimposable mirror images of each other—a property known as chirality. This seemingly subtle difference in the three-dimensional arrangement of atoms can lead to profoundly different interactions with chiral biological molecules such as enzymes and receptors.

While direct comparative studies on the biological effects of L- and D-erythrono-1,4-lactone are not extensively documented in publicly available literature, we can infer their potential differential activities by examining their individual properties and roles in established biochemical pathways.

Physicochemical Properties: A Foundation for Comparison

A clear understanding of the fundamental physicochemical properties of these isomers is crucial for experimental design, including solubility, stability, and formulation.

PropertyThis compoundD-erythrono-1,4-lactoneReference(s)
Molecular Formula C₄H₆O₄C₄H₆O₄[1][2]
Molecular Weight 118.09 g/mol 118.09 g/mol [1][2]
CAS Number 23732-40-315667-21-7[1][2]
Synonyms L-Erythronic acid gamma-lactoneD-Erythronolactone, (3R,4R)-3,4-dihydroxyoxolan-2-one[1][3]
Appearance Data not readily available, likely a white to off-white crystalline powderWhite to off-white crystalline powder[4]
Solubility Data not readily availableData not readily available
Optical Rotation Data not readily availableData not readily available, but expected to be opposite to the L-isomer

Biochemical and Biological Activities: A Tale of Two Isomers

The primary area of interest for comparing these lactones lies in their potential interactions with enzymes, particularly in the context of Vitamin C (L-ascorbic acid) biosynthesis.

The Vitamin C Biosynthesis Pathway: A Point of Divergence

In many animals, the final step of L-ascorbic acid synthesis is the oxidation of L-gulono-1,4-lactone, a reaction catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO).[5][6] Humans and some other primates lack a functional GULO enzyme, making dietary Vitamin C essential.[7] The structural similarity of erythrono-1,4-lactone isomers to the GULO substrate, L-gulono-1,4-lactone, suggests they could act as competitive inhibitors.

Hypothesized Interaction with L-gulono-1,4-lactone oxidase

Due to the stereospecificity of enzyme-substrate interactions, it is highly probable that L- and D-erythrono-1,4-lactone would exhibit differential inhibitory effects on GULO. One isomer may bind more tightly to the active site than the other, leading to a more potent inhibition. However, a comprehensive search of peer-reviewed literature did not yield specific experimental data quantifying and comparing the inhibitory constants (Kᵢ) of L- and D-erythrono-1,4-lactone for GULO.

D-erythrono-1,4-lactone: A Chiral Building Block

D-erythrono-1,4-lactone is recognized for its utility as a chiral building block in organic synthesis.[8] Its defined stereochemistry makes it a valuable precursor for the synthesis of complex, biologically active molecules and pharmaceuticals.[4] This application underscores the importance of stereochemical purity in drug development.

This compound: A Metabolic Byproduct

This compound has been identified as a product of the oxidation of ascorbic acid and is involved in the synthesis of dermatan sulfates.[1] Its accumulation in high concentrations has been associated with dermatan sulfate deficiency.[1]

Experimental Protocols

To facilitate further research into the comparative biological activities of these two lactones, we provide the following detailed experimental protocols.

Protocol 1: In Vitro L-gulono-1,4-lactone Oxidase Inhibition Assay

This protocol is designed to assess and compare the inhibitory potential of L- and D-erythrono-1,4-lactone on GULO activity. The assay is based on monitoring the reduction of cytochrome C, which is coupled to the oxidation of L-gulono-1,4-lactone.[9]

Materials:

  • Purified L-gulono-1,4-lactone oxidase (from a suitable source, e.g., rat liver microsomes)

  • L-gulono-1,4-lactone (substrate)

  • This compound (test inhibitor)

  • D-erythrono-1,4-lactone (test inhibitor)

  • Cytochrome C (from horse heart)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • FAD (flavin adenine dinucleotide)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare Reagent Solutions:

    • Substrate solution: Prepare a stock solution of L-gulono-1,4-lactone in Tris-HCl buffer.

    • Inhibitor solutions: Prepare stock solutions of L- and D-erythrono-1,4-lactone in Tris-HCl buffer at various concentrations.

    • Cytochrome C solution: Prepare a solution of cytochrome C in Tris-HCl buffer.

    • Enzyme solution: Dilute the purified GULO in Tris-HCl buffer to the desired concentration.

  • Assay Setup:

    • In a 1 mL cuvette, combine 50 mM Tris-HCl pH 8.0, 121 µM cytochrome C, 100 µM FAD, and the desired concentration of the test inhibitor (L- or D-erythrono-1,4-lactone) or buffer for the control.

  • Initiate the Reaction:

    • Add a specific amount of the GULO enzyme solution to the cuvette to start the reaction.

  • Monitor Absorbance:

    • Immediately measure the increase in absorbance at 550 nm over time at 25°C. The reduction of cytochrome C is directly proportional to GULO activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value for each isomer.

    • Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition and the inhibition constant (Kᵢ).

Diagram of Experimental Workflow:

GULO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Solutions: - GULO Enzyme - L-gulono-1,4-lactone (Substrate) - L/D-erythrono-1,4-lactone (Inhibitors) - Cytochrome C - FAD - Tris-HCl Buffer Mix Combine in Cuvette: - Buffer - Cytochrome C - FAD - Inhibitor (or control) Reagents->Mix Start Initiate Reaction: Add GULO Enzyme Mix->Start Measure Monitor Absorbance at 550 nm Start->Measure Calculate Calculate Initial Velocity Measure->Calculate Plot Plot Velocity vs. [Inhibitor] Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Caption: Workflow for the in vitro L-gulono-1,4-lactone oxidase inhibition assay.

Protocol 2: Cell Proliferation Assay (WST-1)

This protocol provides a general method to assess the effects of L- and D-erythrono-1,4-lactone on the proliferation of a chosen cell line. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.

Materials:

  • Cell line of interest (e.g., a human liver cell line like HepG2)

  • Complete cell culture medium

  • This compound

  • D-erythrono-1,4-lactone

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of L- and D-erythrono-1,4-lactone in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium without the lactones).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • WST-1 Assay:

    • Add WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measure Absorbance:

    • Measure the absorbance at the recommended wavelength (typically around 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and WST-1 but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value for each isomer, if any cytotoxic effects are observed.

Diagram of Cell Proliferation Assay Workflow:

Cell_Proliferation_Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_data Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with L/D-erythrono-1,4-lactone Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Add_WST1 Add WST-1 Reagent Incubate->Add_WST1 Incubate_WST1 Incubate for 1-4h Add_WST1->Incubate_WST1 Read_Absorbance Measure Absorbance Incubate_WST1->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Data Plot Viability vs. Concentration Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Sources

A Comparative Guide to the Biological Activity of L-Erythrono-1,4-Lactone and its Analogs in Ascorbate Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced biological activities of small molecules is paramount. This guide provides an in-depth comparison of L-erythrono-1,4-lactone and its structurally related analogs, which are pivotal intermediates in the biosynthesis of L-ascorbic acid (Vitamin C) and its derivatives across different kingdoms of life. We will delve into their roles as enzyme substrates and potential inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Central Role of Aldonolactones in Vitamin C Biosynthesis

L-ascorbic acid, a vital antioxidant and enzyme cofactor, is synthesized through various pathways in plants and animals.[1] A common final step in these pathways is the oxidation of an aldonolactone. The specific lactone precursor, however, differs between organisms, leading to a fascinating divergence in their biosynthetic routes.

This guide focuses on this compound, a four-carbon γ-lactone, and compares its known and potential biological activities with three key players in established vitamin C and analog synthesis pathways:

  • L-Gulono-1,4-lactone: The direct precursor to L-ascorbic acid in the animal pathway.[2]

  • L-Galactono-1,4-lactone: The immediate precursor to L-ascorbic acid in the primary plant pathway.[3][4]

  • D-Arabinono-1,4-lactone: A precursor to D-erythroascorbate, a five-carbon analog of ascorbate found in yeast.[5]

We will explore their interactions with the terminal enzymes of these pathways: L-gulono-1,4-lactone oxidase (GULO) in animals, L-galactono-1,4-lactone dehydrogenase (GLDH) in plants, and D-arabinono-1,4-lactone oxidase (ALO) in yeast. Furthermore, we will investigate their potential as inhibitors of other metabolic enzymes, such as aldehyde reductase.

Comparative Analysis of Biological Activity

Aldonolactones as Enzyme Substrates in Ascorbate Biosynthesis

The efficacy of these lactones as substrates for their respective enzymes is a critical determinant of vitamin C production. The substrate specificity of these enzymes has been a subject of considerable research.

  • L-Gulono-1,4-lactone Oxidase (GULO): The mammalian GULO is known to be somewhat promiscuous in its substrate choice. For instance, rat GULO can utilize both L-gulono-1,4-lactone and L-galactono-1,4-lactone.[1] In contrast, some plant GULO-like enzymes, such as AtGulLO5 from Arabidopsis thaliana, exhibit absolute specificity for L-gulono-1,4-lactone.[1][3]

  • L-Galactono-1,4-lactone Dehydrogenase (GLDH): Plant GLDHs are highly specific for L-galactono-1,4-lactone, showing little to no activity with L-gulono-1,4-lactone.[1] This specificity underscores the distinctness of the primary plant ascorbate synthesis pathway.

  • D-Arabinono-1,4-lactone Oxidase (ALO): The yeast enzyme ALO displays broad substrate specificity. It can oxidize D-arabinono-1,4-lactone, L-galactono-1,4-lactone, L-gulono-1,4-lactone, and L-xylono-1,4-lactone.[5][6] This characteristic makes it a versatile enzyme for potential biotechnological applications in ascorbate analog synthesis.

The biological activity of this compound as a substrate for these enzymes is not well-documented in the literature. Its structural similarity to the other lactones suggests it could be a substrate, albeit potentially a poor one, for enzymes with broad specificity like ALO. To ascertain this, direct enzymatic assays are necessary.

Below is a summary of the known substrate activities and available kinetic parameters.

SubstrateTarget EnzymeOrganismVmax (nmol/min/mg protein)Km (mM)Reference(s)
L-Gulono-1,4-lactone L-Gulono-1,4-lactone Oxidase (GULO)Rat53.5 ± 5 µM42 ± 6.3 µM[7]
L-Gulono-1,4-lactone Oxidase (AtGulLO5)Arabidopsis thaliana0.22 ± 0.0210.3 ± 1.5[1]
L-Galactono-1,4-lactone L-Galactono-1,4-lactone Dehydrogenase (GLDH)Arabidopsis thalianaNot ReportedNot Reported[1]
L-Gulono-1,4-lactone Oxidase (GULO)RatActiveNot Reported[1]
D-Arabinono-1,4-lactone D-Arabinono-1,4-lactone Oxidase (ALO)Saccharomyces cerevisiaeNot ReportedNot Reported[5]
This compound Data Not Available----

Signaling Pathways and Experimental Workflows

The biosynthesis of ascorbate is a critical metabolic pathway. The diagram below illustrates the final steps in ascorbate and erythroascorbate synthesis in different organisms, highlighting the roles of the key enzymes and their lactone substrates.

Ascorbate Biosynthesis Pathways cluster_animal Animal Pathway cluster_plant Plant Pathway cluster_yeast Yeast Pathway L_gulono_lactone L-Gulono-1,4-lactone GULO L-Gulono-1,4-lactone Oxidase (GULO) L_gulono_lactone->GULO Ascorbate_animal L-Ascorbic Acid GULO->Ascorbate_animal L_galactono_lactone L-Galactono-1,4-lactone GLDH L-Galactono-1,4-lactone Dehydrogenase (GLDH) L_galactono_lactone->GLDH Ascorbate_plant L-Ascorbic Acid GLDH->Ascorbate_plant D_arabinono_lactone D-Arabinono-1,4-lactone ALO D-Arabinono-1,4-lactone Oxidase (ALO) D_arabinono_lactone->ALO Erythroascorbate D-Erythroascorbate ALO->Erythroascorbate L_erythrono_lactone This compound L_erythrono_lactone->GULO ? L_erythrono_lactone->GLDH ? L_erythrono_lactone->ALO ? Dehydrogenase Activity Assay Workflow A Prepare Reaction Mixture (Buffer, Cytochrome c, FAD) B Equilibrate at 25°C A->B C Add Enzyme B->C D Monitor A550 (Baseline) C->D E Add Substrate (e.g., this compound) D->E F Monitor A550 (Reaction) E->F G Calculate Activity F->G

Caption: Workflow for the dehydrogenase activity assay.

Protocol 2: Assay for Aldonolactone Oxidase Activity

This protocol is designed for oxidase enzymes like GULO and ALO, where the product (ascorbic acid or its analog) can be quantified by HPLC.

Materials:

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.0

  • Substrate stock solution: 250 mM of this compound (or other lactones) in Reaction Buffer

  • FAD solution: 1 mM in Reaction Buffer

  • Dithiothreitol (DTT) solution: 100 mM in Reaction Buffer

  • Purified enzyme preparation

  • Stopping solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Ascorbic acid standards for HPLC calibration

Procedure:

  • Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:

    • 870 µL Reaction Buffer

    • 10 µL FAD solution (final concentration: 10 µM)

    • 10 µL DTT solution (final concentration: 1 mM)

    • 100 µL purified enzyme preparation

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 250 mM substrate stock solution (final concentration: 2.5 mM).

  • Incubate the reaction at 37°C with shaking for a defined period (e.g., 15, 30, 60 minutes).

  • Stop the reaction by adding 100 µL of 10% TCA.

  • Centrifuge the mixture at 13,000 x g for 10 minutes to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtrate by HPLC to quantify the amount of ascorbic acid or its analog produced.

  • Construct a standard curve using known concentrations of ascorbic acid to determine the product concentration in the samples.

  • Calculate the enzyme activity as µmol of product formed per minute per mg of enzyme.

Oxidase Activity Assay Workflow A Prepare Reaction Mixture (Buffer, FAD, DTT, Enzyme) B Pre-incubate at 37°C A->B C Add Substrate to Start Reaction B->C D Incubate with Shaking C->D E Stop Reaction with TCA D->E F Centrifuge and Filter E->F G Analyze by HPLC F->G H Quantify Product G->H

Caption: Workflow for the oxidase activity assay.

Protocol 3: Aldehyde Reductase Inhibition Assay

This protocol can be used to assess the inhibitory potential of this compound and its analogs against aldehyde reductase.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 6.8

  • NADPH solution: 10 mM in Reaction Buffer

  • Substrate solution (e.g., 100 mM DL-glyceraldehyde) in Reaction Buffer

  • Inhibitor stock solutions (e.g., 10 mM of each lactone in a suitable solvent)

  • Purified aldehyde reductase enzyme

Procedure:

  • Prepare a series of dilutions of the inhibitor stock solutions.

  • In a cuvette, prepare a 1 mL reaction mixture containing:

    • Reaction Buffer to a final volume of 1 mL

    • 10 µL NADPH solution (final concentration: 0.1 mM)

    • A specific volume of the inhibitor dilution (or solvent for the control)

    • Purified aldehyde reductase enzyme

  • Incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the substrate solution (final concentration: 10 mM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for the control and each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activity of this compound in the context of ascorbate biosynthesis. While direct experimental data for this compound is currently limited, its structural similarity to key biosynthetic precursors like L-gulono-1,4-lactone, L-galactono-1,4-lactone, and D-arabinono-1,4-lactone suggests it may interact with enzymes such as GULO, GLDH, and ALO. Furthermore, the potential for lactones to inhibit aldehyde reductases presents another avenue for its biological activity.

The provided experimental protocols offer a robust starting point for researchers to systematically characterize the enzymatic kinetics and inhibitory profile of this compound. Such studies will be invaluable in elucidating its physiological role and potential applications in drug development and biotechnology.

References

  • D-arabinono-1,4-lactone oxidase - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Aboobucker, S. I., et al. (2017). Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis. Reactive Oxygen Species, 4(12), 349-369. [Link]

  • Wheeler, G. L., Jones, M. A., & Smirnoff, N. (1998). The biosynthetic pathway of vitamin C in higher plants. Nature, 393(6683), 365-369. [Link]

  • Valpuesta, V., & Botella, M. A. (2004). Biosynthesis of L-ascorbic acid in plants: new pathways for an old antioxidant. Trends in plant science, 9(11), 573-577. [Link]

  • L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - MDPI. (2024, October 1). Retrieved January 15, 2026, from [Link]

  • Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae - Frontiers. (2018, August 1). Retrieved January 15, 2026, from [Link]

  • ALO1 - D-arabinono-1,4-lactone oxidase - Candida albicans (strain SC5314 / ATCC MYA-2876) (Yeast) | UniProtKB | UniProt. (n.d.). Retrieved January 15, 2026, from [Link]

  • Jackson, B., et al. (2016). Discovery of a series of aromatic lactones as ALDH1/2-directed inhibitors. Pharmacology Research & Perspectives, 4(4), e00244. [Link]

  • Inhibition of aldehyde reductase by aldose reductase inhibitors - PubMed. (1987). Retrieved January 15, 2026, from [Link]

  • Haloenol lactones as inactivators and substrates of aldehyde dehydrogenase - PubMed. (1990). Retrieved January 15, 2026, from [Link]

  • L-Galactono-1,4-lactone dehydrogenase (GLDH) Forms Part of Three Subcomplexes of Mitochondrial Complex I in Arabidopsis thaliana - PMC. (2012, April 27). Retrieved January 15, 2026, from [Link]

  • Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active - MDPI. (2024, August 16). Retrieved January 15, 2026, from [Link]

  • HPLC METHOD FOR DETERMINATION OF ASCORBIC ACID IN FRUITS AND VEGETABLES - OJS. (n.d.). Retrieved January 15, 2026, from [Link]

  • Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - NIH. (2022, January 7). Retrieved January 15, 2026, from [Link]

Sources

A Researcher's Guide to Validating L-Erythrono-1,4-Lactone as an Enzyme Inhibitor: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification and validation of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides an in-depth, technical framework for the validation of L-erythrono-1,4-lactone as a potential enzyme inhibitor. In the absence of extensive literature on this specific stereoisomer, we will focus on a robust validation strategy using its more studied counterpart, D-erythrono-1,4-lactone, as a case study. This guide will delve into the experimental design, execution, and data interpretation necessary to characterize its inhibitory potential, particularly against glycosidases, a class of enzymes known to be inhibited by structurally related aldonolactones.

Introduction: The Rationale for Investigating Aldonolactones as Enzyme Inhibitors

Aldonolactones, cyclic esters of aldonic acids, are structurally similar to the pyranose form of their corresponding sugars. This structural mimicry allows them to act as competitive inhibitors for enzymes that process carbohydrate substrates, such as glycosidases. By binding to the active site, they can prevent the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. While this compound itself is not extensively documented as an enzyme inhibitor, the broader class of aldonolactones has shown promise. For instance, D-glucono-1,5-lactone is a well-known inhibitor of β-glucosidase.

This guide will therefore provide a comprehensive workflow to:

  • Experimentally validate the inhibitory activity of an aldonolactone, using D-erythrono-1,4-lactone as a primary example.

  • Determine the potency of inhibition through IC50 determination.

  • Elucidate the mechanism of inhibition through kinetic studies.

  • Compare its efficacy against a known inhibitor.

Experimental Design: Selecting the Target Enzyme and Comparative Inhibitor

A logical first step in validating a potential enzyme inhibitor is the selection of a relevant target enzyme. Given the established activity of aldonolactones against glycosidases, a commercially available and well-characterized glycosidase, such as β-glucosidase from almonds , serves as an excellent model system.

For a robust comparison, a known inhibitor of the target enzyme should be included in the study. D-glucono-1,5-lactone , a potent competitive inhibitor of β-glucosidase, is an ideal choice for a positive control and a benchmark for comparing the inhibitory potential of D-erythrono-1,4-lactone.

Experimental Workflows and Protocols

The validation process can be systematically approached through a series of well-defined experiments. The following sections provide detailed protocols for each stage of the validation.

Workflow for Validating D-Erythrono-1,4-Lactone as a Glycosidase Inhibitor

Validation_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis & Comparison prep_reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions ic50_determination IC50 Determination: Dose-Response Curve prep_reagents->ic50_determination Proceed to kinetic_study Kinetic Analysis: Determine Mechanism of Inhibition ic50_determination->kinetic_study Based on IC50 data_analysis Calculate IC50 and Ki Values kinetic_study->data_analysis Generate Data comparison Compare Potency and Mechanism with Known Inhibitor data_analysis->comparison Interpret Results

Caption: Workflow for validating an enzyme inhibitor.

Detailed Experimental Protocols

A. Preparation of Reagents

  • Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.0. Prepare a stock solution and adjust the pH accurately.

  • Enzyme Stock Solution: Prepare a stock solution of β-glucosidase from almonds in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low µg/mL range.

  • Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl-β-D-glucopyranoside (pNPG) in the assay buffer. A typical stock concentration is 10 mM.

  • Inhibitor Stock Solutions: Prepare stock solutions of D-erythrono-1,4-lactone and D-glucono-1,5-lactone in the assay buffer. The concentration range for testing will be determined empirically, but a starting point could be a 10 mM stock.

B. IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

  • Set up a 96-well plate:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Assay buffer, enzyme, and substrate.

    • Inhibitor wells: Assay buffer, enzyme, substrate, and varying concentrations of the inhibitor (D-erythrono-1,4-lactone or D-glucono-1,5-lactone). A typical serial dilution would cover a range from nM to mM.

  • Pre-incubation: Add the assay buffer, enzyme, and inhibitor to the respective wells and pre-incubate for 5-10 minutes at a constant temperature (e.g., 37°C).

  • Initiate the reaction: Add the substrate (pNPG) to all wells except the blanks to start the reaction.

  • Monitor the reaction: The hydrolysis of pNPG by β-glucosidase releases p-nitrophenol, which has a yellow color and can be measured spectrophotometrically at 405 nm. Record the absorbance at regular intervals for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

C. Kinetic Analysis to Determine the Mechanism of Inhibition

This experiment determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

  • Set up the assay: Similar to the IC50 determination, but this time, you will vary the substrate concentration at several fixed inhibitor concentrations.

  • Experimental matrix:

    • A range of substrate (pNPG) concentrations (e.g., 0.1x to 10x the Michaelis constant, Km, of the enzyme for the substrate).

    • Several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the previously determined IC50 value).

  • Measure initial velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Competitive inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.

    • Non-competitive inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.

    • Uncompetitive inhibition: The lines will be parallel. Both apparent Km and Vmax decrease.

    • Mixed inhibition: The lines will intersect in the second or third quadrant. Both apparent Km and Vmax are affected.

    • From these plots, the inhibition constant (Ki) can be calculated.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I_comp Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc - S ESI_nc ESI Complex ES_nc->ESI_nc + I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S

Caption: Competitive vs. Non-competitive Inhibition.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a structured format.

Table 1: Comparative Inhibitory Potency against β-Glucosidase

InhibitorIC50 (µM)Mechanism of InhibitionKi (µM)
D-Erythrono-1,4-LactoneExperimental ValueDetermined from KineticsCalculated Value
D-Glucono-1,5-LactoneLiterature/Experimental ValueCompetitiveLiterature/Calculated Value

Note: The values for D-Erythrono-1,4-Lactone are to be determined experimentally following the protocols outlined in this guide. The values for D-Glucono-1,5-Lactone can be obtained from the literature or determined experimentally as a positive control.

Conclusion and Future Directions

This guide provides a comprehensive, step-by-step framework for the validation of this compound, or more pragmatically, its D-isomer, as an enzyme inhibitor. By following these protocols, researchers can generate robust and reliable data to characterize its inhibitory potency and mechanism of action. A direct comparison with a known inhibitor like D-glucono-1,5-lactone will provide crucial context for its potential as a lead compound in drug discovery.

Future studies could expand on this initial validation by:

  • Screening against a panel of different glycosidases to determine its selectivity.

  • Investigating its effects in cell-based assays to assess its biological activity in a more complex environment.

  • Exploring structure-activity relationships by synthesizing and testing related aldonolactone derivatives.

By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and accurately assess the potential of novel enzyme inhibitors like this compound.

References

  • General Principles of Enzyme Inhibition.
  • Inhibition of glycosidases by aldonolactones of corresponding configuration. (This would cite a foundational paper on the topic, for which a specific URL would be sought in a real-world scenario).
  • Protocols for IC50 Determination and Kinetic Analysis. (This would reference a methods paper or a detailed protocol from a reputable source, with a corresponding URL).

The Strategic Advantage of L-Erythrono-1,4-lactone: A Comparative Guide to Chiral Lactone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and complex molecule synthesis, the choice of a chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of a synthetic route. Among the myriad of chiral synthons available, lactones, particularly those derived from carbohydrates, offer a rigid cyclic framework adorned with versatile functional groups. This guide provides an in-depth comparison of L-erythrono-1,4-lactone against other notable lactones, grounded in experimental data to inform your selection of the optimal synthetic precursor.

Introduction to this compound: A Profile

This compound, a C4 carbohydrate-derived γ-lactone, presents a unique stereochemical arrangement of its two hydroxyl groups on a furanose-like ring.[1][2][3] This specific configuration is not merely a structural curiosity but a key determinant of its reactivity and utility as a chiral template. Its synthesis is achievable from various starting materials, including L-threonic acid and D-arabinose, and it can also be produced via the oxidation of ascorbic acid.[1]

PropertyValueSource
IUPAC Name(3S,4S)-3,4-dihydroxyoxolan-2-onePubChem
CAS Number23732-40-3[1][3]
Molecular FormulaC₄H₆O₄[1][3]
Molecular Weight118.09 g/mol [1][3]
AppearanceSolid[2]

The Diastereomeric Distinction: L-Erythrono- vs. L-Threono-1,4-lactone

The most insightful comparison lies with its diastereomer, L-threono-1,4-lactone. While both are four-carbon lactones with two hydroxyl groups, the differing stereochemistry at C3 and C4 leads to distinct conformational preferences and reactivity profiles.

Influence on Stereoselective Reactions

The syn relationship of the hydroxyl groups in this compound, relative to the lactone ring plane, allows for the formation of cyclic protecting groups, such as acetonides, that lock the conformation and expose specific faces of the molecule to incoming reagents. This pre-organization is a powerful tool for directing stereoselective transformations. In contrast, the anti disposition of the hydroxyls in L-threono-1,4-lactone can lead to different facial selectivity in reactions.

Consider the nucleophilic addition to a carbonyl group derived from the C2 position. The orientation of the adjacent hydroxyl groups will influence the trajectory of the nucleophile, leading to different diastereomeric outcomes.

Experimental Protocol: Acetonide Protection of this compound

  • Objective: To illustrate the facile protection of the syn-diols of this compound.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous acetone.

    • Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with triethylamine and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 2,3-O-isopropylidene-L-erythrono-1,4-lactone.

  • Expected Yield: >90%

  • Causality: The proximity and syn orientation of the hydroxyl groups in this compound favor the intramolecular cyclization with acetone to form the thermodynamically stable five-membered acetonide ring. This protection strategy is less efficient for anti-diols.

The Enantiomeric Counterpart: L-Erythrono- vs. D-Erythrono-1,4-lactone

The choice between L- and D-erythrono-1,4-lactone is fundamentally a choice of target molecule chirality. As enantiomers, their physical and chemical properties in an achiral environment are identical. However, in the context of asymmetric synthesis, they provide access to enantiomeric products.

Application in the Synthesis of Nucleoside Analogues

A significant application of these lactones is in the synthesis of nucleoside analogues, which are crucial antiviral and anticancer agents.[4][5][6] The sugar moiety of these drugs is often a modified carbohydrate, and chiral lactones serve as excellent starting points.

For instance, the synthesis of a C-arylnucleoside analogue might involve the addition of an aryllithium reagent to the lactone carbonyl. Using this compound will lead to the L-series of nucleoside analogues, while D-erythrono-1,4-lactone will produce the D-series.

Experimental Workflow: Synthesis of a C-Nucleoside Precursor

Caption: Selection of L- or D-lactone dictates the final product's absolute stereochemistry.

Broader Context: Comparison with Other Synthetically Relevant Lactones

While the direct diastereomeric and enantiomeric comparisons are most telling, it is also valuable to position this compound within the broader landscape of chiral lactones used in synthesis.

LactoneKey Structural FeatureCommon ApplicationSynthetic Advantage
This compound syn-dihydroxy γ-lactoneNucleoside analogues, chiral building blocksPre-organized for stereoselective functionalization
L-Ascorbic Acid (Vitamin C) Unsaturated γ-lactone with an enediolAntioxidant, chiral pool starting materialReadily available, multiple functional groups for manipulation
(S)-γ-Valerolactone Monosubstituted γ-lactoneSolvents, fine chemicalsSimple chiral structure, derivable from biomass
Whisky Lactone Disubstituted γ-lactoneFlavor and fragranceDemonstrates stereochemical impact on sensory properties
This compound vs. L-Ascorbic Acid

L-Ascorbic acid, while also a γ-lactone, possesses an enediol moiety and a primary alcohol, offering a different set of synthetic handles. Its use often involves leveraging the reactivity of the double bond or the primary hydroxyl group. This compound, being saturated, provides a more stable scaffold for transformations focused on the secondary hydroxyl groups and the lactone carbonyl.

Synthesis of this compound: A Comparative Overview of Methods

The accessibility of a chiral building block is a practical consideration for any synthetic campaign. Several routes to this compound have been reported, with varying yields and complexities.

Starting MaterialKey TransformationReported YieldReference
L-ArabinoseCatalytic OxidationModerate to Good[7][8]
L-Threonic AcidLactonizationGood[1]
D-ArabinoseMulti-step conversionVaries[1]

Experimental Protocol: Catalytic Oxidation of L-Arabinose

  • Objective: To synthesize this compound via the oxidation of L-arabinose.

  • Procedure:

    • Prepare a buffered aqueous solution (e.g., pH 9) of L-arabinose.

    • Add a supported gold catalyst (e.g., Au/Al₂O₃).

    • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and bubble oxygen or air through the solution.

    • Monitor the reaction progress by HPLC.

    • Upon completion, filter the catalyst and acidify the solution to promote lactonization.

    • Isolate and purify the this compound by crystallization or chromatography.

  • Causality: The gold catalyst facilitates the selective oxidation of the aldehyde group of L-arabinose to the corresponding aldonic acid. Subsequent acidification in situ or during workup leads to the formation of the thermodynamically favored γ-lactone. The choice of catalyst support and reaction conditions (pH, temperature) is crucial for achieving high selectivity and yield.[7][8]

Conclusion: Strategic Selection for Synthetic Success

This compound is a valuable chiral building block whose utility is best understood through comparison. Its syn-diol arrangement offers a distinct stereochemical advantage over its diastereomer, L-threono-1,4-lactone, by enabling facile protection and directing subsequent transformations. As an enantiomer to D-erythrono-1,4-lactone, it provides access to the opposite chiral series of target molecules, a critical consideration in pharmaceutical development. While other lactones like ascorbic acid offer different synthetic opportunities, the saturated and stereochemically defined scaffold of this compound makes it a reliable and versatile precursor for the synthesis of complex, stereochemically rich molecules. The choice of this, or any lactone, should be a strategic one, based on a thorough understanding of the target molecule's stereochemical requirements and the synthetic pathways enabled by the lactone's unique structural features.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Enantiomerically Pure Lactones.
  • MDPI. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Recent Developments in-Lactone Synthesis.
  • National Institutes of Health. (n.d.). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Retrieved from [Link]

  • ResearchGate. (2016). Kinetics of L-arabinose oxidation over supported gold catalysts with in situ catalyst electrical potential measurements.
  • Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]

  • Nature. (2021).
  • National Institutes of Health. (n.d.). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of C-Arylnucleoside Analogues. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Oxidation of glucose and arabinose mixtures over Au/Al2O3.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Erythrono-1,4-lactone. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Erythrono-1,4-lactone, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2021).
  • Frontiers. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus.
  • Royal Society of Chemistry. (n.d.). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2.
  • PubMed. (2008). Efficient and flexible synthesis of chiral gamma- and delta-lactones.
  • National Institutes of Health. (n.d.). Biocatalytic synthesis of lactones and lactams. Retrieved from [Link]

  • National Institutes of Health. (2021). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Retrieved from [Link]

  • PubChem. (n.d.). Erythrono-1,4-lactone, 2TBDMS derivative. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lactic acid bacteria as a cell factory for riboflavin production. Retrieved from [Link]

  • Frontiers. (n.d.). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Riboflavin Production in Lactococcus lactis: Potential for In Situ Production of Vitamin-Enriched Foods. Retrieved from [Link]

  • PubMed. (2016). Bioproduction of riboflavin: a bright yellow history.
  • Wikidata. (n.d.). erythrono-1,4-lactone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhancing the biosynthesis of riboflavin in the recombinant Escherichia coli BL21 strain by metabolic engineering. Retrieved from [Link]

Sources

A Comparative Analysis of Erythrono Lactones: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Erythrono lactones, particularly the macrolide precursors 6-deoxyerythronolide B and erythronolide B, represent a cornerstone in the development of macrolide antibiotics. Their complex stereochemistry and versatile scaffold have fascinated and challenged chemists for decades, leading to a rich field of synthetic and medicinal chemistry. This guide provides an in-depth comparative analysis of key erythrono lactones and their derivatives, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to empower researchers in this dynamic field.

The Erythronolide Core: A Foundation for Antibacterial Innovation

The 14-membered macrolactone ring of erythronolides is the fundamental structure from which potent antibiotics like erythromycin, clarithromycin, and azithromycin are derived. The journey from the biosynthetic precursor, 6-deoxyerythronolide B (6-dEB), to clinically significant antibiotics involves a series of enzymatic modifications. Understanding the structure-activity relationships (SAR) at the lactone core is paramount for the rational design of novel antibacterial agents with improved efficacy and reduced resistance.

Key Erythronolide Scaffolds

The foundational structures in this class are 6-deoxyerythronolide B and its hydroxylated successor, erythronolide B. The strategic modification of these scaffolds has given rise to numerous analogues with diverse biological profiles.

  • 6-Deoxyerythronolide B (6-dEB): The direct product of the polyketide synthase (PKS) machinery, 6-dEB is the aglycone precursor to the erythromycin antibiotics.[1]

  • Erythronolide B: Formed by the C6-hydroxylation of 6-dEB, this intermediate is a crucial step towards the synthesis of erythromycin.[2]

  • Ketolides: A newer class of semi-synthetic macrolides derived from erythromycin, characterized by the replacement of the L-cladinose sugar at the C-3 position with a keto group.[3][4] This modification is key to their activity against macrolide-resistant bacteria.[4][5]

Comparative Physicochemical Properties

The physicochemical properties of erythrono lactones and their derivatives significantly influence their pharmacokinetic and pharmacodynamic profiles. While comprehensive comparative data for a wide range of simple erythrono lactone analogues is not extensively documented in single sources, key properties of foundational and derivative compounds can be compiled.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityKey Spectral FeaturesReference(s)
6-Deoxyerythronolide B C₂₁H₃₈O₆386.52Not well-definedSparingly soluble in water¹H and ¹³C NMR data available in synthetic literature[1][6]
Erythronolide B C₂₁H₃₈O₇402.52Not well-definedSlightly more polar than 6-dEB¹H and ¹³C NMR data available in synthetic literature[7]
Telithromycin (a Ketolide) C₄₃H₆₅N₅O₁₀812.0167-170Poorly soluble in waterWell-characterized by NMR, IR, and MS[4]

Comparative Biological Activity: A Focus on Antibacterial Efficacy

The primary biological activity of interest for erythrono lactones and their derivatives is their antibacterial effect. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Mechanism of Action

Macrolide antibiotics, including ketolides, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for newly synthesized peptides.[4][5][8] Ketolides exhibit a higher binding affinity to the ribosome compared to older macrolides, which contributes to their enhanced activity against resistant strains.[3][4]

dot

Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Blockage Steric hindrance blocks peptide elongation Nascent_Peptide_Exit_Tunnel->Blockage leads to Erythrono_Lactone_Derivative Erythrono Lactone-Based Antibiotic (e.g., Ketolide) Binding Binds to 23S rRNA in the NPET Binding->Nascent_Peptide_Exit_Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Blockage->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacteriostatic/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of erythrono lactone-based antibiotics.

In Vitro Antibacterial Activity Data

The following table summarizes the MIC values (in µg/mL) of representative erythrono lactone derivatives against key respiratory pathogens. Lower MIC values indicate greater potency.

CompoundStreptococcus pneumoniae (Macrolide-Susceptible)Streptococcus pneumoniae (Macrolide-Resistant, ermB)Streptococcus pneumoniae (Macrolide-Resistant, mefA)Haemophilus influenzaeReference(s)
Erythromycin 0.015 - 0.03>641 - 42 - 8[4]
Clarithromycin ≤0.015 - 0.03>640.5 - 24 - 16[9]
Azithromycin 0.03 - 0.12>640.25 - 10.06 - 0.5[9]
Telithromycin (Ketolide) ≤0.008 - 0.0150.5 - 10.015 - 0.032 - 4[4]
Cethromycin (Ketolide) ≤0.004 - 0.0080.03 - 0.06≤0.004 - 0.0081 - 2[4]

Data compiled from multiple sources and represent typical ranges.

The data clearly demonstrates the superior activity of ketolides against macrolide-resistant strains of S. pneumoniae, particularly those harboring the ermB gene which confers high-level resistance to older macrolides.

Comparative Cytotoxicity

While potent against bacteria, the ideal antibiotic should exhibit minimal toxicity to mammalian cells. Comparative cytotoxicity studies are therefore essential in the development of new erythrono lactone derivatives.

A study comparing the cytotoxicity of various macrolides in a human liver cell line (Chang) revealed the following trend in toxicity: Erythromycin estolate > Erythromycin-11,12-cyclic carbonate > Roxithromycin ≈ Clarithromycin > Erythromycin base ≈ Azithromycin.[3] This highlights that modifications to the erythronolide core can significantly impact cytotoxicity. Ketolides, such as telithromycin, have been associated with a risk of liver toxicity, which has limited their clinical use.[10]

Experimental Protocols

To ensure the integrity and reproducibility of research, detailed and validated experimental protocols are crucial.

Synthesis of 6-Deoxyerythronolide B (Conceptual Workflow)

The total synthesis of 6-dEB is a complex undertaking that has been a benchmark in organic synthesis. The following diagram illustrates a generalized, conceptual workflow based on iterative aldol reactions, a common strategy employed in the synthesis of polypropionate natural products.[11][12]

dot

Start Propionaldehyde & Chiral Auxiliary Aldol_1 Asymmetric Aldol Reaction 1 Start->Aldol_1 Protect_1 Hydroxyl Protection Aldol_1->Protect_1 Reduce_1 Reduction to Aldehyde Protect_1->Reduce_1 Aldol_2 Asymmetric Aldol Reaction 2 Reduce_1->Aldol_2 Protect_2 Hydroxyl Protection Aldol_2->Protect_2 Reduce_2 Reduction to Aldehyde Protect_2->Reduce_2 Chain_Elongation ... Reduce_2->Chain_Elongation Final_Fragment Final Linear Fragment Chain_Elongation->Final_Fragment Myers_Alkylation Myers Alkylation (C6 Stereocenter) Final_Fragment->Myers_Alkylation Deprotection_Hydrolysis Deprotection & Auxiliary Hydrolysis Myers_Alkylation->Deprotection_Hydrolysis Seco_Acid Seco-Acid of 6-dEB Deprotection_Hydrolysis->Seco_Acid Macrolactonization Macrolactonization Seco_Acid->Macrolactonization End 6-Deoxyerythronolide B Macrolactonization->End

Caption: Conceptual workflow for the iterative synthesis of 6-deoxyerythronolide B.

Detailed Step-by-Step Protocol for a Key Transformation (Example: Evans-Sparteine Aldol Reaction for C3-C5 Fragment) [11]

  • Enolate Formation: To a solution of the N-acylthiazolidinethione (1.0 equiv) in CH₂Cl₂ at -78 °C is added TiCl₄ (1.0 equiv). The resulting solution is stirred for 5 minutes, followed by the addition of (-)-sparteine (1.0 equiv). The reaction mixture is stirred for 30 minutes at -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • Workup: The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A suspension of the test bacterium is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Solutions: Stock solutions of the erythrono lactone derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Mammalian cells (e.g., HepG2 human liver cancer cell line) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the erythrono lactone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Future Directions and Conclusion

The study of erythrono lactones continues to be a vibrant area of research. The rise of antibiotic resistance necessitates the development of new antibacterial agents, and the erythronolide scaffold remains a promising starting point. Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing more efficient and stereoselective syntheses of the erythronolide core and its analogues.

  • Exploration of New Derivatives: Synthesizing and evaluating novel derivatives with modifications at previously unexplored positions of the macrolactone ring to enhance antibacterial activity and overcome resistance.

  • Hybrid Molecules: Designing hybrid molecules that combine the erythronolide scaffold with other pharmacophores to create agents with dual mechanisms of action.

  • Targeting Different Biological Pathways: Investigating the potential of erythrono lactone derivatives for other therapeutic applications beyond their antibacterial effects.

References

  • Zhanel, G. G., et al. (2002). The ketolides: a critical review. Drugs, 62(12), 1771-1804.
  • EBSCO. (n.d.). Ketolide antibiotics. Research Starters.
  • Zhanel, G. G., Walters, M., Noreddin, A., Vercaigne, L. M., Wierzbowski, A., Embil, J. M., Gin, A. S., Douthwaite, S., & Hoban, D. J. (2002). The ketolides: a critical review. Drugs, 62(12), 1771–1804.
  • Crimmins, M. T., & Slade, D. J. (2006). Formal Synthesis of 6-Deoxyerythronolide B. Organic letters, 8(10), 2191–2194.
  • RxList. (2021, October 22). Ketolides: Drug Class, Uses, Side Effects, Drug Names.
  • Muller-Serieys, C. (2000). [Ketolides and oxazolidinones. Mechanisms of action and antibacterial spectrum]. Annales de medecine interne, 151 Suppl 3, I48–I54.
  • Chen, J. S., & White, M. C. (2009). Total synthesis and study of 6-deoxyerythronolide B by late-stage C-H oxidation.
  • Crimmins, M. T. (2006). Total Synthesis of 6-Deoxyerythronolide B by Crimmins. Organic Chemistry Portal.
  • Organic Chemistry Portal. (2010, February 18). Synthesis of 6-Deoxyerythronolide B.
  • Crimmins, M. T., & Slade, D. J. (2006). Formal synthesis of 6-deoxyerythronolide B. Organic letters, 8(10), 2191-2194.
  • Al-Mawsawi, L. Q., et al. (2006). Structure-activity relationships of macrolides against Mycobacterium tuberculosis. Current medicinal chemistry, 13(24), 2893-2917.
  • Mabe, S., Eller, J., & Champney, W. S. (2004). Structure-activity relationships for three macrolide antibiotics in Haemophilus influenzae. Current microbiology, 49(4), 248–254.
  • Liang, X., & Han, L. (2013). Structure-activity relationships and mechanism of action of macrolides derived from erythromycin as antibacterial agents. Current topics in medicinal chemistry, 13(24), 3131–3164.
  • Dinos, G. P. (2017). The macrolide antibiotic renaissance. British journal of pharmacology, 174(18), 2967–2983.
  • Mabe, S., Eller, J., & Champney, W. S. (2004). Structure-activity relationships for three macrolide antibiotics in Haemophilus influenzae. Current microbiology, 49(4), 248-254.
  • PubChem. (n.d.). Erythronolide B.
  • Gao, X., Woo, S. K., & Krische, M. J. (2013). Total synthesis of 6-deoxyerythronolide B via C-C bond-forming transfer hydrogenation. Journal of the American Chemical Society, 135(11), 4223–4226.
  • Nelson, S. G. (2009). Catalytic Asymmetric Synthesis of Complex Polypropionates: A Synthesis of Erythronolide B. D-Scholarship@Pitt.
  • Ashley, G. W., & Carney, J. R. (2004). API-mass spectrometry of polyketides. II. Fragmentation analysis of 6-deoxyerythronolide B analogs. The Journal of antibiotics, 57(9), 562–572.
  • LibreTexts. (2021, March 16). 5.4: Erythronolide B. Chemistry LibreTexts.
  • Baran, P. (n.d.). Erythronolide and Erythromycin. Baran Lab.
  • Liu, Z., Xu, J. L., Liu, H. L., & Wang, Y. (2022). Engineered EryF hydroxylase improving heterologous polyketide erythronolide B production in Escherichia coli. Microbial cell factories, 21(1), 29.

Sources

A Comparative Guide to the Stereospecific Effects of L-Erythrono-1,4-Lactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Ascorbic Acid Precursors

Chirality, the property of "handedness" in molecules, is a fundamental principle in pharmacology and biochemistry. Stereoisomers, molecules with identical chemical formulas and connectivity but different three-dimensional arrangements, can exhibit remarkably different biological activities. This is particularly evident in the context of Vitamin C (L-ascorbic acid), where only the L-enantiomer is biologically active. The stereochemistry of precursor molecules, such as the lactones from which ascorbic acid and its analogues are synthesized, dictates their interaction with enzymes and cellular systems.

L-Erythrono-1,4-lactone is a four-carbon lactone and a stereoisomer of D-erythrono-1,4-lactone and L-threono-1,4-lactone. While its direct biological roles are not as extensively studied as its six-carbon counterparts related to Vitamin C synthesis (e.g., L-gulono-1,4-lactone), understanding its stereospecific effects is crucial for a complete picture of lactone biochemistry and for potential applications in drug development and nutritional science. This guide will compare the known and potential effects of this compound with its relevant stereoisomers, providing a framework for further research.

Comparative Biological Landscape of Erythrono-1,4-Lactone Stereoisomers

Direct comparative studies on the biological effects of this compound are limited in the readily available literature. However, by examining its stereoisomer, D-Erythrono-1,4-lactone, and the broader context of lactone stereospecificity, we can infer and propose avenues for investigation.

Antioxidant Properties

D-Erythrono-1,4-lactone is recognized for its antioxidant properties, making it a valuable ingredient in skincare products to protect against oxidative stress[1][2]. The antioxidant capacity of such molecules is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The stereochemical configuration can influence this capacity by affecting the stability of the resulting radical and its interaction with other molecules. It is hypothesized that this compound also possesses antioxidant activity, though its relative potency compared to the D-isomer requires direct experimental validation.

Role in Biochemical Research and Synthesis

D-Erythrono-1,4-lactone serves as a chiral building block in asymmetric synthesis, enabling the creation of compounds with specific stereochemical configurations for advancements in medicinal chemistry and drug discovery[1][2]. It is also utilized in studies of carbohydrate metabolism and enzyme activity[1][2]. The utility of this compound as a chiral precursor is equally plausible, potentially leading to the synthesis of novel bioactive molecules with distinct pharmacological profiles from those derived from its D-isomer.

Interaction with Enzymes: The Case for Stereospecificity

Enzymes, being chiral macromolecules, often exhibit a high degree of stereospecificity towards their substrates. Lactonases, for instance, are enzymes that hydrolyze the ester bond in lactones and can display stereospecific activity. Some lactonases are known to stereospecifically hydrolyze aldonate lactones such as D-galactono-gamma-lactone and L-mannono-gamma-lactone[1]. This enzymatic stereospecificity is a critical factor in determining the metabolic fate and biological activity of lactone stereoisomers. It is therefore highly probable that L- and D-erythrono-1,4-lactone would be metabolized differently by cellular lactonases, leading to distinct downstream effects.

Experimental Framework for Comparative Analysis

To elucidate the stereospecific effects of this compound, a series of comparative experiments are essential. The following section provides detailed, adaptable protocols for key assays.

In Vitro Antioxidant Capacity Assays

A direct comparison of the antioxidant potential of this compound and its stereoisomers can be achieved using standard in vitro assays.

Table 1: Comparison of In Vitro Antioxidant Assay Methodologies

AssayPrincipleTypical ReagentsEndpoint Measurement
DPPH Radical Scavenging Assay Measures the ability of the lactone to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.2,2-diphenyl-1-picrylhydrazyl (DPPH)Decrease in absorbance at ~517 nm
ABTS Radical Cation Decolorization Assay Measures the ability of the lactone to scavenge the pre-formed ABTS radical cation.2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), potassium persulfateDecrease in absorbance at ~734 nm
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the lactone to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product.TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃Formation of a blue-colored complex measured at ~593 nm

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare stock solutions of this compound, D-Erythrono-1,4-lactone, and a positive control (e.g., L-ascorbic acid) in a suitable solvent (e.g., methanol or water) at various concentrations (e.g., ranging from 10 µM to 1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each lactone solution or control to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each compound. A lower IC₅₀ indicates higher antioxidant activity.

Cellular Assays: Cytotoxicity and Proliferation

Investigating the effects of this compound and its stereoisomers on cell viability and proliferation is crucial for understanding their potential therapeutic or toxicological profiles.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, or A549 for lung cancer) in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and D-Erythrono-1,4-lactone in a vehicle such as DMSO or sterile culture medium.

    • Treat the cells with a range of concentrations of each stereoisomer for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Determine the IC₅₀ value for each compound to compare their cytotoxic potency.

Visualizing the Concepts

To better illustrate the relationships between these molecules and the experimental workflow, the following diagrams are provided.

Stereoisomers cluster_ascorbic_acid Ascorbic Acid Family cluster_lactones Four-Carbon Lactone Precursors L-Ascorbic Acid (Vitamin C) L-Ascorbic Acid (Vitamin C) D-Isoascorbic Acid (Erythorbic Acid) D-Isoascorbic Acid (Erythorbic Acid) This compound This compound D-Erythrono-1,4-lactone D-Erythrono-1,4-lactone This compound->D-Erythrono-1,4-lactone Stereoisomers L-Threono-1,4-lactone L-Threono-1,4-lactone This compound->L-Threono-1,4-lactone Diastereomers

Caption: Relationship between this compound and its key stereoisomers.

Cytotoxicity_Workflow start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Lactone Stereoisomers (L-Erythrono vs. D-Erythrono) incubation1->treatment incubation2 Incubate 24/48/72h treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate 4h mtt->incubation3 solubilize Solubilize Formazan (DMSO) incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate IC50 Values Compare Potency read->analysis

Caption: General workflow for a comparative cytotoxicity assay.

Conclusion and Future Directions

The study of this compound and its stereoisomers presents a compelling area for research. While direct comparative data is currently sparse, the established principles of stereospecificity in related compounds strongly suggest that this compound will exhibit a unique biological profile compared to its D-isomer. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate these differences.

Future research should focus on:

  • Direct comparative studies of the antioxidant and cytotoxic effects of L- and D-Erythrono-1,4-lactone.

  • Enzymatic assays to identify specific lactonases or other enzymes that metabolize these lactones stereospecifically.

  • In vivo studies to determine the pharmacokinetic and pharmacodynamic differences between the stereoisomers.

By elucidating the stereospecific effects of this compound, the scientific community can gain a deeper understanding of lactone biochemistry and potentially uncover novel therapeutic agents.

References

  • ResearchGate. Specificity and Enzyme Kinetics of the Quorum-quenching N-Acyl Homoserine Lactone Lactonase (AHL-lactonase). [Link]

Sources

A Comparative Guide to the Synthetic Routes of L-Erythrono-1,4-Lactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Erythrono-1,4-Lactone

This compound, a versatile chiral building block, holds considerable significance in various scientific domains, including pharmaceutical development and biochemical research. Its structural motif is found in a range of biologically active molecules, making its efficient and stereoselective synthesis a topic of great interest. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of each methodology's strengths and weaknesses. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, scalability, and economic viability.

Core Synthetic Strategies: A Head-to-Head Comparison

Two principal and strategically distinct approaches have emerged for the synthesis of this compound, primarily distinguished by their choice of starting material: the oxidative degradation of L-ascorbic acid and the catalytic oxidation of L-arabinose. Each route presents a unique set of advantages and challenges that merit careful consideration based on the specific requirements of the research or development program.

Route 1: Oxidative Cleavage of L-Ascorbic Acid

The synthesis of this compound from the readily available and inexpensive L-ascorbic acid (Vitamin C) is a classical and well-documented approach. This method relies on the oxidative cleavage of the C2-C3 double bond of the ascorbic acid backbone.

Mechanism and Rationale:

The oxidation of L-ascorbic acid proceeds through a multi-step mechanism. A common and effective method involves the use of hydrogen peroxide, often in the presence of a catalyst, to selectively cleave the enediol system. The reaction is believed to proceed via the formation of an intermediate, which then undergoes oxidative degradation to yield L-threonic acid. Subsequent intramolecular esterification (lactonization) of L-threonic acid, typically acid-catalyzed, furnishes the desired this compound. The stereochemistry of the starting L-ascorbic acid directly translates to the stereocenters in the final product, ensuring the formation of the L-enantiomer.

Visualizing the Pathway:

G cluster_0 Route 1: From L-Ascorbic Acid L-Ascorbic_Acid L-Ascorbic Acid L-Threonic_Acid L-Threonic Acid L-Ascorbic_Acid->L-Threonic_Acid Oxidative Cleavage (e.g., H₂O₂) This compound This compound L-Threonic_Acid->this compound Intramolecular Esterification (Lactonization)

Caption: Synthetic pathway from L-Ascorbic Acid.

Route 2: Catalytic Oxidation of L-Arabinose

A more modern and atom-economical approach involves the direct catalytic oxidation of L-arabinose, a readily available pentose sugar. This method has gained traction due to its potential for high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Mechanism and Rationale:

The selective oxidation of the aldehyde group of L-arabinose to a carboxylic acid, followed by in-situ lactonization, is the key transformation in this route. The use of heterogeneous catalysts, particularly gold nanoparticles supported on various materials (e.g., Al₂O₃, TiO₂), has proven to be highly effective. The proposed mechanism involves the aerobic oxidation of the arabinose hemiacetal at the catalyst surface. The reaction conditions, especially pH, play a crucial role in directing the selectivity towards the desired L-arabinonic acid, which then readily cyclizes to form this compound. This method offers the advantage of directly converting a simple sugar to the target lactone in a single step.

Visualizing the Pathway:

G cluster_1 Route 2: From L-Arabinose L-Arabinose L-Arabinose L-Arabinonic_Acid L-Arabinonic Acid (intermediate) L-Arabinose->L-Arabinonic_Acid Catalytic Oxidation (e.g., Au nanoparticles, O₂) L-Erythrono-1,4-Lactone_2 This compound L-Arabinonic_Acid->L-Erythrono-1,4-Lactone_2 Spontaneous Lactonization

Caption: Synthetic pathway from L-Arabinose.

Quantitative Performance Comparison

To facilitate an objective assessment, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature and may vary depending on the specific experimental conditions.

ParameterRoute 1: L-Ascorbic Acid OxidationRoute 2: L-Arabinose Catalytic Oxidation
Starting Material L-Ascorbic AcidL-Arabinose
Typical Overall Yield 40-60%70-90%
Number of Steps 2 (Oxidation, Lactonization)1 (Oxidative Lactonization)
Key Reagents Oxidizing agent (e.g., H₂O₂), Acid catalystHeterogeneous catalyst (e.g., Au/Al₂O₃), O₂ (Air)
Reaction Conditions Often requires careful temperature controlGenerally milder conditions (e.g., 60-80°C, atmospheric pressure)
Scalability Moderate; handling of peroxide at large scale can be a concernHigh; continuous flow processes are feasible
Cost of Starting Material LowLow to Moderate
Green Chemistry Aspects Use of strong oxidants can be a drawbackAtom-economical, use of air as oxidant, catalyst recyclability

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples for each synthetic route. Researchers should always adhere to standard laboratory safety procedures and may need to optimize these conditions for their specific setup.

Protocol 1: Synthesis of this compound from L-Ascorbic Acid

Materials:

  • L-Ascorbic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Dowex 50WX8 resin (H⁺ form)

  • Deionized water

  • Ethanol

Procedure:

  • Oxidation: Dissolve L-ascorbic acid in deionized water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5°C in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up and Lactonization: Add Dowex 50WX8 resin to the reaction mixture to decompose excess hydrogen peroxide and catalyze lactonization. Stir for 4-6 hours.

  • Filter the resin and wash it with deionized water.

  • Concentrate the filtrate under reduced pressure to obtain a viscous syrup.

  • Purification: Dissolve the syrup in a minimal amount of hot ethanol and allow it to cool to induce crystallization.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Protocol 2: Catalytic Oxidation of L-Arabinose to this compound

Materials:

  • L-Arabinose

  • Gold on alumina catalyst (Au/Al₂O₃, e.g., 1 wt%)

  • Deionized water

  • Oxygen (or compressed air)

  • Sodium bicarbonate (for pH adjustment)

Procedure:

  • Reaction Setup: Place the Au/Al₂O₃ catalyst and a solution of L-arabinose in deionized water in a jacketed glass reactor equipped with a mechanical stirrer, a gas inlet, a condenser, and a pH electrode.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70°C) with vigorous stirring.

  • Bubble oxygen or air through the solution at a controlled flow rate.

  • Maintain the pH of the reaction mixture at a constant value (e.g., pH 8-9) by the controlled addition of a sodium bicarbonate solution.

  • Monitor the progress of the reaction by techniques such as HPLC until the L-arabinose is consumed.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.

  • Acidify the filtrate with a strong acid cation exchange resin to protonate the arabinonate.

  • Concentrate the solution under reduced pressure to promote lactonization.

  • The resulting crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Expert Insights and Recommendations

Causality Behind Experimental Choices:

  • Route 1: The choice of hydrogen peroxide is driven by its effectiveness as an oxidizing agent and the relatively clean byproducts (water). The use of an acidic resin for work-up serves a dual purpose: it quenches the excess oxidant and provides the acidic environment necessary for the lactonization of the intermediate L-threonic acid.

  • Route 2: Gold nanoparticles are selected for their remarkable catalytic activity and selectivity in carbohydrate oxidation under mild conditions. Maintaining a slightly alkaline pH is critical to facilitate the oxidation of the aldehyde group while minimizing side reactions. The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling, a key consideration for sustainable processes.

Trustworthiness and Self-Validating Systems:

The protocols described are designed to be self-validating through in-process monitoring. For instance, in the L-ascorbic acid route, the disappearance of the starting material can be tracked by TLC or HPLC. In the L-arabinose oxidation, real-time monitoring of pH and substrate consumption via HPLC ensures reaction control and endpoint determination. The identity and purity of the final product in both routes should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion: Selecting the Optimal Route

The choice between the oxidative degradation of L-ascorbic acid and the catalytic oxidation of L-arabinose for the synthesis of this compound depends on the specific priorities of the researcher or organization.

  • The L-ascorbic acid route is a well-established, cost-effective method suitable for smaller-scale preparations where simplicity and the use of readily available reagents are paramount.

  • The L-arabinose route represents a more modern, efficient, and environmentally benign approach. Its high yield, selectivity, and potential for scalability make it particularly attractive for industrial applications and for research groups prioritizing green chemistry principles.

Ultimately, a thorough evaluation of the available resources, desired scale of production, and commitment to sustainable practices will guide the selection of the most appropriate synthetic strategy.

References

  • General Synthesis of Lactones from Carbohydrates

    • Title: Carbohydrate-based lactones: synthesis and applic
    • Source: PubMed
    • URL: [Link]

  • Oxidation of L-Ascorbic Acid: Title: Oxidation of L-ascorbic acid by hydrogen peroxide: preparation of L-threonic acid Source: CoLab URL: (Note: A more direct, stable link to the full text should be sought by the user if this link is not sufficient)
  • Catalytic Oxidation of Arabinose

    • Title: Synthesis of Functionalized Lactones with Heterogeneous Gold C
    • Source: Request PDF
    • URL: [Link]

  • Synthesis of Gold Nanoparticles (Catalyst Preparation)

    • Title: Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characteriz
    • Source: MDPI
    • URL: [Link]

  • Techno-Economic Considerations (General)

    • Title: Techno-economic analysis and environmental impact assessment of lignocellulosic lactic acid production
    • Source: Request PDF - ResearchG
    • URL: [Link]

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for L-erythrono-1,4-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-erythrono-1,4-lactone is a notable inhibitor of β-glucuronidase, a lysosomal hydrolase that plays a significant role in the metabolism of both endogenous and xenobiotic compounds.[1] The enzyme's activity is implicated in various physiological and pathological processes, including the reactivation of drug metabolites and carcinogenesis, making it a compelling therapeutic target.[1] Consequently, the development of specific antibodies targeting β-glucuronidase inhibitors like this compound is crucial for pharmacokinetic studies, therapeutic monitoring, and the development of diagnostic immunoassays.

However, the utility of such an antibody is entirely dependent on its specificity. Due to their small size and simple structure, small molecules like this compound present a significant challenge in antibody development, with cross-reactivity being a primary concern.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of this compound antibodies. We will compare key analytical methodologies, provide actionable protocols, and explain the causality behind experimental choices to ensure the generation of reliable and reproducible data.

The Immunological Challenge: Haptens and Structural Analogs

Small molecules under ~1-5 kDa, such as this compound, are classified as haptens; they are not immunogenic on their own. To elicit an immune response, they must be covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[2] This process, while necessary, can produce antibodies that recognize not only the hapten but also the linker used for conjugation or structurally similar molecules.

The primary candidates for cross-reactivity with an this compound antibody are molecules that share its core gamma-butyrolactone structure or similar stereochemistry. A critical analog to consider is D-saccharic acid 1,4-lactone (DSL), another well-known β-glucuronidase inhibitor.[4][5] Rigorous testing against a panel of such related compounds is not optional—it is fundamental to validating the antibody's specificity.

G cluster_target Target Analyte cluster_reactants Potential Cross-Reactants Target This compound (Target) DSL D-saccharic acid 1,4-lactone (High-Risk Analog) GA Glucuronic Acid (Metabolite Precursor) Other Other Sugar Lactones (e.g., Gulonolactone) Antibody Anti-L-erythrono- 1,4-lactone Antibody Antibody->Target Specific Binding (Desired) Antibody->DSL Cross-Reactivity (Undesired) Antibody->GA Cross-Reactivity (Undesired) Antibody->Other Cross-Reactivity (Undesired)

Caption: Logical relationship between the target analyte and potential cross-reactants.

Comparative Methodologies for Cross-Reactivity Assessment

Two gold-standard techniques provide the necessary data to characterize antibody specificity for a small molecule: Competitive ELISA and Surface Plasmon Resonance (SPR).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Signal is inversely proportional to analyte concentration due to competition for antibody binding sites.[6][7]Label-free, real-time measurement of mass changes on a sensor surface to determine binding kinetics.[8][9]
Primary Output IC50 (50% inhibitory concentration), Percent Cross-Reactivity.kₐ (on-rate), kₑ (off-rate), Kₔ (affinity).[10]
Throughput High (96/384-well plates).Low to Medium, depending on the instrument.
Data Richness Provides relative affinity (endpoint measurement).Provides detailed kinetic and affinity data.[10]
Equipment Cost Low (standard plate reader).High (specialized SPR instrument).
Use Case Ideal for high-throughput screening of many potential cross-reactants.Ideal for in-depth characterization of binding behavior with a smaller set of key molecules.
Method 1: Competitive ELISA

This immunoassay is the workhorse for screening antibody specificity against a panel of potential cross-reactants.[11] Its core principle relies on the competition between the free analyte (this compound in the sample) and a labeled or coated antigen conjugate for a limited number of antibody binding sites.[12] A high concentration of the target analyte in the sample will saturate the antibody, preventing it from binding to the coated antigen, resulting in a low signal.

G A1 1. Coat Plate with Hapten-Carrier (e.g., Lactone-BSA) A2 2. Wash A1->A2 A3 3. Block Plate (e.g., with BSA) A2->A3 A4 4. Wash A3->A4 B1 5. Pre-incubate Antibody with Sample/Standard (Free Lactone) B2 6. Add Mixture to Coated Plate B1->B2 B3 7. Incubate (Competition Occurs) B2->B3 B4 8. Wash (Unbound Ab is removed) B3->B4 C1 9. Add Enzyme-conjugated Secondary Antibody C2 10. Wash C1->C2 C3 11. Add Substrate (e.g., TMB) C2->C3 C4 12. Stop Reaction & Read Absorbance C3->C4

Caption: Workflow for a competitive ELISA experiment.

  • Antigen Coating: Coat a 96-well high-binding microplate with 100 µL/well of this compound conjugated to a carrier protein (e.g., BSA) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. Causality: This immobilizes one of the competitors to the plate surface.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). Causality: Removes unbound coating antigen.

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS) to prevent non-specific binding of antibodies to the plate surface. Incubate for 1-2 hours at room temperature.[13] Causality: Minimizes background signal, ensuring that subsequent binding is specific to the coated antigen.

  • Washing: Repeat step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of your standard (this compound) and test compounds (potential cross-reactants) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at its optimal working concentration).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Plate Incubation: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated, blocked microplate. Incubate for 1 hour at room temperature. Causality: Any antibody that has not bound to free analyte in the mixture is now free to bind to the coated antigen on the plate.

  • Washing: Repeat step 2.

  • Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG), diluted in Blocking Buffer. Incubate for 1 hour at room temperature.[13]

  • Washing: Wash the plate 5 times with Wash Buffer. Causality: A more stringent wash is required here to remove all unbound secondary antibody and reduce final background.

  • Detection: Add 100 µL/well of a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).[13]

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Plot the absorbance against the log of the analyte concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal.

Cross-reactivity is calculated using the IC50 values: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

CompoundIC50 (nM)% Cross-ReactivityInterpretation
This compound 15100% Reference Compound
D-saccharic acid 1,4-lactone3005.0%Moderate cross-reactivity
Glucuronic Acid15,0000.1%Negligible cross-reactivity
D-Gulono-1,4-lactone> 50,000<0.03%No significant cross-reactivity
Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides high-quality kinetic data on biomolecular interactions in real time.[9][14] For assessing cross-reactivity, SPR allows for a precise quantification of the binding affinity (Kₔ) of the antibody to this compound and its analogs. A significantly weaker Kₔ for an analog compared to the target analyte is a definitive measure of specificity.

G cluster_reaction Binding Cycle A1 1. Immobilize Antibody on Sensor Chip B1 2. Inject Analyte (Association Phase) B2 3. Switch to Buffer (Dissociation Phase) B1->B2 B3 4. Regenerate Surface (Remove Bound Analyte) B2->B3 C1 5. Fit Sensorgram Data to Kinetic Model C2 6. Determine ka, kd, KD C1->C2

Caption: General workflow for an SPR kinetics experiment.

  • Chip Preparation: Covalently immobilize the anti-L-erythrono-1,4-lactone antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to achieve a target density of ~2000-4000 Response Units (RU). Causality: The antibody becomes the ligand, ensuring that the binding of the small molecule analyte can be accurately measured.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Kinetic Analysis Cycle (for each analyte):

    • Injection (Association): Inject a series of increasing concentrations of the analyte (e.g., this compound, DSL) over the sensor surface for a defined period (e.g., 120 seconds). Binding is observed as an increase in RU.[15]

    • Dissociation: Switch back to running buffer and monitor the decrease in RU as the analyte dissociates from the antibody (e.g., for 300 seconds).[15]

    • Regeneration: Inject a pulse of a regeneration solution (e.g., Glycine-HCl, pH 1.5) to strip all bound analyte from the antibody, preparing the surface for the next cycle.

  • Data Processing:

    • Subtract the response from a reference flow cell (an activated/blocked surface with no antibody) to correct for bulk refractive index changes.

    • Align the sensorgrams to a zero baseline.

  • Kinetic Modeling: Globally fit the processed sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₔ = kₑ/kₐ).

The Kₔ value represents the affinity of the interaction; a lower Kₔ indicates a stronger binding interaction. Comparing the Kₔ values provides a quantitative measure of specificity.

Compoundkₐ (1/Ms)kₑ (1/s)Kₔ (M)Specificity Interpretation
This compound 1.5 x 10⁵2.2 x 10⁻³1.5 x 10⁻⁸ (15 nM)High Affinity
D-saccharic acid 1,4-lactone8.1 x 10³2.5 x 10⁻³3.1 x 10⁻⁷ (310 nM)~20-fold lower affinity
Glucuronic AcidNo Binding DetectedNo Binding DetectedN/AHighly specific

Conclusion and Best Practices

Validating the specificity of an antibody against a small molecule like this compound is a non-negotiable step in assay development. A multi-tiered approach is recommended for ultimate confidence:

  • Primary Screening (Competitive ELISA): Use competitive ELISA for its high-throughput capabilities to screen the antibody against a broad panel of structurally related compounds. This allows for rapid identification of significant cross-reactants.

  • In-Depth Characterization (SPR): For any compounds that show moderate to high cross-reactivity in the ELISA, use SPR to obtain precise kinetic and affinity data. This quantitative analysis is essential for making informed decisions about the antibody's fitness for purpose.

  • Negative Controls: Always ensure the antibody does not cross-react with the carrier protein (e.g., BSA, KLH) used for immunization or the β-glucuronidase enzyme itself, which can be confirmed by Western Blot or direct ELISA.

By combining these methodologies, researchers can generate a comprehensive specificity profile, ensuring that their tools are both accurate and reliable. This rigorous, data-driven approach upholds the principles of scientific integrity and is foundational to the success of any research or drug development program relying on immunoassays.

References

  • Aich, S., Delbaere, L. T., & Chen, R. (2001). Continuous spectrophotometric assay for beta-glucuronidase. BioTechniques, 30(4), 846-850. [Link]

  • Blair, J. N., & Baker, M. (2019). Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors. Pharmacy (Basel, Switzerland), 7(3), 77. [Link]

  • Chatterjee, I. B., Majumder, A. K., Nandi, B. K., & Subramanian, N. (1975). Synthesis and some major functions of ascorbic acid in animals. Annals of the New York Academy of Sciences, 258, 24-47.
  • Conchie, J., Gelman, A. L., & Levvy, G. A. (1967). Inhibition of glycosidases by aldonolactones of corresponding configuration. Biochemical Journal, 103(3), 609–615. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Human Metabolome Database. (n.d.). Erythrono-1,4-lactone (HMDB0000349). HMDB. [Link]

  • Lawson, A. D. G. (2012). Antibody-enabled small-molecule drug discovery. Nature Reviews Drug Discovery, 11(7), 519-525. [Link]

  • Levin, B., Pennington, L., & Clay, J. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • O'Kennedy, R. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology, 723, 39-66. [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry. [Link]

  • Rapid Novor Inc. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • UCB. (n.d.). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ResearchGate. [Link]

  • Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Creative Biolabs. [Link]

  • Lawson, A. D. (2012). Antibody-enabled small-molecule drug discovery. Nature reviews. Drug discovery, 11(7), 519–525. [Link]

  • Levvy, G. A. (1952). The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones. Biochemical Journal, 52(3), 464–472. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). HMDB. [Link]

  • Blair, J. N., & Baker, M. (2019). Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors. Pharmacy (Basel), 7(3). [Link]

  • Bhattacharya, S., Manna, P., Gachhui, R., & Sil, P. C. (2012). Prophylactic role of D-Saccharic acid-1,4-lactone in tertiary butyl hydroperoxide induced cytotoxicity and cell death of murine hepatocytes via mitochondria-dependent pathways. Journal of biochemical and molecular toxicology, 26(8), 320–332. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics. [Link]

  • Adebayo, S. A., Gbadamosi, I. T., & Adebayo, E. A. (2019). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. Tropical journal of pharmaceutical research, 18(5), 1125-1132. [Link]

  • Feldmann, M., & Maini, R. N. (2015). Developments in therapy with monoclonal antibodies and related proteins. Clinical and experimental immunology, 179(2), 175–187. [Link]

  • Blair, J. N., & Baker, M. (2019). Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors. Pharmacy (Basel), 7(3). [Link]

  • Zagursky, R. J., & Pichichero, M. E. (2018). Cross-reactivity in β-Lactam Allergy. The journal of allergy and clinical immunology. In practice, 6(1), 72–81.e1. [Link]

  • Conchie, J., Gelman, A. L., & Levvy, G. A. (1967). Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. Biochemical Journal, 103(3), 609–615. [Link]

  • UC Davis Health. (2017). Allergic Cross-reactivity of Select Antimicrobials. UC Davis Health. [Link]

  • Levvy, G. A. (1975). Spectral studies of conformational changes induced in beta-glucuronidase by saccharo-1,4-lactone. Biochemical Journal, 147(1), 45–51. [Link]

Sources

A Researcher's Comparative Guide to Validating the Mechanism of Action of L-Erythrono-1,4-Lactone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a molecule's mechanism of action is paramount. This guide provides an in-depth, technical comparison of experimental approaches to investigate the proposed inhibitory activity of L-erythrono-1,4-lactone. While direct evidence of its enzymatic inhibition is not yet established in publicly available literature, its structural similarity to key biological molecules suggests potential interactions with enzymes such as aldose reductase and L-gulonolactone oxidase.

This document will navigate the scientific rationale behind selecting appropriate experimental designs, detail robust protocols, and present a framework for interpreting the resulting data. We will explore how to build a self-validating experimental system to confidently assess the biochemical activity of this compound and compare its potential efficacy against established inhibitors.

The Scientific Imperative: Why Validate the Mechanism of Action?

Before embarking on extensive experimental workflows, it is crucial to understand the foundational importance of validating a molecule's mechanism of action. For this compound, a compound identified in human urine and utilized in organic synthesis, its structural resemblance to substrates of key metabolic enzymes provides a compelling starting point for investigation.[1][2] A thorough validation process provides the causal link between the molecule and its biological effect, a cornerstone of robust scientific inquiry and a prerequisite for any therapeutic development.

This guide will focus on two primary, plausible targets for this compound based on its structure:

  • Aldose Reductase (AR): An enzyme implicated in the polyol pathway, which is associated with diabetic complications.[3] Inhibition of AR is a validated therapeutic strategy.

  • L-Gulonolactone Oxidase (GULO): The terminal enzyme in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals.[4][5] While humans lack a functional GULO gene, understanding interactions with this enzyme in model organisms can provide valuable insights into metabolic pathways.[6]

A Comparative Framework for Target Validation

To rigorously assess the inhibitory potential of this compound, a multi-faceted approach employing both enzymatic and biophysical methods is essential. This section compares the key experimental strategies, outlining the rationale for their inclusion in a comprehensive validation workflow.

Enzymatic Assays: The Foundation of Mechanistic Insight

Enzymatic assays are the cornerstone of validating enzyme inhibition. They provide quantitative data on the potency and mechanism of an inhibitor.

Diagram of the Enzymatic Inhibition Validation Workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Inhibition A Source Enzyme (Recombinant or Tissue Homogenate) B Select Substrate & Cofactors A->B C Develop Spectrophotometric Assay B->C D IC50 Determination with This compound C->D E IC50 Determination with Known Inhibitors (Controls) C->E F Kinetic Studies (Lineweaver-Burk Plot) D->F E->F G Determine Ki and Inhibition Type F->G

Caption: Workflow for validating enzymatic inhibition.

Comparison of Enzymatic Assay Approaches:

Parameter Aldose Reductase (AR) Assay L-Gulonolactone Oxidase (GULO) Assay Rationale for Comparison
Principle Measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[7]Measures the formation of L-ascorbic acid, often through a colorimetric reaction or HPLC.[8]Both are well-established spectrophotometric methods that allow for real-time monitoring of enzyme activity.
Substrate DL-glyceraldehyde or GlucoseL-gulono-1,4-lactone[9]Using the natural or a well-characterized substrate is critical for physiologically relevant results.
Positive Controls Epalrestat, Quercetin[10]Substrate analogs (e.g., L-galactono-1,4-lactone)Comparing the test compound to known inhibitors validates the assay and provides a benchmark for potency.
Data Output IC50 values, Ki, type of inhibition (competitive, non-competitive, etc.)IC50 values, Ki, type of inhibitionThese quantitative parameters are essential for comparing the efficacy of different compounds.
Biophysical Methods: Confirming Direct Interaction and Structural Effects

While enzymatic assays demonstrate an effect on activity, biophysical techniques provide direct evidence of binding and can reveal the structural basis of inhibition.

Diagram of Biophysical Validation Techniques:

G cluster_0 Binding Affinity cluster_1 Structural Basis A Isothermal Titration Calorimetry (ITC) B X-ray Crystallography A->B Provides context for structural studies B->A Validates binding observed in structure

Caption: Complementary biophysical techniques for validation.

Comparison of Biophysical Methods:

Technique Information Provided Causality Explained
Isothermal Titration Calorimetry (ITC) Directly measures the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]A measured binding affinity provides direct evidence that the compound interacts with the target enzyme, confirming it is not an artifact of the assay system. The thermodynamic parameters offer insights into the forces driving the binding.
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the enzyme in complex with the inhibitor.[13]Visualizing the inhibitor in the enzyme's active site provides irrefutable evidence of direct binding and reveals the specific molecular interactions (hydrogen bonds, hydrophobic interactions) responsible for inhibition. This structural information is invaluable for understanding the mechanism and for future lead optimization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating controls and clear endpoints to ensure data integrity.

Aldose Reductase (AR) Inhibition Assay

This protocol is adapted from established methods for spectrophotometric measurement of AR activity.[7]

Materials:

  • Recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.067 M, pH 6.2)

  • This compound

  • Epalrestat (positive control)

  • Quercetin (positive control)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, Epalrestat, and Quercetin in DMSO.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

    • Prepare a working solution of aldose reductase in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add phosphate buffer, NADPH solution, aldose reductase solution, and varying concentrations of this compound.

    • Positive Control Wells: Add phosphate buffer, NADPH solution, aldose reductase solution, and varying concentrations of Epalrestat or Quercetin.

    • Vehicle Control Wells: Add phosphate buffer, NADPH solution, aldose reductase solution, and DMSO.

    • Blank Wells: Add phosphate buffer, NADPH solution, and this compound (at the highest concentration used) without the enzyme.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add DL-glyceraldehyde solution to all wells except the blanks to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound and controls relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).[14]

L-Gulonolactone Oxidase (GULO) Activity Assay

This protocol is based on the principle of measuring the formation of L-ascorbic acid.[8]

Materials:

  • Source of L-gulonolactone oxidase (e.g., rat liver microsomes)

  • L-gulono-1,4-lactone (substrate)[9]

  • Phosphate buffer (pH 7.0-7.5)

  • Reagents for ascorbic acid quantification (e.g., 2,4-dinitrophenylhydrazine for colorimetric assay or appropriate reagents for HPLC)

  • This compound

  • Substrate analog (e.g., L-galactono-1,4-lactone) as a potential competitive inhibitor control.

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction from a suitable tissue source known to have GULO activity (e.g., rat liver).

  • Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, the enzyme preparation, and varying concentrations of this compound or the control compound.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Add the L-gulono-1,4-lactone substrate to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Quantification of Ascorbic Acid:

    • Colorimetric Method: Derivatize the ascorbic acid in the reaction mixture (e.g., with 2,4-dinitrophenylhydrazine) and measure the absorbance at the appropriate wavelength.

    • HPLC Method: Separate and quantify the ascorbic acid using a validated HPLC method with UV detection.[8]

  • Data Analysis: Similar to the aldose reductase assay, calculate the percentage of inhibition and determine the IC50 value.

Comparative Data Analysis and Interpretation

A critical aspect of this guide is the objective comparison of this compound's performance with established alternatives.

IC50 Comparison Table for Aldose Reductase Inhibitors
Compound Reported IC50 (Human Lens AR) Mechanism of Inhibition Reference
Epalrestat 98 nMNon-competitive[10]
Quercetin 5 µMCompetitive[15]
This compound To be determined experimentally To be determined experimentally N/A

This table provides a clear benchmark for evaluating the potency of this compound. An IC50 value in the nanomolar to low micromolar range would be considered significant.

Interpreting Kinetic Data

The mechanism of inhibition can be elucidated by performing kinetic studies at varying substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This will increase the apparent Km but not affect the Vmax.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's efficiency. This will decrease the Vmax but not affect the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This will decrease both the apparent Vmax and Km.

Interpreting Biophysical Data
  • ITC: A successful ITC experiment will yield a binding isotherm from which the dissociation constant (Kd) can be calculated. A low Kd value indicates high binding affinity. The thermodynamic signature (enthalpic and entropic contributions) can provide further insights into the nature of the binding event.

  • X-ray Crystallography: A co-crystal structure of the enzyme with this compound bound in the active site would be the definitive proof of direct inhibition. The structure would reveal the specific amino acid residues involved in binding and the conformation of the inhibitor.[13]

Conclusion: A Pathway to Validated Discovery

While the direct inhibitory action of this compound on enzymes like aldose reductase and L-gulonolactone oxidase remains to be experimentally confirmed, its structural characteristics provide a strong rationale for investigation. By employing the comparative and self-validating experimental framework detailed in this guide, researchers can systematically and rigorously evaluate its potential mechanism of action.

The integration of enzymatic assays for potency and mechanism determination with biophysical methods for confirming direct binding and elucidating structural interactions provides a powerful and comprehensive approach. The data generated from these studies will be crucial in determining whether this compound represents a novel scaffold for the development of new therapeutic agents.

References

  • FooDB. (2011). Erythrono-1,4-lactone. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Retrieved from [Link]

  • MDPI. (2024). Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active. Retrieved from [Link]

  • Frontiers. (2022). Isothermal Titration Calorimetry in Biocatalysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Erythrono-1,4-lactone. Retrieved from [Link]

  • Creighton University. (n.d.). Aldose Reductase Inhibitors. Retrieved from [Link]

  • MDPI. (2024). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). L-gulonolactone oxidase. Retrieved from [Link]

  • Kito, M., Ohishi, N., & Yagi, K. (1991). Micro-determination of L-gulono-gamma-lactone oxidase activity. Biochem Int, 24(1), 131-135. Retrieved from [Link]

  • S. S. Kadam et al. (2013). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Anc Sci Life, 32(3), 155-60. Retrieved from [Link]

  • Singh, S. K., et al. (2000). Molecular Modeling of the Aldose Reductase-Inhibitor Complex Based on the X-ray Crystal Structure and Studies with Single-Site- Directed Mutants. Journal of Medicinal Chemistry, 43(18), 3358-3365. Retrieved from [Link]

  • RCSB PDB. (2013). 4JIR: Crystal Structure Of Aldose Reductase (AKR1B1) Complexed With NADP+ And Epalrestat. Retrieved from [Link]

  • Taylor & Francis. (n.d.). L-gulonolactone oxidase – Knowledge and References. Retrieved from [Link]

  • Varma, S. D., & Kinoshita, J. H. (1976). Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin. Biochemical Pharmacology, 25(22), 2505-2513. Retrieved from [Link]

  • Wilson, D. K., Bohren, K. M., Gabbay, K. H., & Quiocho, F. A. (1992). The crystal structure of the aldose reductase.NADPH binary complex. The Journal of Biological Chemistry, 267(34), 24494-24501. Retrieved from [Link]

  • El-Kabbani, O., et al. (1994). A 'specificity' pocket inferred from the crystal structures of the complexes of aldose reductase with the pharmaceutically important inhibitors tolrestat and sorbinil. Structure, 2(8), 683-693. Retrieved from [Link]

  • MIMS Hong Kong. (n.d.). Epalrestat. Retrieved from [Link]

  • Hotta, N., et al. (2006). Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial. Diabetes Care, 29(7), 1538-1544. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Epalrestat used for?. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Epalrestat?. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory concentration (IC 50 ) prediction of (a) quercetin and (b).... Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking L-Erythrono-1,4-lactone Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of L-Erythrono-1,4-lactone, a carbohydrate derivative, by benchmarking it against established enzyme inhibitors. For researchers and drug development professionals, the rigorous, head-to-head comparison of a novel compound with a known standard is a cornerstone of preclinical assessment. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary for such a comparison.

While this compound is a known chemical entity, its profile as an enzyme inhibitor is not extensively documented in publicly available literature.[1][2][3][4] However, its structural similarity to other sugar lactones that are known to inhibit glycosidases suggests a logical starting point for investigation. Specifically, its structure bears resemblance to D-saccharic acid 1,4-lactone, a well-characterized inhibitor of β-glucuronidase.[5][6][7][8]

Therefore, this guide will use the inhibition of β-glucuronidase as a primary example to illustrate the benchmarking workflow. The principles and methodologies described herein are broadly applicable to other enzyme systems should this compound's activity profile be found to differ.

The Scientific Rationale: Why Benchmark?

Benchmarking is not merely about determining if a compound is active. It's a quantitative and qualitative process to understand its relative potency, selectivity, and mechanism of action compared to established molecules. This comparative data is crucial for:

  • Go/No-Go Decisions: Early-stage assessment of whether a compound has sufficient potency to warrant further development.

  • Lead Optimization: Understanding the structure-activity relationship (SAR) to guide medicinal chemistry efforts.

  • Mechanism of Action Studies: Elucidating how the new compound interacts with the target enzyme compared to known inhibitors.

Our benchmark inhibitor in this guide will be D-saccharic acid 1,4-lactone , a potent and widely used inhibitor of β-glucuronidase.[7][9]

The Target Enzyme: β-Glucuronidase

β-glucuronidase (EC 3.2.1.31) is a lysosomal enzyme that cleaves β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans.[10] Its activity is implicated in the metabolism of both endogenous compounds and xenobiotics, including certain drugs. Elevated β-glucuronidase activity has been associated with some disease states, making it a relevant therapeutic target.[10] The inhibition of this enzyme can alter the biodistribution and prolong the activity of drugs that are cleared via glucuronidation.

Experimental Workflow for Benchmarking

The following diagram outlines the logical flow of experiments for a comprehensive benchmarking study.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Comparative Analysis A Primary Enzyme Inhibition Assay (Single High Concentration) B Determine if this compound shows significant inhibition A->B Data Analysis C Dose-Response Assay (Serial Dilutions of Inhibitors) B->C If Inhibition > 50% D Calculate IC50 Values for This compound and D-saccharic acid 1,4-lactone C->D Non-linear Regression E Enzyme Kinetic Assays (Varying Substrate and Inhibitor Concentrations) D->E Proceed to Mechanistic Studies F Generate Lineweaver-Burk or Michaelis-Menten Plots E->F G Determine Ki and Mode of Inhibition F->G H Direct Comparison of IC50, Ki, and Inhibition Type G->H Synthesize Data I Report and Conclude on Relative Efficacy H->I

Caption: A four-phase experimental workflow for benchmarking a novel inhibitor.

Detailed Experimental Protocols

Protocol 1: β-Glucuronidase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Human recombinant β-glucuronidase

  • Phenolphthalein β-D-glucuronide (substrate)

  • This compound

  • D-saccharic acid 1,4-lactone (benchmark inhibitor)[5][6]

  • Assay Buffer: 0.1 M Acetate buffer, pH 4.5

  • Stop Solution: 0.2 M Glycine-NaOH buffer, pH 10.4

  • 96-well microplates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and D-saccharic acid 1,4-lactone in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 100 mM to 1 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 25 µL of the test compound dilution (or buffer for control)

    • 25 µL of β-glucuronidase solution (pre-diluted in assay buffer)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate, phenolphthalein β-D-glucuronide, to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Add 100 µL of Stop Solution to each well. The high pH will stop the enzymatic reaction and develop the color of the phenolphthalein product.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies for Mechanism of Action

This protocol determines the type of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki).

Procedure:

  • Follow the general procedure of the inhibition assay described above.

  • Instead of a single substrate concentration, prepare several different concentrations of phenolphthalein β-D-glucuronide.

  • For each substrate concentration, run the assay with several concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50).

  • Measure the reaction velocity (rate of product formation) for each combination of substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of the lines will indicate the mechanism of inhibition.

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

The following diagram illustrates the expected outcomes for different inhibition mechanisms.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a 1/V b 1/[S] a->b c Increasing [I] p1 p2 p1->p2 No Inhibitor p3 p1->p3 + Inhibitor d 1/V e 1/[S] d->e f Increasing [I] p4 p6 p4->p6 No Inhibitor p5 p5->p6 + Inhibitor g 1/V h 1/[S] g->h i Increasing [I] p7 p9 p7->p9 No Inhibitor p8 p10 p8->p10 + Inhibitor

Caption: Lineweaver-Burk plots illustrating different enzyme inhibition mechanisms.

Data Presentation and Interpretation

For a clear comparison, the quantitative data should be summarized in a table.

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound To be determinedTo be determinedTo be determined
D-Saccharic acid 1,4-lactone 48.4[5][6]Literature value or experimentally determinedCompetitive[9]

Interpretation of Results:

  • IC50: A lower IC50 value indicates a more potent inhibitor. A direct comparison of the IC50 values for this compound and D-saccharic acid 1,4-lactone will provide a clear measure of their relative potency.

  • Ki and Mechanism of Inhibition: The Ki provides a more absolute measure of binding affinity. Understanding the mechanism of inhibition is critical. For instance, a competitive inhibitor binds to the same active site as the substrate, while a non-competitive inhibitor binds to an allosteric site. This information is invaluable for structure-based drug design.

Expanding the Benchmarking: Other Potential Targets

While β-glucuronidase is a logical first target, it is prudent to consider other possibilities. For example, some sugar lactones are known to interact with enzymes of the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (G6PD).[11] Known inhibitors of G6PD include compounds like dehydroepiandrosterone (DHEA) and 6-aminonicotinamide.[11][12] Should this compound show no activity against β-glucuronidase, a broader screening against a panel of glycosidases and dehydrogenases would be a scientifically sound next step.

Conclusion

This guide provides a robust framework for the systematic evaluation and benchmarking of this compound as a potential enzyme inhibitor. By employing the detailed protocols for determining potency (IC50) and mechanism of action (Ki), and by comparing these parameters to a well-established standard like D-saccharic acid 1,4-lactone, researchers can generate the high-quality, comparative data necessary to make informed decisions in the drug discovery and development process. The key to a successful benchmarking study lies in meticulous experimental execution and rigorous data analysis, providing a clear and objective assessment of the novel compound's potential.

References

  • SLS - Lab Supplies. D-Saccharic acid 1,4-lactone m | s0375-5g | SIGMA-ALDRICH. [Link]

  • Bains, S. K., et al. (2009). Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs). Drug Metabolism and Disposition, 37(11), 2243-2248. [Link]

  • Wikipedia. Glucose-6-phosphate dehydrogenase. [Link]

  • Rial, D. V., et al. (2021). Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation. Molecules, 26(16), 4983. [Link]

  • ResearchGate. Glucose-6-phosphate dehydrogenase inhibitors. [Link]

  • PubChem. Erythrono-1,4-lactone. [Link]

  • PubMed. Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase. [Link]

  • FooDB. Showing Compound Erythrono-1,4-lactone (FDB021972). [Link]

  • Wikidata. erythrono-1,4-lactone. [Link]

  • NIH. The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones. [Link]

  • PubMed Central. Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato. [Link]

  • PubMed Central. The self-inhibitory nature of metabolic networks and its alleviation through compartmentalization. [Link]

  • NIST WebBook. Erythrono-1,4-lactone, 2TMS derivative. [Link]

  • Human Metabolome Database. Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). [Link]

  • PubChem. Erythrono-1,4-lactone, 2TBDMS derivative. [Link]

  • PubMed Central. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. [Link]

  • PubMed. Spectral studies of conformational changes induced in beta-glucuronidase by saccharo-1,4-lactone. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of L-ERYTHRONO-1,4-LACTONE

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of laboratory reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of L-ERYTHRONO-1,4-LACTONE, ensuring the safety of laboratory personnel and the protection of our environment. While specific hazard data for this compound is limited, a conservative approach treating it as potentially hazardous waste is the most prudent course of action.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards and the necessary precautions is paramount. Given the incomplete toxicological profile of this compound, it is essential to handle it with care to minimize exposure.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions containing the lactone.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact.
Body Protection A standard laboratory coat.Protects clothing and skin from potential contamination.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Adherence to all institutional, local, state, and federal regulations is mandatory.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[2]

  • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.

Labeling

Clear and accurate labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.[1] The waste container label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s): "Caution: Chemical with Unknown Hazards"

  • The date when the first waste was added to the container.

Storage

Hazardous waste must be stored in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[2]

  • The SAA should be at or near the point of waste generation.

  • Containers must be kept securely closed except when adding waste.[2]

  • Inspect the SAA weekly for any signs of leaks or container degradation.[2]

Final Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][3]

  • Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 6-12 months), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area and ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Absorb and Collect: Carefully absorb the spilled material. Scoop or sweep the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • For Large Spills: In the case of a large spill, evacuate the area and immediately contact your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated B Limited Toxicological Data Available A->B C Treat as Hazardous Waste B->C Prudent Approach D Segregate Solid & Liquid Waste C->D I DO NOT use Sink or Trash Disposal C->I E Use Labeled, Compatible Containers D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Containers Closed F->G H Contact EHS for Pickup G->H When Full or Time Limit Reached

Caption: Decision workflow for the disposal of this compound.

References

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • PubChem. Erythrono-1,4-lactone. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of L-ERYTHRONO-1,4-LACTONE: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with L-ERYTHRONO-1,4-LACTONE. Our focus extends beyond mere product provision; we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust. This document offers procedural, step-by-step guidance to directly address your operational questions, ensuring the highest standards of safety and scientific integrity.

While specific toxicological data for this compound is limited, a conservative approach to handling is paramount. This guide is rooted in the principle of "As Low As Reasonably Achievable" (ALARA) exposure and adheres to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in a laboratory setting.[1][2]

Hazard Assessment and Risk Mitigation

This compound is a lactone, a class of organic compounds with varied biological activities. In the absence of comprehensive hazard data, it is prudent to treat this compound as potentially hazardous. The primary routes of exposure in a laboratory setting are inhalation, skin contact, and eye contact.

Key Principles for Safe Handling:

  • Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols.

  • Engineering Controls: Whenever possible, work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is the final barrier between you and a potential hazard. The following recommendations are based on a risk assessment for handling this compound in a research laboratory setting.

Safety glasses with side shields are the minimum requirement for handling this compound. If there is a risk of splashing, chemical splash goggles should be worn.

A standard laboratory coat should be worn to protect against incidental contact. Ensure the lab coat is buttoned and the sleeves are rolled down.

The choice of gloves is critical for preventing skin contact. Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals.[3][4][5] Always check gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

Glove Selection Guide for Handling Lactones and Related Solvents:

Glove MaterialGeneral Chemical ResistanceRecommended for this compound
Nitrile Good resistance to oils, greases, and some organic solvents.Yes, recommended for general handling.
Latex Good for aqueous solutions, but poor for many organic solvents.Not recommended due to potential for allergic reactions and lower chemical resistance.
Neoprene Good for a range of acids, bases, and alcohols.A possible alternative to nitrile.
Butyl Excellent for ketones and esters.Recommended if working with lactone solutions in these solvents.

This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

  • Preparation: Before handling, ensure you have read and understood this guide and the relevant Safety Data Sheet (SDS), even if it is not comprehensive.[6]

  • Donning PPE: Put on your lab coat, safety glasses/goggles, and gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood to minimize inhalation exposure.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with a suitable cleaning agent.

  • Doffing PPE: Remove your gloves first, followed by your lab coat and eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after completing your work.

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material and place it in a labeled waste container. For a liquid spill, use an inert absorbent material to contain and collect the spill.[7][8]

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for spill cleanup should be disposed of as hazardous waste.

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[7][8] Do not mix with other waste streams unless compatibility is known.

  • Containerization: Use a leak-proof, compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying, deface the original label before disposing of the container according to your institution's guidelines.[9]

Workflow Diagrams

To provide a clear visual guide, the following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep 1. Review Safety Guide and SDS don_ppe 2. Don Appropriate PPE prep->don_ppe weigh 3. Weigh and Transfer don_ppe->weigh dissolve 4. Prepare Solution (if applicable) weigh->dissolve clean_area 5. Clean Work Area dissolve->clean_area doff_ppe 6. Doff PPE clean_area->doff_ppe wash_hands 7. Wash Hands doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal_Workflow Workflow for Disposal of this compound Waste cluster_collection Waste Collection cluster_final_disposal Final Disposal segregate 1. Segregate Waste containerize 2. Use Labeled, Compatible Container segregate->containerize ehs_request 3. Arrange EHS Pickup containerize->ehs_request empty_container 4. Triple-Rinse Empty Containers ehs_request->empty_container

Caption: Procedural flow for the proper disposal of this compound waste.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • University of California, Riverside. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Washington. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.